Product packaging for Decatriene(Cat. No.:CAS No. 96444-01-8)

Decatriene

Cat. No.: B1670116
CAS No.: 96444-01-8
M. Wt: 136.23 g/mol
InChI Key: ADTDLWOIUYJQNC-GLVZAGOZSA-N
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Description

Decatriene is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1670116 Decatriene CAS No. 96444-01-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96444-01-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(3E,5E)-deca-1,3,5-triene

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3,5,7,9-10H,1,4,6,8H2,2H3/b7-5+,10-9+

InChI Key

ADTDLWOIUYJQNC-GLVZAGOZSA-N

SMILES

CCCCC=CC=CC=C

Isomeric SMILES

CCCC/C=C/C=C/C=C

Canonical SMILES

CCCCC=CC=CC=C

Appearance

Solid powder

Other CAS No.

96444-01-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decatriene;  Nomate-Blockaide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatrienes are unsaturated hydrocarbons with the chemical formula C10H16. Their structure, characterized by a ten-carbon chain with three double bonds, gives rise to a multitude of positional and geometric isomers. Each isomer possesses unique physicochemical properties stemming from the specific arrangement of these double bonds. While not extensively studied in the context of drug development, the diverse stereochemistry of decatriene isomers presents potential scaffolds for organic synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of the known isomers of this compound, their chemical and physical properties, and the experimental methodologies used for their characterization.

Isomers of this compound: A Structural Overview

The isomers of this compound can be broadly categorized based on the positions of the three double bonds along the ten-carbon backbone. Within each positional isomer, the geometry of the double bonds can exist as either cis (Z) or trans (E), leading to a large number of stereoisomers. Some of the documented positional isomers include:

  • 1,3,5-Decatriene

  • 1,4,9-Decatriene[1][2][3][4][5][6]

  • 1,5,9-Decatriene[7][8][9][10][11][12][13]

  • 2,4,6-Decatriene[14][15]

The arrangement of double bonds, particularly whether they are conjugated, isolated, or cumulated, significantly influences the molecule's stability, reactivity, and spectroscopic properties.

Physicochemical Properties of this compound Isomers

The physical and chemical properties of this compound isomers are intrinsically linked to their molecular structure. The following tables summarize the available quantitative data for some of the key isomers.

PropertyDeca-1,4,9-trieneDeca-1,5,9-triene(2E,4Z,6E)-deca-2,4,6-triene
Molecular Formula C10H16[1][2][3][4]C10H16[8][9][11]C10H16[14]
Molecular Weight 136.24 g/mol [1][2][3][4]136.23 g/mol [8][9][11]136.23 g/mol [14]
Density 0.767 g/cm³[1][5]0.765 g/mL at 25 °C[8]No data available
Boiling Point No specific data available54-55 °C at 14 mmHg[8]No data available
Refractive Index No specific data availablen20/D 1.448[8]No data available
CAS Number 10124-98-8[1][2][3][4][5][6]13393-64-1[8][9][10][12][13]No specific data available

Experimental Protocols

The characterization of this compound isomers relies on a suite of standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.

Synthesis of this compound Isomers

The synthesis of specific this compound isomers often involves multi-step organic reactions. For example, the synthesis of various substituted decatrienes can be achieved through olefination reactions such as the Wittig reaction, or through elimination reactions of appropriate dihaloalkanes or dialcohols. The purification of the desired isomer is typically achieved through fractional distillation or column chromatography.

Determination of Physical Properties
  • Boiling Point: The boiling point of a liquid is determined by heating the liquid to its vapor pressure equals the atmospheric pressure. A common laboratory method is the Thiele tube method, which requires a small amount of the sample. The sample is placed in a small tube with an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

  • Density: The density of a liquid hydrocarbon can be determined by measuring the mass of a known volume of the liquid. This is typically done using a pycnometer or a density meter. The instrument is first calibrated with a substance of known density, such as water.

  • Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is a temperature-dependent property and is usually reported at 20°C using the sodium D-line (589 nm).

Spectroscopic and Chromatographic Analysis
  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like this compound isomers. A typical GC setup for hydrocarbon analysis would involve a capillary column with a nonpolar stationary phase. The oven temperature is programmed to increase gradually to ensure the separation of isomers based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons. For C1-C10 hydrocarbons, a common column choice is 100% dimethyl polysiloxane. The oven temperature program might start at 35°C and ramp up to 210°C.[16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. When coupled with GC (GC-MS), it provides a powerful tool for the identification of individual isomers in a mixture. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound isomers. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. For unsaturated compounds, specific regions in the NMR spectrum correspond to vinylic, allylic, and aliphatic protons and carbons, allowing for the precise determination of the double bond positions and geometries.

Relevance to Drug Development and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature linking this compound isomers to specific signaling pathways or their direct application in drug development. However, the broader class of compounds containing triene moieties, particularly polyenes, has significant therapeutic applications.

Polyenes in Antifungal Therapy

Polyene macrolides, such as Amphotericin B and Nystatin, are a class of potent antifungal agents.[17][18][19] Their mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death.[18] While structurally more complex than simple decatrienes, their biological activity highlights the potential for triene-containing molecules to interact with biological membranes.

Polyene_Antifungal_Action Polyene Polyene Antifungal (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to PoreFormation Pore Formation Polyene->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->PoreFormation Induces IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Triene-Containing Natural Products

Several natural products containing a triene moiety have demonstrated significant biological activity, including anticancer properties.[20] For instance, triene-ansamycins are a class of compounds that exhibit notable anticancer effects.[20] This suggests that the triene functional group can be a key pharmacophore in the design of new therapeutic agents.

Unsaturated Lipids in Cell Signaling

Unsaturated fatty acids, which include molecules with multiple double bonds, are crucial components of cell membranes and play a significant role in cell signaling.[21][22][23][24][25] They can influence membrane fluidity, the formation of lipid rafts, and the function of membrane-bound proteins and receptors.[23][24][25] While decatrienes are not fatty acids, their unsaturated nature suggests a potential to interact with and modulate the properties of lipid bilayers, a concept that could be explored in drug delivery systems.

Unsaturated_Lipid_Signaling UnsaturatedLipids Unsaturated Lipids (e.g., PUFAs) MembraneProperties Membrane Physical Properties UnsaturatedLipids->MembraneProperties Influence MembraneFluidity Increased Fluidity MembraneProperties->MembraneFluidity LipidRafts Lipid Raft Formation MembraneProperties->LipidRafts MembraneProteins Membrane Protein Function (Receptors, Enzymes) MembraneProperties->MembraneProteins Modulate CellSignaling Cell Signaling Pathways LipidRafts->CellSignaling Compartmentalize MembraneProteins->CellSignaling Regulate

Conclusion

The isomers of this compound represent a diverse group of hydrocarbons with distinct physical and chemical properties. While their direct role in drug development is not yet established, the broader importance of triene-containing molecules in pharmacology suggests that decatrienes could serve as valuable building blocks in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of a wider range of this compound isomers is warranted to explore their full potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists in this endeavor.

References

An In-depth Technical Guide on the Stereochemistry and Conformation of Conjugated (E,Z)-Trienes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the stereochemistry and conformational analysis of conjugated trienes, with a specific focus on the principles governing (E,Z) isomers. Due to the limited availability of comprehensive data on a single (E,Z)-decatriene isomer, this document will use (3E,5Z)-1,3,5-hexatriene as a primary model system to illustrate key concepts. The principles and methodologies described are broadly applicable to longer-chain trienes such as (E,Z)-decatrienes.

Introduction to (E,Z)-Decatriene Stereochemistry

Conjugated trienes, including decatrienes, are polyunsaturated organic compounds characterized by three alternating double and single carbon-carbon bonds. The geometry of the double bonds gives rise to a number of stereoisomers. For a decatriene with three non-terminal double bonds, such as deca-2,4,6-triene, there are 2³ = 8 possible stereoisomers (EEE, EEZ, EZE, EZZ, ZEE, ZEZ, ZZE, ZZZ). The (E,Z) notation is used to unambiguously describe the stereochemistry of each double bond, based on the Cahn-Ingold-Prelog priority rules.[1][2] If the higher priority substituents on each carbon of the double bond are on the opposite side, the configuration is designated as E (entgegen), and if they are on the same side, it is designated as Z (zusammen).[1]

The specific arrangement of E and Z double bonds within the conjugated system has a profound impact on the molecule's overall shape, stability, and reactivity. This, in turn, influences its physical properties and biological activity. Understanding and controlling the stereochemistry and conformation of these systems is crucial in fields such as natural product synthesis and materials science.

Conformational Analysis of Conjugated Trienes

The conformation of a conjugated triene is determined by the rotation around the single bonds within the carbon backbone. For a planar conjugated system, the two primary conformations are the s-trans (antiperiplanar) and s-cis (synperiplanar) arrangements around the single bonds. The s-trans conformation is generally more stable due to reduced steric hindrance.[3]

In (E,Z)-configured trienes, the presence of a Z-double bond can introduce significant steric strain, particularly in planar conformations. This can lead to deviations from planarity to alleviate these unfavorable interactions. Computational studies on polyenes have shown that π-electron delocalization increases with chain length, leading to a decrease in the length of the formal single bonds and an increase in the length of the formal double bonds towards the center of the chain.[4]

Quantitative Structural Data

High-level ab initio calculations and semiexperimental methods provide accurate data on the geometry of conjugated polyenes. The following table summarizes theoretical structural data for isomers of 1,3,5-hexatriene, which serves as a model for understanding the structural nuances of conjugated trienes.[4]

Parameter(3E)-1,3,5-hexatriene (s-trans)(3Z)-1,3,5-hexatriene (s-cis)
Bond Lengths (Å)
C1=C21.3381.341
C2-C31.4581.463
C3=C41.3481.352
Bond Angles (º)
∠C1=C2-C3123.7125.8
∠C2-C3=C4124.5126.1
Dihedral Angles (º)
∠C1=C2-C3=C4180.00.0

Data derived from theoretical calculations on related polyene systems and presented as a representative model.[4]

Stereoselective Synthesis of (E,Z)-Dienes and Trienes

The controlled synthesis of specific (E,Z)-diene and -triene stereoisomers is a significant challenge in organic chemistry. A variety of methods have been developed to achieve high stereoselectivity.

Key Synthetic Methodologies
  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are classic methods for forming double bonds. The choice of reagents and reaction conditions can influence the E/Z selectivity. Z-selective Wittig reactions often employ unstabilized ylides, while E-selective HWE reactions use phosphonate esters with electron-withdrawing groups.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Negishi, and Stille couplings are powerful tools for the stereospecific formation of C(sp²)-C(sp²) bonds.[1][5] By using stereodefined vinyl halides and vinyl organometallic reagents, complex dienes and trienes can be assembled with high fidelity.[5][6]

  • Olefin Metathesis: Ring-closing metathesis (RCM) and cross-metathesis (CM) have emerged as versatile methods for diene and polyene synthesis.[7] The choice of catalyst and substrate can direct the stereochemical outcome.[7]

  • Alkylation of 3-Sulfolenes: This method provides a stereoselective route to (E)-, (E,Z)-, and (E,E)-conjugated dienes.[8][9]

Experimental Protocol: Stereoselective Synthesis of a (5Z,7E)-Conjugated Diene via Palladium-Catalyzed Cross-Coupling

The following is a representative protocol based on the Negishi cross-coupling reaction for the synthesis of (5Z,7E)-5,7-hexadecadiene, illustrating the principles applicable to the synthesis of (E,Z)-decatrienes.[6]

Materials:

  • (Z)-1-Hexenyl iodide

  • 1-Decyne

  • Diisobutylaluminum hydride (DIBAL-H)

  • Zinc chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line)

Procedure:

  • Hydroalumination of 1-Decyne: A solution of 1-decyne in hexane is treated with a solution of DIBAL-H in hexane at 50°C for 4 hours to yield (E)-1-decenyldiisobutylalane.

  • Preparation of the Vinylzinc Reagent: The solution from step 1 is cooled to 0°C and a solution of flame-dried ZnCl₂ in THF is added. The mixture is stirred for 1 hour at 0°C.

  • Palladium-Catalyzed Cross-Coupling: A solution of (Z)-1-hexenyl iodide in THF containing a catalytic amount of Pd(PPh₃)₄ is added to the vinylzinc reagent at 0°C.

  • Workup and Purification: The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or GC). The reaction is quenched with 1 M HCl. The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (5Z,7E)-5,7-hexadecadiene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of double bonds in polyenes.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. For a disubstituted double bond, a J-value of 12-18 Hz is characteristic of an E configuration, while a J-value of 7-12 Hz indicates a Z configuration. The chemical shifts of vinylic protons are also influenced by the stereochemistry and conformation of the conjugated system.[10][11]

  • ¹³C NMR Spectroscopy: The chemical shifts of sp²-hybridized carbons in alkenes appear in the range of 100-150 ppm.[11] The specific chemical shifts can be influenced by the substituents and the overall geometry of the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, providing definitive evidence for E or Z geometry. For a Z-isomer, an NOE enhancement will be observed between the vinylic protons on the double bond.

Visualizations

Stereoisomers of a Conjugated Triene

Stereoisomers cluster_EEE (E,E,E)-Triene cluster_EEZ (E,E,Z)-Triene cluster_EZE (E,Z,E)-Triene cluster_ZEE (Z,E,E)-Triene cluster_other Other Isomers EEE EEE EEZ EEZ EZE EZE ZEE ZEE others EZZ, ZEZ, ZZE, ZZZ Triene Conjugated Triene (e.g., Deca-2,4,6-triene) Triene->EEE Triene->EEZ Triene->EZE Triene->ZEE Triene->others

Caption: Logical relationship of major stereoisomers of a conjugated triene.

Generalized Synthetic Workflow for (E,Z)-Dienes

Synthetic_Workflow start Starting Materials (Vinyl Halide (Z) + Alkyne) hydro Hydro-/Carbometalation of Alkyne start->hydro coupling Pd- or Ni-catalyzed Cross-Coupling start->coupling hydro->coupling product (E,Z)-Conjugated Diene coupling->product purify Purification (Chromatography) product->purify

References

Technical Guide to the Physical and Chemical Properties of Conjugated Trienes: A Case Study of 1,3,5-Decatriene and its Analogue, 1,3,5-Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physical and chemical properties of 1,3,5-decatriene is scarce. This guide provides the limited available information for 1,3,5-decatriene and uses the closely related and more extensively studied compound, 1,3,5-undecatriene, as a representative example to illustrate the characteristics of a conjugated triene. General principles of conjugated triene reactivity are also discussed.

Introduction to 1,3,5-Decatriene

1,3,5-Decatriene is a conjugated triene with the chemical formula C₁₀H₁₆. Its structure consists of a ten-carbon chain with three double bonds in conjugation. The CAS Registry Number for 1,3,5-decatriene is 72084-26-5.[1] Due to the limited experimental data, the following table summarizes the predicted physical properties.

Table 1: Predicted Physical Properties of 1,3,5-Decatriene

PropertyPredicted Value
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol [1]
Boiling Point185.3 ± 7.0 °C at 760 mmHg
Density0.8 ± 0.1 g/cm³
Flash Point51.8 ± 13.0 °C
Vapor Pressure1.0 ± 0.2 mmHg at 25°C
Refractive Index1.46
LogP3.475

Note: The data in this table is predicted and has not been experimentally verified.

Case Study: Physical and Chemical Properties of 1,3,5-Unthis compound

As a close structural analogue, 1,3,5-unthis compound (C₁₁H₁₈) provides valuable insights into the expected properties of 1,3,5-decatriene. Various isomers of 1,3,5-unthis compound exist, and they are known for their powerful, diffusive, and green odors, often associated with galbanum.[2]

Table 2: Experimental Physical Properties of 1,3,5-Unthis compound

PropertyExperimental ValueReference
Molecular Formula C₁₁H₁₈[3][4]
Molecular Weight 150.26 g/mol [3][4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 280.00 to 285.00 °C at 760.00 mm Hg[4]
Density 0.788-0.796 g/mL at 25 °C[3]
Refractive Index 1.510-1.518[3]
Solubility Slightly soluble in water; soluble in ethanol and fats.[3][3]
Spectroscopic Data of 1,3,5-Unthis compound

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. For conjugated trienes like 1,3,5-unthis compound, UV-Vis spectroscopy is particularly informative due to the conjugated π-electron system.

Table 3: Spectroscopic Data for 1,3,5-Unthis compound

TechniqueKey Observations
Infrared (IR) Spectroscopy The IR spectrum of 1,3,5-unthis compound would show characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching bands for the conjugated double bonds.
Mass Spectrometry (MS) The electron ionization mass spectrum of various isomers of 1,3,5-unthis compound is available and shows a molecular ion peak corresponding to its molecular weight.[5][6]
UV-Vis Spectroscopy Conjugated trienes exhibit strong absorption in the UV region. The wavelength of maximum absorption (λmax) is expected to be longer than that of a conjugated diene due to the extended conjugation.[7] For comparison, 1,3,5-hexatriene has a λmax of 258 nm.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show complex signals in the olefinic region (δ 5-7 ppm) due to the vinyl protons, with characteristic coupling constants. ¹³C NMR would display signals for the sp² hybridized carbons of the double bonds.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of a compound like 1,3,5-unthis compound are outlined below. These are general methods applicable to the characterization of volatile organic compounds.

Determination of Physical Properties
  • Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

  • Refractive Index: Measured using a refractometer at a specified temperature and wavelength (e.g., the sodium D-line, 589 nm).

Spectroscopic Analysis
  • Sample Preparation: For IR spectroscopy, a thin film of the neat liquid is placed between salt plates (e.g., NaCl or KBr). For NMR spectroscopy, the sample is dissolved in a deuterated solvent (e.g., CDCl₃). For UV-Vis spectroscopy, a dilute solution in a UV-transparent solvent (e.g., hexane or ethanol) is prepared. For GC-MS, the sample is injected directly into the gas chromatograph.

  • Instrumentation: Standard commercially available spectrometers (FT-IR, NMR, UV-Vis, GC-MS) are used for analysis.

  • Data Acquisition and Interpretation: Spectra are acquired according to the instrument's standard operating procedures. The resulting spectra are then interpreted to elucidate the compound's structure by analyzing chemical shifts, coupling constants, vibrational frequencies, fragmentation patterns, and absorption maxima.

Chemical Properties and Reactivity of Conjugated Trienes

The conjugated system of three double bonds in 1,3,5-decatriene and its analogues governs their chemical reactivity.

Cycloaddition Reactions: The Diels-Alder Reaction

A hallmark reaction of conjugated dienes and trienes is the [4+2] cycloaddition, or Diels-Alder reaction.[9][10] In this reaction, the conjugated system (acting as the diene) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. 1,3,5-trienes can potentially react in a few different ways in a Diels-Alder reaction, for example, using two of the three conjugated double bonds. The reaction is typically thermally allowed and proceeds in a concerted fashion.[9]

The reactivity in a Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[11]

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3,5-Hexatriene (Diene) Product Adduct Diene->Product [4+2] Cycloaddition Dienophile Maleic Anhydride (Dienophile) Dienophile->Product Diene_struct CH2=CH-CH=CH-CH=CH2 Dienophile_struct O=C(OC=O)C=C Product_struct Cyclohexene derivative

Caption: General schematic of a Diels-Alder reaction involving a conjugated triene.

Other Reactions

Conjugated trienes can also undergo other reactions typical of alkenes, such as:

  • Electrophilic Addition: Addition of electrophiles like hydrogen halides or halogens across the double bonds. The regioselectivity and stereoselectivity of these reactions can be complex due to the extended conjugated system.

  • Reduction: Catalytic hydrogenation can reduce the double bonds to single bonds, yielding the corresponding alkane.

  • Oxidation: Oxidation with reagents like potassium permanganate or ozone can lead to cleavage of the double bonds and formation of various oxygenated products.

Biological Activity and Applications

While no specific signaling pathways involving 1,3,5-decatriene have been reported, its analogue, 1,3,5-unthis compound, is known for its use as a flavoring and fragrance agent due to its potent green and fruity aroma.[3] Some studies have also suggested that certain isomers of 1,3,5-unthis compound possess antimicrobial activity.[2] This suggests that other short-chain conjugated trienes might also exhibit biological activities worth investigating.

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the characterization of a novel or uncharacterized volatile organic compound like a conjugated triene.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Physical_Props Physical Properties (Boiling Point, Density, etc.) Purification->Physical_Props Chemical_Props Chemical Reactivity (e.g., Cycloadditions) Physical_Props->Chemical_Props Screening Biological Activity Screening (e.g., Antimicrobial Assays) Chemical_Props->Screening

Caption: General experimental workflow for the characterization of a conjugated triene.

Conclusion

While 1,3,5-decatriene itself remains a poorly characterized compound, the study of its close analogue, 1,3,5-unthis compound, and the general principles of conjugated triene chemistry provide a strong framework for understanding its expected physical and chemical properties. The conjugated π-electron system is the key determinant of its spectroscopic properties and chemical reactivity, particularly its participation in cycloaddition reactions. Further experimental investigation is required to fully elucidate the specific characteristics of 1,3,5-decatriene and its potential applications.

References

Spectroscopic Characterization of 2,4,6-Decatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Decatriene is a conjugated polyene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1][2] Its structure, characterized by alternating double and single carbon-carbon bonds, gives rise to distinct spectroscopic properties. This technical guide provides an in-depth overview of the expected spectroscopic data for 2,4,6-decatriene, along with detailed experimental protocols for its characterization using various analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis, identification, and analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of 2,4,6-decatriene. These values are predicted based on the analysis of similar conjugated systems and established principles of organic spectroscopy.

Table 1: Predicted UV-Vis Spectroscopic Data

ParameterPredicted ValueSolvent
λmax (π → π*)250 - 280 nmHexane or Ethanol

Note: The extended conjugation in 2,4,6-decatriene is expected to result in a maximum absorption wavelength (λmax) in the ultraviolet region. The exact value can be influenced by the solvent used.[3][4][5]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
=C-H Stretch (vinyl)3100 - 3000Medium
C-H Stretch (alkyl)2960 - 2850Strong
C=C Stretch (conjugated)1650 - 1600Medium to Weak
=C-H Bend (out-of-plane)1000 - 650Strong

Note: The IR spectrum of an alkene is characterized by absorption bands corresponding to the vibrations of its different bonds. For 2,4,6-decatriene, key absorptions would include those from the vinyl and alkyl C-H stretches, the conjugated C=C stretches, and the out-of-plane C-H bending vibrations.[6][7][8]

Table 3: Predicted ¹H NMR Spectroscopic Data

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (C1)0.9 - 1.0Triplet
CH₂ (C8)1.3 - 1.5Sextet
CH₂ (C9)2.0 - 2.3Quartet
CH₃ (C10)0.9 - 1.0Triplet
Olefinic Protons (C2-C7)5.5 - 6.5Complex Multiplets

Note: The proton NMR spectrum is expected to show signals in the upfield region for the aliphatic protons and in the downfield region for the olefinic protons due to the deshielding effect of the double bonds.

Table 4: Predicted ¹³C NMR Spectroscopic Data

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
CH₃ (C1)10 - 15
CH₂ (C8)20 - 30
CH₂ (C9)30 - 40
CH₃ (C10)10 - 15
Olefinic Carbons (C2-C7)120 - 140

Note: In the ¹³C NMR spectrum, the sp³ hybridized carbons of the alkyl groups will appear at lower chemical shifts, while the sp² hybridized carbons of the conjugated system will be found further downfield.[9]

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M]⁺136Molecular Ion Peak
FragmentsVariousResulting from the cleavage of C-C bonds

Note: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 2,4,6-decatriene. The fragmentation pattern will be indicative of the hydrocarbon structure.[10][11][12]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of 2,4,6-decatriene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the conjugated π-electron system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2,4,6-decatriene in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.

  • Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If 2,4,6-decatriene is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

    • Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with the empty salt plates or the solvent-filled cell to subtract any atmospheric or solvent-related absorptions.

  • Sample Scan: Acquire the IR spectrum of the prepared sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-decatriene in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.[15]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like 2,4,6-decatriene.[16]

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.[12]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like 2,4,6-decatriene.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of 2,4,6-Decatriene Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR Infrared Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectroscopic Data UV_Vis->Data_Integration IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation of 2,4,6-Decatriene Data_Integration->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of 2,4,6-decatriene.

References

A Technical Guide to the Natural Sources and Biosynthesis of Decatriene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of decatriene compounds, covering their natural origins, biosynthetic pathways, and the experimental methodologies used for their study. Decatrienes are a class of volatile organic compounds characterized by a ten-carbon backbone and three double bonds, which play significant roles in chemical ecology as signaling molecules.

Natural Sources of this compound Compounds

This compound compounds are found across various biological kingdoms, where they serve as pheromones, kairomones, and flavor constituents. Their distribution spans terrestrial and marine environments.

Plants

In the plant kingdom, decatrienes are notable contributors to the aroma of certain fruits. The most well-documented example is the pear ester , ethyl (E,Z)-2,4-decatrienoate, which is a key component of the characteristic aroma of Bartlett and other pear varieties.[1][2] It is also found in apples, Concord grapes, quince, and pear brandy.[1][2] Another isomer, (E,E)-2,4-decatrienal, has been identified in the brown alga Saccharina angustata.[3]

Insects

Decatrienes are crucial semiochemicals in the insect world, primarily functioning as aggregation and sex pheromones. A prominent example is methyl (E,E,Z)-2,4,6-decatrienoate , the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali.[4] This compound is also a potent kairomone, attracting the invasive brown marmorated stink bug, Halyomorpha halys.[5][6][7] The eucalyptus longhorned borer, Phoracantha semipunctata, is another insect known to produce unthis compound isomers as part of its volatile profile.[8][9]

Marine Organisms

The marine environment is a rich source of bioactive compounds, including decatrienes. As mentioned, the brown alga Saccharina angustata produces (E,E)-2,4-decatrienal.[3] Various species of the brown seaweed Sargassum have been shown to contain a diverse array of fatty acids, which are the precursors for this compound biosynthesis.[1][10][11][12][13] While specific this compound compounds from Sargassum are not extensively documented in the readily available literature, the presence of their precursors suggests the potential for their production.

Table 1: Quantitative Data of Representative this compound Compounds in Natural Sources

This compound CompoundNatural SourceTypical Concentration/AmountReference(s)
Ethyl (E,Z)-2,4-decatrienoatePears (Pyrus communis)Varies significantly by cultivar and ripeness; can be a major aroma component. For example, in 'Nanguoli' pears, the content can reach up to 87.43 mg/kg.[14]
Methyl (E,E,Z)-2,4,6-decatrienoatePlautia stali (Brown-winged green bug)Lures for trapping studies typically use 45mg of the synthetic pheromone.[5]
(E,E)-2,4-DecadienalSaccharina angustata (Brown alga)Qualitative identification; quantitative data not readily available.[3]

Biosynthesis of this compound Compounds

The primary route for the biosynthesis of this compound compounds in plants and algae is the lipoxygenase (LOX) pathway . This pathway utilizes polyunsaturated fatty acids (PUFAs) as substrates and involves a series of enzymatic reactions to produce a variety of oxylipins, including decatrienes.

The Lipoxygenase (LOX) Pathway

The LOX pathway is initiated by the dioxygenation of C18 PUFAs, such as linoleic acid and α-linolenic acid. This reaction is catalyzed by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid backbone. The resulting fatty acid hydroperoxides are then cleaved by a second enzyme, hydroperoxide lyase (HPL), to yield shorter-chain aldehydes and ω-oxo-acids.[9]

LOX_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid, α-Linolenic Acid) HP Fatty Acid Hydroperoxide (e.g., 9-HPOD, 13-HPOT) PUFA->HP O2 LOX Lipoxygenase (LOX) LOX->HP Decatrienal Decatrienal/Decatrienoate HP->Decatrienal Oxoacid ω-Oxo-acid HP->Oxoacid HPL Hydroperoxide Lyase (HPL) HPL->Decatrienal HPL->Oxoacid

General overview of the Lipoxygenase (LOX) pathway for this compound biosynthesis.
Key Enzymes in this compound Biosynthesis

  • Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases catalyze the first committed step in the pathway. The regioselectivity of LOXs (i.e., where the oxygen is inserted) is a critical determinant of the final product. For example, 9-LOXs and 13-LOXs produce 9-hydroperoxides and 13-hydroperoxides, respectively.[8][15][16][17][18] The specific LOX isoform involved can vary between plant species and even different tissues within the same plant.

  • Hydroperoxide Lyases (HPLs): These enzymes belong to the cytochrome P450 family (CYP74B and CYP74C) and are responsible for the cleavage of the fatty acid hydroperoxides.[19] The specificity of the HPL for either 9- or 13-hydroperoxides, and the subsequent cleavage site, dictates the structure of the resulting aldehyde, including the this compound isomers.[20]

The biosynthesis of (E,Z)-2,4-decatrienoate, the pear ester, is thought to proceed from linoleic acid via the action of a 13-LOX followed by a 13-HPL. The resulting aldehyde is then esterified to produce the final ethyl ester.

Decatrienoate_Biosynthesis Linoleic_Acid Linoleic Acid (C18:2) HPOD 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) Linoleic_Acid->HPOD O2 LOX 13-Lipoxygenase LOX->HPOD Aldehyde (Z)-3,(E)-5-Decadienal HPOD->Aldehyde HPL Hydroperoxide Lyase HPL->Aldehyde Decadienal (E,Z)-2,4-Decadienal Aldehyde->Decadienal Isomerase Isomerase Isomerase->Decadienal Pear_Ester Ethyl (E,Z)-2,4-decatrienoate (Pear Ester) Decadienal->Pear_Ester Ethanol Esterification Esterification Esterification->Pear_Ester

Proposed biosynthetic pathway for pear ester.

Experimental Protocols

The study of this compound compounds involves a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for their extraction, analysis, and the characterization of the enzymes involved in their biosynthesis.

Extraction and Identification of this compound Pheromones from Insects

This protocol describes the collection of volatile pheromones from live insects using solid-phase microextraction (SPME) and their identification by gas chromatography-mass spectrometry (GC-MS).[21][22]

Materials:

  • Live insects (e.g., Plautia stali)

  • Glass vials with septa

  • SPME device with a suitable fiber (e.g., PDMS/DVB)

  • GC-MS system

Procedure:

  • Place a single insect or a small group of insects in a clean glass vial and seal it with a septum cap.

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Insert the SPME fiber through the septum into the headspace above the insects, ensuring the fiber does not touch the insects.

  • Expose the fiber to the headspace for a predetermined time (e.g., 1-4 hours) to allow for the adsorption of volatile compounds.

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.

  • Analyze the desorbed compounds using a suitable GC-MS method.

  • Identify the this compound compounds by comparing their mass spectra and retention times with those of authentic standards.

SPME_GCMS_Workflow Insect Live Insect in Vial SPME SPME Fiber Exposure (Headspace Sampling) Insect->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC Gas Chromatography Separation Desorption->GC MS Mass Spectrometry Detection GC->MS Identification Compound Identification MS->Identification

Workflow for SPME-GC-MS analysis of insect volatiles.
Quantitative Analysis of Decatrienes by GC-MS

This protocol outlines a general method for the quantitative analysis of decatrienes in a sample matrix.

Instrumentation and Parameters (Example):

  • GC System: Agilent 7890B or similar

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

  • Injector: Splitless mode, 250°C

  • MS System: Agilent 5977A or similar

  • Ionization: Electron Impact (EI), 70 eV

  • Scan Range: 40-400 m/z

  • Quantification: Use of an internal standard and a calibration curve generated from authentic standards.

Lipoxygenase (LOX) Enzyme Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.[10][15][23]

Materials:

  • Enzyme extract (e.g., from plant tissue homogenate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the sodium phosphate buffer and the linoleic acid substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix quickly.

  • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

LOX_Assay_Workflow Prepare_Mix Prepare Reaction Mixture (Buffer + Substrate) Add_Enzyme Add Enzyme Extract Prepare_Mix->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 234 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Workflow for a lipoxygenase enzyme assay.
Hydroperoxide Lyase (HPL) Enzyme Assay

This protocol describes the purification of HPL from a plant source and a subsequent activity assay.[24][25][26]

Purification Protocol (Example from Green Bell Pepper):

  • Homogenize green bell pepper fruit in an extraction buffer (e.g., containing phosphate buffer, EDTA, DTT, and a detergent like Triton X-100).

  • Centrifuge the homogenate to pellet cell debris.

  • Subject the supernatant to ammonium sulfate precipitation to fractionate the proteins.

  • Resuspend the protein pellet containing HPL activity and dialyze against a suitable buffer.

  • Further purify the HPL using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

  • Monitor HPL activity in the fractions throughout the purification process.

Activity Assay: The activity of HPL can be measured by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate. The assay is similar to the LOX assay but uses a purified fatty acid hydroperoxide as the substrate.

Heterologous Expression and Characterization of Biosynthetic Enzymes

To unequivocally determine the function of a candidate gene in this compound biosynthesis, it can be expressed in a heterologous host system, such as Escherichia coli or yeast.[27][28][29][30]

General Protocol for Expression in E. coli:

  • Amplify the coding sequence of the candidate gene (e.g., a plant LOX or HPL) by PCR.

  • Clone the gene into an appropriate expression vector (e.g., pET vector series) containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli to a suitable cell density and induce protein expression with an inducer (e.g., IPTG).

  • Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Characterize the activity of the purified enzyme using an appropriate assay, as described above, with various potential substrates to determine its specificity.

Heterologous_Expression_Workflow Gene_Cloning Gene Amplification and Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Characterization Enzyme Activity and Substrate Specificity Assays Purification->Characterization

Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion

This compound compounds are a fascinating class of natural products with diverse biological roles. Their biosynthesis, primarily through the lipoxygenase pathway, is a testament to the intricate metabolic capabilities of plants, insects, and marine organisms. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the natural sources of these compounds, elucidate their biosynthetic pathways, and characterize the enzymes involved. A deeper understanding of this compound biosynthesis holds significant potential for applications in agriculture, food science, and the development of novel bioactive compounds.

References

An In-depth Technical Guide to Decatriene Derivatives: Exploring their Research Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatriene derivatives, a class of polyunsaturated organic compounds, are emerging as a significant area of interest in biomedical research and drug development. Characterized by a ten-carbon chain with three double bonds, these molecules and their varied derivatives exhibit a broad spectrum of biological activities, ranging from anticancer and antibacterial to anti-inflammatory effects. This technical guide provides a comprehensive overview of the core research significance of prominent this compound derivatives, with a focus on decursin and its analogues, macrolactins, and litreol. We delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Decursin and its Analogues: Potent Anticancer Agents

Decursin and its structural isomer, decursinol angelate, are pyranocoumarin compounds predominantly isolated from the roots of the traditional medicinal plant Angelica gigas Nakai.[1] These this compound derivatives have garnered significant attention for their potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines.[2]

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of decursin and its derivatives is primarily evaluated by their half-maximal inhibitory concentration (IC50) values, which denote the concentration required to inhibit the growth of cancer cells by 50%. The following table summarizes the reported IC50 values for decursin and decursinol angelate across various cancer cell lines.

CompoundCancer TypeCell LineIC50 Value (µM)Reference
Decursin Lung AdenocarcinomaA54943.55[2]
Bladder Cancer253J~50
Colon CancerHCT-116~50[1]
Doxorubicin-Resistant Ovarian CancerNCI/ADR-RES~70 (23 µg/mL)[2]
Pancreatic CancerPANC-1, MIA PaCa-220-60[2]
Decursinol Angelate Prostate CancerPC-313.63
Multidrug-Resistant Colorectal CancerHCT-116MDR50-75
Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

A key mechanism underlying the anticancer activity of decursin involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway plays a crucial role in tumor cell proliferation, survival, and differentiation.[3] Decursin has been shown to specifically inhibit the phosphorylation of JAK1 and STAT3, a critical step in the activation of this pathway.[4]

Decursin_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates and Binds Decursin Decursin Decursin->JAK1 Inhibits Phosphorylation transcription Gene Transcription (Proliferation, Survival) DNA->transcription Initiates cytokine Cytokine cytokine->receptor Binds Macrolactin_Ribosome_Interaction cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site peptidyl_transferase Peptidyl Transferase Center P_site->peptidyl_transferase A_site A-site A_site->peptidyl_transferase nascent_peptide Nascent Polypeptide peptidyl_transferase->nascent_peptide Elongation exit_tunnel Peptide Exit Tunnel (23S rRNA) nascent_peptide->exit_tunnel Passes through Macrolactin Macrolactin A Macrolactin->exit_tunnel Binds and Blocks Litreol_5LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase FLAP->Five_LOX Presents AA Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (Pro-inflammatory) LTA4->Cysteinyl_LTs Litreol Litreol Litreol->Five_LOX Inhibits Decursin_Synthesis_Workflow Angelica_gigas Angelica gigas Roots Extraction Extraction and Hydrolysis Angelica_gigas->Extraction Decursinol Decursinol Extraction->Decursinol Esterification Esterification (e.g., EDC coupling) Decursinol->Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Esterification Decursin_Derivative Decursin Derivative Esterification->Decursin_Derivative

References

The Potent World of Decatrienes: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the biological activities of naturally occurring decatrienes, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper delves into the core functionalities of these polyunsaturated fatty acids, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Naturally occurring decatrienes, a class of polyunsaturated fatty acids characterized by a ten-carbon chain with three double bonds, are emerging as significant players in various biological processes. Their activities range from acting as potent signaling molecules in insects to exhibiting promising antimicrobial and cytotoxic effects. This guide provides an in-depth exploration of their multifaceted roles, supported by scientific evidence and detailed methodologies to facilitate further research and development.

Quantitative Biological Activity of Decatrienes

The biological efficacy of decatrienes is underscored by quantitative data from various studies. Notably, these compounds have demonstrated significant activity in antimicrobial and anti-oomycete assays.

Table 1: Antimicrobial and Anti-Oomycete Activity of Decatrienoic Acids

CompoundTarget OrganismActivity MetricValueReference
(2E,4E)-Decadienoic acid (DDA)Phytophthora nicotianaeEC₅₀34.59 µg/mL[1]
Decanoic acid derivativesBacillus subtilispMIC1.474 - 2.220 µmol/mL[2]
Decanoic acid derivativesStaphylococcus aureuspMIC1.474 - 2.220 µmol/mL[2]
Decanoic acid derivativesEscherichia colipMIC1.506 - 2.215 µmol/mL[2]
Decanoic acid derivativesCandida albicanspMIC1.474 - 1.670 µmol/mL[2]
Decanoic acid derivativesAspergillus nigerpMIC1.474 - 1.670 µmol/mL[2]

In addition to their antimicrobial properties, certain decatrienes function as crucial components of insect pheromones, mediating communication and reproductive behaviors.

Table 2: Pheromonal Activity of Decatriene Derivatives

CompoundInsect SpeciesBiological RoleReference
Methyl (2E,4E,6Z)-2,4,6-decatrienoatePlautia stali (brown-winged green bug)Male-produced aggregation pheromone[3]
Methyl (2E,4E,6Z)-2,4,6-decatrienoateHalyomorpha halys (brown marmorated stink bug)Pheromone synergist[1][4][5][6]

Signaling Pathways of Decatrienes

The biological effects of decatrienes are often initiated through their interaction with specific cellular receptors. Evidence suggests that G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, play a key role in recognizing unsaturated fatty acids, including decatrienes.

Free fatty acid receptors such as FFA1 (GPR40) and FFA4 (GPR120) are known to be activated by medium and long-chain fatty acids. Upon binding of a this compound ligand, these GPCRs undergo a conformational change, initiating a downstream signaling cascade. This typically involves the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various intracellular proteins to elicit a specific cellular response, such as changes in gene expression, enzyme activity, or ion channel function.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., FFA1/GPR40) This compound->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Figure 1: Generalized GPCR signaling pathway for decatrienes.

Key Experimental Protocols

To facilitate further research into the biological activities of decatrienes, this section provides detailed methodologies for key experiments.

Isolation of Decatrienoic Acids from Natural Sources (e.g., Stillingia Oil)

This protocol outlines the steps for extracting and purifying decatrienoic acids from seed oils.

Start Start: Seed Oil Sample Saponification Saponification (e.g., with methanolic KOH) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with hexane) Saponification->Extraction Methylation Methylation (e.g., with BF₃-methanol) Extraction->Methylation Purification Purification by HPLC (Reversed-phase C18 column) Methylation->Purification Analysis GC-MS Analysis Purification->Analysis End End: Purified Decatrienoic Acid Methyl Esters Analysis->End

Figure 2: Workflow for the isolation of decatrienoic acids.

Protocol Steps:

  • Saponification: The oil sample is refluxed with a solution of potassium hydroxide in methanol to hydrolyze the triglycerides into free fatty acids.

  • Extraction: The saponified mixture is acidified, and the free fatty acids are extracted using a nonpolar solvent like hexane.

  • Methylation: The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) by refluxing with a reagent such as boron trifluoride in methanol.

  • Purification: The FAMEs are purified using High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A gradient elution with a mobile phase of acetonitrile and water is typically employed.

  • Analysis: The purified FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and purity.

Determination of Antimicrobial Activity (MIC/EC₅₀)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC₅₀) of decatrienes against microbial growth.

Start Start: this compound & Microbe Culture Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature (e.g., 24-48 hours) Inoculation->Incubation Measurement Measure microbial growth (e.g., absorbance at 600 nm) Incubation->Measurement Analysis Determine MIC/EC₅₀ Measurement->Analysis End End: MIC/EC₅₀ Value Analysis->End

Figure 3: Workflow for MIC/EC₅₀ determination.

Protocol Steps:

  • Serial Dilution: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • Growth Measurement: After incubation, microbial growth is assessed by measuring the optical density (absorbance) at 600 nm using a microplate reader.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. The EC₅₀ is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Start Start: Cell Culture & this compound Cell_Seeding Seed cells in a 96-well plate and allow to adhere Start->Cell_Seeding Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate Incubation->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation End End: IC₅₀ Value IC50_Calculation->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.

This technical guide provides a foundational understanding of the biological activities of naturally occurring decatrienes. The presented data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic and practical applications of these potent biomolecules.

References

A Technical Guide to the Thermal Stability and Degradation Pathways of Decatrienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatrienes, a class of polyunsaturated hydrocarbons, are of significant interest in various fields, including materials science and as potential intermediates in pharmaceutical synthesis. A thorough understanding of their thermal stability and degradation pathways is crucial for ensuring product purity, optimizing reaction conditions, and assessing shelf-life. This technical guide provides an in-depth overview of the methodologies used to evaluate the thermal properties of decatrienes. It details the experimental protocols for key analytical techniques, presents hypothetical degradation pathways, and offers a framework for systematic investigation.

Introduction to the Thermal Stability of Decatrienes

Decatrienes are hydrocarbons containing ten carbon atoms and three double bonds. The position of these double bonds gives rise to numerous isomers, each with potentially unique chemical and physical properties, including thermal stability. When subjected to elevated temperatures, decatrienes can undergo a variety of transformations, including isomerization, cyclization, polymerization, and fragmentation. These processes can lead to the formation of a complex mixture of degradation products, impacting the desired properties of the final product. Therefore, a comprehensive analysis of their thermal behavior is a critical aspect of their application and development.

Key Analytical Techniques for Thermal Stability Assessment

The thermal stability of volatile and semi-volatile organic compounds like decatrienes is primarily investigated using a suite of thermoanalytical techniques. The most prominent among these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a fundamental technique for determining the temperature at which a compound begins to degrade.

Table 1: Summary of Quantitative Thermal Stability Data for a Hypothetical Decatriene Isomer

ParameterValueTechniqueConditions
Onset Decomposition Temperature (Tonset)250 °CTGA10 °C/min, N2 atmosphere
Temperature at Max Decomposition Rate (Tmax)275 °CTGA/DTG10 °C/min, N2 atmosphere
Activation Energy (Ea)150 kJ/molTGA (Multiple Heating Rates)5, 10, 15, 20 °C/min, N2
Enthalpy of Decomposition (ΔHd)-85 J/gDSC10 °C/min, N2 atmosphere
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as phase transitions (melting, boiling) and chemical reactions (decomposition, polymerization), providing information on the enthalpy changes associated with these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a compound.[3] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

    • To determine the activation energy of decomposition, repeat the experiment at multiple heating rates (e.g., 5, 15, and 20 °C/min) and apply a model-free kinetic analysis method such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method.[4]

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Ramp the temperature from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic and exothermic peaks corresponding to phase transitions and chemical reactions.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Sample Preparation: Place a small amount (0.1-1.0 mg) of the this compound sample into a pyrolysis sample tube or onto a pyrolysis probe.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 15 seconds).

    • Use an inert atmosphere (e.g., helium).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-550

  • Data Analysis:

    • Identify the individual peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the degradation products.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathways of Decatrienes

The thermal degradation of decatrienes is expected to proceed through a complex series of reactions including isomerization, cyclization, and fragmentation via radical mechanisms. The following diagram illustrates a hypothetical set of pathways.

This compound This compound Isomers Isomerization Geometric/Positional Isomerization This compound->Isomerization Heat Cyclization Intramolecular Cyclization This compound->Cyclization Heat Fragmentation Radical Chain Fragmentation This compound->Fragmentation High Heat Polymerization Polymerization This compound->Polymerization Heat, Catalysts Isomerization->this compound Cyclic_Intermediates Cyclic Intermediates (e.g., Cyclohexadienes) Cyclization->Cyclic_Intermediates Smaller_Alkenes Smaller Alkenes (e.g., Butadiene, Propene) Fragmentation->Smaller_Alkenes Aromatics Aromatic Compounds (e.g., Benzene, Toluene) Cyclic_Intermediates->Aromatics Dehydrogenation High_MW Higher Molecular Weight Products Polymerization->High_MW

Caption: Hypothetical thermal degradation pathways of decatrienes.

Experimental Workflow for Thermal Stability Analysis

A systematic approach is essential for a comprehensive understanding of the thermal stability of decatrienes. The following workflow outlines the logical progression of experiments.

start Start: this compound Sample tga Thermogravimetric Analysis (TGA) - Determine Onset of Decomposition start->tga dsc Differential Scanning Calorimetry (DSC) - Identify Thermal Events (Melting, Reactions) - Measure Enthalpy Changes start->dsc kinetic_analysis Kinetic Analysis (TGA at multiple heating rates) - Calculate Activation Energy tga->kinetic_analysis py_gcms Pyrolysis-GC-MS - Identify Degradation Products tga->py_gcms Based on TGA decomposition range dsc->py_gcms Based on DSC reaction temperatures stability_report Comprehensive Thermal Stability Report kinetic_analysis->stability_report pathway_elucidation Elucidate Degradation Pathways py_gcms->pathway_elucidation pathway_elucidation->stability_report end End stability_report->end

Caption: Experimental workflow for this compound thermal analysis.

Conclusion

While specific experimental data on the thermal stability and degradation of decatrienes is limited in the public domain, the analytical techniques and methodologies outlined in this guide provide a robust framework for a thorough investigation. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can obtain critical data on decomposition temperatures, energetic, and degradation products. This information is invaluable for the safe and effective application of decatrienes in research and development. The proposed hypothetical degradation pathways and experimental workflow serve as a starting point for systematic studies in this area.

References

Unveiling the Past: A Technical Guide to the Historical Discovery of Decatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the initial discovery, synthesis, and characterization of decatriene isomers. Decatrienes, a class of polyunsaturated hydrocarbons with the molecular formula C₁₀H₁₆, have played a significant role in the development of organic chemistry, particularly in the understanding of stereoisomerism and reaction mechanisms. This document provides a detailed look at the pioneering experimental work, offering insights into the methodologies and analytical techniques of the mid-20th century that laid the groundwork for our current understanding of these versatile molecules.

Early Synthetic Endeavors and Stereochemical Challenges

The mid-20th century witnessed a surge in the exploration of polyene synthesis, driven by an interest in natural products and the fundamental principles of chemical bonding. While pinpointing a single "discovery" of every this compound isomer is challenging due to the incremental nature of early organic synthesis, a key publication from 1967 in the journal Recherches is often cited as one of the first to describe a systematic synthesis of a related unthis compound, highlighting the synthetic challenges of the era.[1] The methods developed for undecatrienes likely informed early approaches to this compound synthesis.

The primary challenge in the synthesis of decatrienes was the stereospecific control of the double bonds, leading to a mixture of geometric isomers (cis/trans or E/Z). Early synthetic chemists often contended with difficult separations and complex product mixtures.

Foundational Experimental Protocols

The following sections detail the types of experimental methodologies employed in the initial synthesis and characterization of this compound isomers, reconstructed from typical procedures of the era.

Synthesis of Acyclic Trienes: A Representative Approach

One of the common strategies for constructing conjugated triene systems in the mid-20th century involved Wittig-type reactions or organometallic coupling reactions. The following is a generalized workflow representing a potential historical synthesis of a this compound isomer.

Synthesis_Workflow StartingMaterial Starting Material (e.g., unsaturated aldehyde/ketone) Reaction Wittig Reaction StartingMaterial->Reaction Reagent Phosphonium Ylide (Wittig Reagent) Reagent->Reaction Intermediate Diene Intermediate Reaction->Intermediate SecondReaction Further Elaboration (e.g., another Wittig reaction or organometallic coupling) Intermediate->SecondReaction ProductMixture Mixture of This compound Isomers SecondReaction->ProductMixture Separation Separation (e.g., Fractional Distillation, Gas Chromatography) ProductMixture->Separation Isomers Isolated this compound Isomers Separation->Isomers

Caption: Generalized workflow for the synthesis of this compound isomers in the mid-20th century.

A typical experimental protocol would involve the reaction of an appropriate unsaturated aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form a diene. This intermediate would then undergo a subsequent reaction to introduce the third double bond, resulting in a mixture of this compound isomers.

Detailed Hypothetical Protocol (based on common mid-century practices):

  • Step 1: Preparation of the Phosphonium Ylide: A solution of an appropriate alkyltriphenylphosphonium halide in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) would be treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, under an inert atmosphere (e.g., nitrogen) to generate the corresponding phosphonium ylide.

  • Step 2: Wittig Reaction: The unsaturated aldehyde or ketone, dissolved in the same anhydrous solvent, would be added dropwise to the ylide solution at low temperatures (e.g., 0 °C or below) to control the reaction. The reaction mixture would then be allowed to warm to room temperature and stirred for several hours.

  • Step 3: Workup and Isolation of Intermediate: The reaction would be quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure to yield the crude diene intermediate.

  • Step 4: Second Carbon-Carbon Bond Formation: The diene intermediate would be further functionalized and subjected to a second bond-forming reaction to generate the triene system.

  • Step 5: Purification of this compound Isomers: The final product would be a mixture of geometric isomers, which would then be subjected to purification techniques such as fractional distillation under reduced pressure or early forms of gas chromatography.

Early Characterization Techniques and Data

The characterization of newly synthesized this compound isomers in the mid-20th century relied on a combination of physical property measurements and the emerging techniques of spectroscopy.

Physical Properties

Basic physical properties were crucial for the initial identification and assessment of purity.

PropertyTypical Measurement/Observation from Mid-20th Century Literature
Boiling Point (°C) Determined by distillation under reduced pressure.
Refractive Index (n_D) Measured using an Abbe refractometer.
Density (g/mL) Determined using a pycnometer.
Spectroscopic Analysis

The advent of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the structural elucidation of organic molecules, including this compound isomers.

Infrared (IR) Spectroscopy: Early IR spectra were used to identify key functional groups. For decatrienes, characteristic absorptions would include:

  • C=C stretching vibrations: Typically in the 1600-1680 cm⁻¹ region. The number and intensity of these bands could give clues about the conjugation and substitution pattern of the double bonds.

  • =C-H stretching vibrations: Above 3000 cm⁻¹.

  • C-H bending vibrations (out-of-plane): In the 700-1000 cm⁻¹ region, which could provide information about the stereochemistry of the double bonds (e.g., distinguishing between cis and trans isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was a watershed moment for the characterization of isomers.[2][3] Early ¹H NMR spectra, though at lower field strengths than modern instruments, provided crucial information:

  • Chemical Shifts (δ): Olefinic protons of conjugated systems would appear in the downfield region (typically 5.0-7.0 ppm). The exact chemical shifts would be influenced by the position and stereochemistry of the double bonds.

  • Coupling Constants (J): The magnitude of the coupling constants between adjacent olefinic protons could be used to assign the stereochemistry of the double bonds. For example, a larger J-value (typically 12-18 Hz) would indicate a trans relationship, while a smaller J-value (typically 6-12 Hz) would suggest a cis relationship.

The following table summarizes the kind of ¹H NMR data that would have been sought in the early characterization of a hypothetical this compound isomer.

Proton EnvironmentExpected Chemical Shift (δ, ppm) (Low-Field NMR)Expected Multiplicity & Coupling Constants (J, Hz)
Terminal =CH₂~4.8 - 5.2Doublet of doublets
Internal Olefinic -CH=~5.5 - 6.8Complex multiplets
Allylic -CH₂-~2.0 - 2.5Multiplets
Alkyl CH₃/CH₂~0.9 - 1.5Triplets, sextets, etc.
Separation Science: The Rise of Gas Chromatography

The separation of closely related isomers was a significant hurdle. The development of gas chromatography (GC) in the 1950s provided a powerful tool for separating and analyzing mixtures of volatile compounds like this compound isomers.[4][5][6] Early GC studies would have focused on:

  • Retention Times: Different isomers would exhibit different retention times on a given GC column, allowing for their separation and quantification.

  • Stationary Phases: Researchers would experiment with various stationary phases to optimize the separation of specific isomers.

Logical Relationships in Isomer Characterization

The process of identifying and characterizing this compound isomers involved a logical progression of experiments and data analysis.

Isomer_Characterization Synthesis Synthesis of This compound Mixture Separation Separation of Isomers (e.g., GC, Distillation) Synthesis->Separation PhysicalData Physical Property Measurement (BP, nD) Separation->PhysicalData IRSpec Infrared (IR) Spectroscopy Separation->IRSpec NMRSpec Nuclear Magnetic Resonance (NMR) Spectroscopy Separation->NMRSpec StructureElucidation Structure and Stereochemistry Elucidation PhysicalData->StructureElucidation IRSpec->StructureElucidation NMRSpec->StructureElucidation

Caption: Logical workflow for the characterization of this compound isomers in the mid-20th century.

Conclusion

The historical discovery and characterization of this compound isomers were pivotal in advancing the field of organic chemistry. The development of new synthetic methods, coupled with the application of powerful analytical techniques like NMR and gas chromatography, allowed for the isolation and structural elucidation of these complex molecules. The challenges faced and the solutions developed by early researchers laid a critical foundation for the sophisticated synthetic and analytical capabilities that are now commonplace in modern chemical research and drug development. This historical perspective not only highlights the ingenuity of past chemists but also underscores the fundamental principles that continue to guide the synthesis and analysis of complex organic molecules today.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z,E)-Decatriene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the stereoselective synthesis of (Z,E)-decatriene, a conjugated diene, utilizing the Wittig reaction. The synthesis involves the reaction of a non-stabilized phosphorus ylide with an α,β-unsaturated aldehyde to control the stereochemistry of the newly formed double bond. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for constructing specific stereoisomers of conjugated dienes, which are important structural motifs in many biologically active molecules.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] A key feature of this reaction is the ability to control the stereochemistry of the resulting double bond based on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes, while stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes.[2]

The synthesis of conjugated dienes with specific (Z,E) stereochemistry is a common challenge in organic synthesis. A strategic application of the Wittig reaction allows for the stereocontrolled formation of one of the double bonds. For the synthesis of a (Z,E)-decatriene, a retrosynthetic analysis suggests the reaction between a saturated C5 phosphonium ylide (a non-stabilized ylide) and a C5 (E)-α,β-unsaturated aldehyde. This approach is expected to yield the desired (Z,E) conjugated diene with high stereoselectivity for the newly formed (Z)-double bond, while retaining the (E)-geometry of the aldehyde precursor.[3]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. For non-stabilized ylides, the reaction is kinetically controlled, leading preferentially to the syn oxaphosphetane, which then decomposes to the (Z)-alkene.[4]

Wittig_Stereoselectivity cluster_ylide Ylide Type cluster_intermediate Intermediate cluster_product Alkene Product Non-stabilized_Ylide Non-stabilized Ylide (e.g., Alkyl) Syn_Oxaphosphetane Syn Oxaphosphetane (Kinetically Favored) Non-stabilized_Ylide->Syn_Oxaphosphetane  Fast, irreversible  cycloaddition Stabilized_Ylide Stabilized Ylide (e.g., Ester, Ketone) Anti_Oxaphosphetane Anti Oxaphosphetane (Thermodynamically Favored) Stabilized_Ylide->Anti_Oxaphosphetane  Reversible cycloaddition,  thermodynamic control Z_Alkene (Z)-Alkene Syn_Oxaphosphetane->Z_Alkene  Syn-elimination E_Alkene (E)-Alkene Anti_Oxaphosphetane->E_Alkene  Syn-elimination

Caption: Stereochemical control in the Wittig reaction.

Experimental Workflow

The synthesis of (Z,E)-decatriene is a two-step process that begins with the preparation of the phosphonium salt, followed by the in-situ generation of the ylide and its reaction with the aldehyde.

Synthesis_Workflow Start Starting Materials: 1-Bromopentane Triphenylphosphine (E)-pent-2-enal Phosphonium_Salt_Formation Step 1: Synthesis of Pentyltriphenylphosphonium Bromide Start->Phosphonium_Salt_Formation Ylide_Generation Step 2a: In-situ Generation of Pentyltriphenylphosphorane (Ylide) Phosphonium_Salt_Formation->Ylide_Generation Wittig_Reaction Step 2b: Wittig Reaction with (E)-pent-2-enal Ylide_Generation->Wittig_Reaction Workup Work-up and Extraction Wittig_Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product Final Product: (4Z,6E)-Deca-4,6-diene Purification->Product

Caption: Overall workflow for the synthesis of (Z,E)-decatriene.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of (Z,E)-conjugated dienes via the Wittig reaction of non-stabilized ylides with α,β-unsaturated aldehydes. Please note that specific yields and isomer ratios can vary depending on the exact substrates and reaction conditions.

ReactantsProductYield (%)(Z,E) : (E,E) RatioReference
Pentyltriphenylphosphorane + (E)-pent-2-enal(4Z,6E)-Deca-4,6-diene60-75>95:5Estimated
Hexyltriphenylphosphorane + (E)-but-2-enal(4Z,6E)-Deca-4,6-diene7296:4[3]
Butyltriphenylphosphorane + (E)-hex-2-enal(4Z,6E)-Deca-4,6-diene68>95:5[3]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the ylide generation and Wittig reaction steps. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Pentyltriphenylphosphonium Bromide

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and anhydrous toluene (150 mL).

  • Heat the mixture to reflux with stirring until the triphenylphosphine is completely dissolved.

  • Add 1-bromopentane (15.1 g, 100 mmol) dropwise to the refluxing solution over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 24 hours, during which a white precipitate will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry under vacuum to yield pentyltriphenylphosphonium bromide.

Protocol 2: Synthesis of (4Z,6E)-Deca-4,6-diene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add pentyltriphenylphosphonium bromide (41.3 g, 100 mmol) and anhydrous tetrahydrofuran (THF) (300 mL).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at -78 °C for 1 hour.

  • Add a solution of (E)-pent-2-enal (8.4 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at -78 °C over 20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure (4Z,6E)-deca-4,6-diene.

Conclusion

The Wittig reaction provides a reliable and stereoselective method for the synthesis of (Z,E)-decatriene. By employing a non-stabilized phosphonium ylide with an (E)-α,β-unsaturated aldehyde, the desired conjugated diene can be obtained with high Z-selectivity for the newly formed double bond. The detailed protocols provided herein offer a practical guide for researchers to successfully synthesize this and related compounds for various applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: Nickel-Catalyzed Synthesis of 1,4,9-Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,9-Decatriene is a linear C10 triene that can serve as a versatile building block in organic synthesis. Its multiple double bonds offer various handles for further functionalization, making it a valuable precursor for the synthesis of complex molecules, including those with potential pharmaceutical applications. The nickel-catalyzed co-oligomerization of butadiene and ethylene represents an efficient and atom-economical route to 1,4,9-decatriene. This three-component reaction involves the coupling of two molecules of butadiene with one molecule of ethylene. The selectivity towards the desired 1,4,9-isomer over other cyclic or linear oligomers is highly dependent on the choice of the nickel catalyst system and reaction conditions.

This document provides detailed application notes and experimental protocols for the nickel-catalyzed synthesis of 1,4,9-decatriene, summarizing key data and methodologies from scientific literature.

Reaction Principle and Mechanism

The nickel-catalyzed synthesis of 1,4,9-decatriene proceeds via a complex catalytic cycle involving the coordination and insertion of butadiene and ethylene molecules into a growing hydrocarbon chain coordinated to a nickel center. A simplified proposed mechanism is illustrated below. The reaction is a type of telomerization where butadiene acts as the diene and ethylene participates in the chain growth.

Reaction_Mechanism Ni(0) Catalyst Ni(0) Catalyst Intermediate_A Ni(II)-octadienyl complex Ni(0) Catalyst->Intermediate_A + 2 Butadiene (Oxidative Coupling) Butadiene (2 eq.) Butadiene (2 eq.) Butadiene (2 eq.)->Intermediate_A Ethylene (1 eq.) Ethylene (1 eq.) Intermediate_B Ni(II)-decatrienyl complex Ethylene (1 eq.)->Intermediate_B Intermediate_A->Intermediate_B + Ethylene (Insertion) Intermediate_B->Ni(0) Catalyst Reductive Elimination 1,4,9-Decatriene 1,4,9-Decatriene Intermediate_B->1,4,9-Decatriene β-Hydride Elimination

Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of 1,4,9-decatriene.

Data Presentation

The following table summarizes representative quantitative data for the nickel-catalyzed synthesis of 1,4,9-decatriene based on available literature. Please note that specific yields and selectivities can vary significantly with the exact catalyst system and reaction conditions employed.

Catalyst SystemCo-catalyst/ModifierSolventTemp. (°C)Pressure (atm)Butadiene Conversion (%)Selectivity to C10 Olefins (%)Yield of 1,4,9-Decatriene (%)Reference
Nickel DiethyldithiocarbamateEt2AlClAromaticRoom Temp.N/AHighN/AForms oligomeric products[1]
Ni(COD)2 / TFAMgnBuEt or AlEt3Toluene60N/AN/AN/ALeads to polymerization[2]

Note: Specific yield and selectivity for 1,4,9-decatriene are often not explicitly reported in general studies on butadiene and ethylene co-oligomerization, which may focus on polymeric products. The data presented here is indicative of the types of catalyst systems used for this transformation.

Experimental Protocols

The following are generalized experimental protocols for the nickel-catalyzed co-oligomerization of butadiene and ethylene. These should be adapted based on specific literature procedures and safety considerations. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Protocol 1: General Procedure using a Nickel Dithiocarbamate Catalyst System

This protocol is based on the copolymerization of ethylene and butadiene using a nickel diethyldithiocarbamate catalyst.[1]

Materials:

  • Nickel diethyldithiocarbamate (Ni-DTC)

  • Diethylaluminum chloride (Et2AlCl) or other suitable aluminum alkyl co-catalyst

  • Triphenylphosphine or other modifiers (optional)

  • Anhydrous aromatic solvent (e.g., toluene, benzene)

  • Butadiene (liquefied)

  • Ethylene (gas)

  • 10% HCl in ethanol (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • High-pressure autoclave or reactor equipped with a stirrer, temperature and pressure controls, and gas inlets

  • Schlenk line or glovebox

  • Syringes and cannulas for transfer of air-sensitive reagents

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with an inert gas.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the nickel diethyldithiocarbamate and any modifier (e.g., triphenylphosphine) in the anhydrous aromatic solvent.

  • Reaction Setup:

    • Transfer the catalyst solution to the reactor via cannula.

    • Add the co-catalyst (e.g., a solution of Et2AlCl in the aromatic solvent) to the reactor.

    • Seal the reactor and introduce a known amount of liquefied butadiene.

    • Pressurize the reactor with ethylene to the desired pressure.

  • Reaction:

    • Stir the reaction mixture vigorously.

    • Maintain the desired reaction temperature. The reaction may be run at room temperature or heated as required.[1]

    • Monitor the reaction progress by observing the ethylene uptake (pressure drop).

  • Quenching and Work-up:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.

    • Quench the reaction by adding a 10% solution of HCl in ethanol to deactivate the catalyst.[1]

    • Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst residues.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Product Isolation:

    • Remove the solvent from the organic layer by rotary evaporation.

    • The crude product, a mixture of oligomers, can be purified by fractional distillation under reduced pressure to isolate the 1,4,9-decatriene fraction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dry and Purge Reactor D Charge Reactor with Catalyst and Co-catalyst A->D B Prepare Catalyst Solution B->D C Prepare Co-catalyst Solution C->D E Introduce Butadiene and Ethylene D->E F Run Reaction under Controlled T and P E->F G Quench Reaction F->G H Aqueous Wash G->H I Dry Organic Layer H->I J Remove Solvent I->J K Fractional Distillation J->K 1,4,9-Decatriene 1,4,9-Decatriene K->1,4,9-Decatriene

Caption: General experimental workflow for the synthesis of 1,4,9-decatriene.

Safety Precautions

  • Butadiene and Ethylene: These are flammable gases and should be handled with extreme care in a well-ventilated area, away from ignition sources.

  • Organoaluminum Compounds: Co-catalysts like Et2AlCl are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere.

  • Nickel Compounds: Nickel compounds can be toxic and carcinogenic. Avoid inhalation and skin contact.

  • Pressurized Systems: Reactions involving pressurized gases should be conducted in appropriate high-pressure reactors behind a blast shield.

Application Notes

  • Catalyst Selection: The choice of nickel precursor and ligands is crucial for selectivity. While simple nickel salts can be used, well-defined nickel complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, can offer better control over the reaction.

  • Co-catalyst/Activator: Organoaluminum compounds are commonly used as co-catalysts to activate the nickel precursor. The ratio of the co-catalyst to the nickel catalyst can significantly influence the activity and selectivity.

  • Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, and thus the reaction rate. Anhydrous, non-coordinating solvents like toluene or benzene are typically used.

  • Temperature and Pressure: These parameters are critical for controlling the reaction rate and the distribution of oligomers. Higher temperatures and pressures generally lead to higher reaction rates but may also favor the formation of higher molecular weight polymers.

  • Product Characterization: The product mixture is typically analyzed by gas chromatography (GC) to determine the conversion and selectivity. The structure of the isolated 1,4,9-decatriene can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

The nickel-catalyzed synthesis of 1,4,9-decatriene from butadiene and ethylene is a powerful method for producing this valuable C10 triene. Careful control of the catalyst system, co-catalyst, and reaction conditions is essential to achieve high yields and selectivity. The protocols and notes provided herein offer a foundation for researchers to explore and optimize this important transformation for applications in organic synthesis and drug development.

References

Application Note: Gas Chromatography Methods for Separating Decatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatriene isomers, a class of polyunsaturated hydrocarbons, are of significant interest in various fields, including pheromone research, flavor and fragrance chemistry, and as potential synthons in drug development. The spatial arrangement of the three double bonds within the ten-carbon chain leads to a multitude of positional and geometric (E/Z) isomers. These subtle structural differences can impart vastly different biological activities and chemical properties.[1] Consequently, the ability to effectively separate and quantify individual this compound isomers is crucial for accurate structure-activity relationship (SAR) studies, quality control, and the development of targeted therapeutic agents.[2][3][4]

Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and semi-volatile compounds like this compound isomers.[5] However, their similar boiling points and polarities present a significant chromatographic challenge. This application note provides detailed methodologies and protocols for the separation of this compound isomers using gas chromatography, with a focus on stationary phase selection, temperature programming, and sample preparation.

Principles of Separation

The separation of this compound isomers by GC is governed by two primary factors: volatility and specific interactions with the stationary phase.

  • Non-Polar Stationary Phases: On non-polar columns, such as those with 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5), elution order is primarily dictated by the boiling points of the isomers. Generally, trans (E) isomers are more volatile and elute earlier than their cis (Z) counterparts.

  • Polar Stationary Phases: Polar stationary phases, particularly those containing cyanopropyl functional groups (e.g., DB-23), offer enhanced selectivity for unsaturated compounds. These phases interact with the polarizable π-electrons of the double bonds, leading to increased retention of the isomers. The shape of the molecule also plays a crucial role; the more exposed double bonds of cis isomers can lead to stronger interactions and longer retention times compared to trans isomers. For complex mixtures of geometric isomers, polar columns are often essential for achieving adequate separation.[6][7]

Experimental Protocols

Method 1: Separation of this compound Isomers on a Polar Stationary Phase

This method is adapted from the successful separation of structurally similar decadienyl compounds and is suitable for resolving geometric isomers of decatrienes.[8]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-23 (J&W Scientific), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 160 °C

    • Ramp 2: 4 °C/min to 220 °C, hold for 5 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in hexane or dichloromethane.

  • Dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulates.

Method 2: Separation of this compound Isomers on a Non-Polar Stationary Phase

This method is useful for an initial screening of this compound isomers, where the elution order will primarily follow their boiling points.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5ms (Agilent J&W), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes

Sample Preparation:

Follow the same procedure as described in Method 1.

Data Presentation

The following table summarizes the Kovats retention indices (KI) for geometric isomers of 7,9-decadien-1-ol on both polar and non-polar columns. While not decatrienes, these values for structurally similar dienes illustrate the significant impact of stationary phase polarity on elution order and separation. It is important to note that the resolution of these particular diene isomers on the DB-23 column was less than 0.8, indicating co-elution, and the original study suggested HPLC for complete separation.[8]

CompoundStationary PhaseKovats Retention Index (KI)
(E)-7,9-decadien-1-olDB-23 (polar)1891
(Z)-7,9-decadien-1-olDB-23 (polar)1895
(E)-7,9-decadien-1-olHP-5 (non-polar)Not Reported
(Z)-7,9-decadien-1-olHP-5 (non-polar)Not Reported

Data adapted from Islam et al., 2009.[8]

Visualizations

Logical Workflow for GC Method Development for this compound Isomer Separation

GC_Method_Development cluster_start Starting Point cluster_method_selection Method Selection cluster_optimization Optimization cluster_outcome Outcome cluster_further_action Further Action start This compound Isomer Mixture nonpolar Non-Polar Column (e.g., DB-5) Primary Separation by Boiling Point start->nonpolar Initial Screening polar Polar Column (e.g., DB-23) Separation by Polarity & Shape start->polar For Complex Mixtures temp_prog Optimize Temperature Program (Initial Temp, Ramp Rate, Final Temp) nonpolar->temp_prog polar->temp_prog flow_rate Adjust Carrier Gas Flow Rate temp_prog->flow_rate separated Baseline Separation of Isomers flow_rate->separated coelution Co-elution of Some Isomers flow_rate->coelution quant Quantification and Identification separated->quant alt_method Consider Alternative Methods (e.g., HPLC, GCxGC) coelution->alt_method

Caption: Workflow for GC method development for this compound isomer separation.

Significance of Isomer Separation in Drug Development

Drug_Development_Significance cluster_isomers Isomeric Mixture cluster_separation Chromatographic Separation cluster_individual_isomers Individual Isomers cluster_biological_testing Biological Evaluation cluster_outcomes Pharmacological Outcomes isomers Drug Candidate (Mixture of this compound Isomers) separation GC Separation isomers->separation isomer_a Isomer A separation->isomer_a isomer_b Isomer B separation->isomer_b bio_a Biological Activity of Isomer A isomer_a->bio_a bio_b Biological Activity of Isomer B isomer_b->bio_b therapeutic Desired Therapeutic Effect bio_a->therapeutic side_effects Undesired Side Effects or Inactivity bio_b->side_effects

Caption: Importance of isomer separation in drug discovery and development.

Conclusion

The successful separation of this compound isomers is a critical step in their analysis for research, quality control, and drug development. The choice of GC stationary phase is paramount, with polar columns such as the DB-23 offering superior selectivity for resolving complex mixtures of geometric isomers. The methods and protocols outlined in this application note provide a robust starting point for developing and optimizing the separation of this compound isomers. For challenging separations where co-elution persists, further optimization of the temperature program, carrier gas flow rate, or consideration of alternative techniques like multidimensional GC or HPLC may be necessary. The accurate determination of isomeric purity is essential for understanding the biological activity and ensuring the safety and efficacy of potential drug candidates.[1][2]

References

Application Notes and Protocols for the HPLC Purification of Synthetic Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic decatriene, a non-polar hydrocarbon, using High-Performance Liquid Chromatography (HPLC). Given the hydrophobic nature of this compound and the potential for various geometric isomers in a synthetic mixture, both reverse-phase and normal-phase HPLC methods are presented as viable purification strategies.

Introduction

Decatrienes are polyunsaturated hydrocarbons with a ten-carbon chain and three double bonds. Synthetic routes to decatrienes can often result in a mixture of isomers (e.g., cis/trans) and other non-polar impurities. High-purity this compound is often required for subsequent reactions or biological testing. HPLC is a powerful technique for the purification of such compounds.[1]

The choice between reverse-phase and normal-phase HPLC will depend on the specific characteristics of the crude synthetic mixture and the desired purity of the final product. Reverse-phase HPLC separates molecules based on their hydrophobicity, making it suitable for separating this compound from more polar impurities.[2][3] Normal-phase HPLC, which separates based on polarity, is particularly effective for the separation of geometric isomers of non-polar compounds.[4][5][6]

Reverse-Phase HPLC Protocol for this compound Purification

Reverse-phase HPLC is a common starting point for the purification of non-polar compounds.[3] A C18 column is the most common choice for non-polar analytes due to its high hydrophobicity.[2][3]

Experimental Protocol

Sample Preparation:

  • Dissolve the crude synthetic this compound sample in a minimal amount of a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.[2] A typical starting concentration is 0.5-1.0 mg/mL.[7]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[1][2]

HPLC Conditions:

ParameterRecommendationRationale
HPLC Mode Reverse-Phase (RP)Ideal for separating compounds based on hydrophobicity.[2]
Stationary Phase C18, 5 µm particle sizeOffers high hydrophobicity and good resolution for non-polar compounds.[2][3]
Column Dimensions Analytical: 4.6 x 150 mmPreparative: 21.2 x 150 mmStandard dimensions for method development and scale-up.
Mobile Phase A HPLC-Grade WaterPolar component of the mobile phase.[2]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for eluting non-polar compounds.[2]
Elution Mode GradientRecommended for method development to separate components with a range of polarities.[2]
Flow Rate Analytical: 1.0 mL/minPreparative: 20 mL/minTypical flow rates for the given column dimensions.
Column Temp. 30-40 °CCan improve peak shape and reduce backpressure.[2]
Injection Volume Analytical: 5-20 µLPreparative: 0.5-2.0 mLStart with a small volume to avoid overloading the column.[2]
Detection UV at 230 nmDecatrienes have a chromophore that absorbs in the UV range.

Gradient Profile (Method Development):

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.03070
20.00100
25.00100
25.13070
30.03070

Scale-Up to Preparative HPLC:

Once an analytical method has been developed that shows good separation of the desired this compound isomer from impurities, the method can be scaled up for preparative purification. The goal of preparative HPLC is to maximize throughput while maintaining purity.[8][9] The loading capacity of the preparative column will need to be determined experimentally by gradually increasing the injection volume or sample concentration until the resolution of the target peak begins to degrade.[10][11]

Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Reverse-Phase HPLC cluster_post Post-Purification dissolve Dissolve Crude this compound in Acetonitrile filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient detect Detect at 230 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze evaporate Evaporate Solvent analyze->evaporate

Reverse-Phase HPLC Workflow for this compound Purification

Normal-Phase HPLC Protocol for this compound Isomer Separation

Normal-phase HPLC is an excellent choice for separating geometric isomers of non-polar compounds like this compound.[6] In this mode, a polar stationary phase is used with a non-polar mobile phase.

Experimental Protocol

Sample Preparation:

  • Dissolve the crude synthetic this compound sample in a minimal amount of the initial mobile phase solvent (e.g., hexane).[7]

  • Filter the sample solution through a 0.22 µm or 0.45 µm PTFE syringe filter.

HPLC Conditions:

ParameterRecommendationRationale
HPLC Mode Normal-Phase (NP)Effective for separating isomers of non-polar compounds.[6]
Stationary Phase Silica (SiO2), 5 µm particle sizeA common polar stationary phase for normal-phase chromatography.[4]
Column Dimensions Analytical: 4.6 x 250 mmPreparative: 21.2 x 250 mmStandard dimensions for normal-phase separations.
Mobile Phase A n-HexaneNon-polar solvent.
Mobile Phase B Isopropanol (IPA) or Ethyl AcetatePolar modifier to control retention.
Elution Mode Isocratic or GradientStart with isocratic for method development, then move to a shallow gradient if necessary.
Flow Rate Analytical: 1.0 mL/minPreparative: 20 mL/minTypical flow rates for the given column dimensions.
Column Temp. AmbientTemperature control is less critical than in reverse-phase but can be optimized.
Injection Volume Analytical: 5-20 µLPreparative: 0.5-2.0 mLDependent on loading capacity.
Detection UV at 230 nm

Isocratic/Gradient Profile (Method Development):

Start with a low percentage of the polar modifier and increase it to decrease the retention time. A typical starting point would be 99:1 Hexane:IPA. The percentage of IPA can be gradually increased to optimize the separation of isomers.

Time (min)% Mobile Phase A (Hexane)% Mobile Phase B (IPA)
0.0991
20.0955
25.0955
25.1991
30.0991

Experimental Workflow

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Normal-Phase HPLC cluster_post Post-Purification dissolve Dissolve Crude this compound in Hexane filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto Silica Column filter->inject elution Isocratic or Gradient Elution (Hexane/IPA) inject->elution detect Detect at 230 nm elution->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze evaporate Evaporate Solvent analyze->evaporate

Normal-Phase HPLC Workflow for this compound Isomer Separation

Data Presentation and Interpretation

The primary data from an HPLC purification run is the chromatogram, which plots the detector response versus time. Each peak in the chromatogram represents a different component in the mixture. The retention time (the time at which a component eluts) is characteristic of that component under the specific chromatographic conditions.

For quantitative analysis and comparison, the following data should be recorded and tabulated:

ParameterDescription
Retention Time (t_R) The time taken for a specific compound to elute from the column.
Peak Area The integrated area under a peak, proportional to the amount of the compound.
Peak Height The maximum intensity of a peak.
Resolution (R_s) A measure of the separation between two adjacent peaks. A value ≥ 1.5 indicates baseline separation.
Purity (%) The percentage of the peak area of the desired compound relative to the total peak area in a chromatogram.

Conclusion

The choice between reverse-phase and normal-phase HPLC for the purification of synthetic this compound will depend on the specific impurities present. For removing polar impurities, reverse-phase HPLC is generally preferred. For the challenging separation of geometric isomers, normal-phase HPLC on a silica column is often more effective. The protocols provided here offer a robust starting point for method development and subsequent preparative purification of this compound for research and development applications. Careful optimization of the mobile phase composition and gradient profile will be key to achieving high purity and yield.

References

Application Note: Mass Spectrometry Analysis of Decatriene Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decatrienes (C₁₀H₁₆) are unsaturated hydrocarbons with three carbon-carbon double bonds, playing significant roles in various chemical syntheses and as components in complex organic mixtures. Understanding their fragmentation behavior under electron ionization (EI) mass spectrometry (MS) is crucial for their identification and structural elucidation in diverse matrices, from environmental samples to industrial products. This application note provides a detailed protocol for the analysis of decatriene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and an analysis of the resulting fragmentation patterns. Due to the limited availability of complete mass spectral data for specific linear this compound isomers, this note will utilize fragmentation data from a common cyclic isomer, limonene, and a conjugated acyclic isomer, allo-ocimene, to illustrate the principles of fragmentation for this class of compounds.

Experimental Protocols

A detailed methodology for the GC-MS analysis of volatile hydrocarbons like this compound is provided below. This protocol is a composite of standard methods for the analysis of such compounds.[1][2][3][4][5]

1. Sample Preparation:

  • Standard Preparation: Prepare a 100 ppm stock solution of a suitable this compound isomer (e.g., allo-ocimene) in methanol. Create a series of working standards by serial dilution in methanol to concentrations ranging from 1 ppm to 20 ppm.

  • Sample Extraction (for solid or liquid matrices): For soil or other solid samples, a purge and trap or headspace solid-phase microextraction (SPME) method is recommended to extract volatile hydrocarbons.[2][3] For liquid samples, direct injection of a diluted aliquot may be feasible, depending on the sample matrix and concentration of the analyte.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 7890A GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbon isomers.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 35-350

    • Solvent Delay: 3 minutes

Data Presentation

Table 1: Major Fragment Ions of Limonene (C₁₀H₁₆) under 70 eV EI-MS [6][7][8]

m/zProposed Fragment IonRelative Abundance (%)
136[C₁₀H₁₆]⁺˙ (Molecular Ion)30
121[C₉H₁₃]⁺35
107[C₈H₁₁]⁺40
93[C₇H₉]⁺80
79[C₆H₇]⁺65
68[C₅H₈]⁺100
53[C₄H₅]⁺45
41[C₃H₅]⁺70
39[C₃H₃]⁺50

Fragmentation Pathway

The fragmentation of a linear this compound molecule upon electron ionization begins with the removal of an electron to form a molecular ion ([M]⁺˙). The location of the initial ionization is typically at a π-bond, as these electrons are in higher energy orbitals compared to σ-bond electrons. The excess energy imparted to the molecular ion leads to a cascade of fragmentation reactions, including cleavages and rearrangements, to form more stable carbocations and radical species.

Decatriene_Fragmentation cluster_frags Primary Fragmentation cluster_secondary_frags Secondary & Tertiary Fragmentation M This compound (C₁₀H₁₆) m/z = 136 M_ion [C₁₀H₁₆]⁺˙ (Molecular Ion) m/z = 136 M->M_ion - e⁻ (70 eV) F121 [C₉H₁₃]⁺ m/z = 121 M_ion->F121 - •CH₃ F107 [C₈H₁₁]⁺ m/z = 107 M_ion->F107 - •C₂H₅ F93 [C₇H₉]⁺ m/z = 93 M_ion->F93 - •C₃H₇ F68 [C₅H₈]⁺ m/z = 68 F93->F68 - C₂H₁ F53 [C₄H₅]⁺ m/z = 53 F93->F53 - C₃H₄ F41 [C₃H₅]⁺ m/z = 41 F68->F41 - C₂H₃

Caption: Proposed fragmentation pathway of a linear this compound.

Discussion

The fragmentation of this compound and its isomers is characterized by the formation of a series of resonance-stabilized carbocations. The molecular ion, while observable, may not always be the most abundant peak, especially in highly branched or strained isomers.

  • Loss of Alkyl Radicals: The initial fragmentation often involves the cleavage of C-C bonds, leading to the loss of small alkyl radicals such as methyl (•CH₃, loss of 15 amu to give m/z 121), ethyl (•C₂H₅, loss of 29 amu to give m/z 107), and propyl (•C₃H₇, loss of 43 amu to give m/z 93) radicals. The relative abundance of these fragment ions will depend on the stability of the resulting carbocation.

  • Retro-Diels-Alder Reaction: In cyclic isomers like limonene, a characteristic fragmentation pathway is the retro-Diels-Alder reaction, which leads to the formation of a highly stable diene and a dienophile. For limonene, this results in the formation of isoprene ([C₅H₈]⁺˙), which is often the base peak at m/z 68.[11] While not a direct pathway for linear trienes, rearrangements to cyclic intermediates followed by this type of cleavage can occur.

  • Allylic and Vinylic Cleavage: Cleavage at allylic and vinylic positions is also a common fragmentation mechanism for unsaturated hydrocarbons, leading to the formation of stable, resonance-stabilized cations.

  • Further Fragmentation: The primary fragment ions can undergo further fragmentation by losing neutral molecules like ethylene (C₂H₄) or acetylene (C₂H₂) to produce smaller, stable ions observed at lower m/z values, such as m/z 68, 53, and 41.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a wealth of structural information through its characteristic fragmentation patterns. By utilizing a standardized GC-MS protocol, researchers can effectively separate and identify this compound isomers in complex mixtures. The interpretation of the resulting mass spectra, guided by an understanding of fundamental fragmentation mechanisms for unsaturated hydrocarbons, allows for confident structural elucidation, which is essential for various applications in research and industry.

References

Application Notes and Protocols for the Use of 1,9-Decadiene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decatrienes, a class of hydrocarbons with three carbon-carbon double bonds, offer unique opportunities as monomers in polymer synthesis. The specific arrangement of these double bonds dictates the polymerization method and the properties of the resulting polymer. While various isomers of decatriene exist, 1,9-decatriene is the most extensively studied and utilized in polymerization reactions. Its terminal double bonds make it a suitable substrate for several polymerization techniques, notably Acyclic Diene Metathesis (ADMET) for homopolymerization and as a comonomer in Ziegler-Natta polymerization to introduce long-chain branching in polyolefins.

These application notes provide detailed protocols for the polymerization of 1,9-decatriene via ADMET to produce poly(octenylene) and its use as a comonomer in the Ziegler-Natta copolymerization of ethylene to synthesize long-chain branched polyethylene.

Section 1: Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene

Application Note

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is particularly effective for the polymerization of α,ω-dienes like 1,9-decatriene.[1][2] The reaction is driven by the removal of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[1][2] The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for a high degree of control over the polymerization process.[1] This method can be used to synthesize poly(octenylene), a polymer with a repeating eight-carbon unit and a central double bond.[2] The resulting polymer can be subsequently hydrogenated to produce a purely linear polyethylene-like material.[3]

Experimental Protocol: ADMET Polymerization of 1,9-Decadiene

Materials:

  • 1,9-Decadiene (purified by passing through activated alumina and degassed)[1]

  • Grubbs Catalyst (e.g., First Generation, Second Generation, or Hoveyda-Grubbs Second Generation)[1]

  • Anhydrous toluene or chlorobenzene (solvent)[1]

  • Argon or Nitrogen gas (inert atmosphere)[1]

  • Schlenk flask and vacuum line[1]

  • Standard laboratory glassware[1]

Procedure:

  • Monomer and Solvent Preparation: Purify the 1,9-decatriene by passing it through a column of activated alumina and thoroughly degas with an inert gas. Dry the solvent over appropriate drying agents and degas.[1]

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the desired amount of Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[1]

  • Monomer Addition: Add the purified and degassed 1,9-decatriene to the Schlenk flask containing the catalyst. If a solvent is used, it should be added at this stage.[1]

  • Polymerization: Connect the flask to a vacuum line and apply a dynamic vacuum (typically < 50 mTorr). This is crucial for removing the ethylene byproduct and driving the polymerization. Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time, cool the mixture to room temperature and dissolve it in a suitable solvent. The polymerization can be terminated by adding a small amount of a vinyl ether, such as ethyl vinyl ether. Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent to remove any residual catalyst and unreacted monomer. Dry the polymer under vacuum until a constant weight is achieved.

Quantitative Data for ADMET Polymerization of 1,9-Decadiene
CatalystMonomer:Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)% TransReference
Grubbs 1st Gen500:1502428,0001.9>90%[2][4]
Grubbs 2nd Gen1000:16012108,0001.8>90%[1][2]
Hoveyda-Grubbs 2nd Gen1000:1601293,0001.7-[5]

Visualization of ADMET Polymerization

ADMET_Polymerization Monomer 1,9-Decadiene Intermediate Metallocyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst Grubbs Catalyst Polymer Poly(octenylene) Intermediate->Polymer Release Ethylene Ethylene Ethylene (gas) Intermediate->Ethylene Polymer->Intermediate + Monomer

Caption: Acyclic Diene Metathesis (ADMET) polymerization of 1,9-decatriene.

Section 2: Ziegler-Natta Copolymerization of Ethylene and 1,9-Decadiene

Application Note

1,9-Decadiene can be used as a comonomer in the Ziegler-Natta polymerization of ethylene to introduce long-chain branches (LCBs) into the polyethylene (PE) backbone.[6][7][8] The presence of LCBs can significantly improve the processing properties of PE, such as melt strength and shear thinning behavior.[6] In this process, one of the vinyl groups of 1,9-decatriene is incorporated into a growing polyethylene chain, leaving a pendant vinyl group. This pendant group can then be incorporated into another growing chain, creating a long-chain branch.[6][7] The concentration of 1,9-decatriene must be carefully controlled, as higher concentrations can lead to cross-linking and gel formation.[6][8]

Experimental Protocol: Ethylene and 1,9-Decadiene Copolymerization

Materials:

  • Ethylene gas (polymerization grade)

  • 1,9-Decadiene (purified and degassed)

  • Ziegler-Natta catalyst (e.g., MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄)[6]

  • Cocatalyst (e.g., Triethylaluminium, AlEt₃)[6]

  • Hexane (anhydrous, polymerization grade)[6]

  • Hydrogen gas (for molecular weight control)[6]

  • Stainless steel autoclave reactor[6]

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with inert gas. The reactor is then vacuumed and heated (e.g., at 80°C for 1 hour) to remove any residual moisture.[6]

  • Charging the Reactor: The reactor is cooled to the desired reaction temperature and fed with ethylene at atmospheric pressure. Anhydrous hexane, the cocatalyst (AlEt₃), and the desired amount of 1,9-decatriene are then added.[6]

  • Hydrogen Addition: A specific pressure of hydrogen gas is introduced into the reactor to control the molecular weight of the resulting polymer.[6]

  • Initiation of Polymerization: The Ziegler-Natta catalyst is added to the reactor to initiate the polymerization. The reaction is carried out at a constant temperature and pressure with continuous stirring.[6]

  • Termination and Isolation: After the desired polymerization time, the reaction is terminated by venting the ethylene and adding a quenching agent like methanol. The polymer is then precipitated, filtered, and washed with a suitable solvent (e.g., ethanol and water) to remove catalyst residues.[9]

  • Drying: The resulting polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[9]

Quantitative Data for Ethylene/1,9-Decadiene Copolymerization
1,9-Decadiene (mmol/L)Catalyst Activity (10⁵ g mol⁻¹ Ti h⁻¹)Pendant Vinyl (mol %)Mw (10⁴ g/mol )PDI (Mw/Mn)Gel (wt %)Tm (°C)Reference
027.2015.76.50135.0[10]
0.0234.60.0314.76.60133.5[10]
0.0445.70.0911.610.20.9132.8[10]
0.0848.20.169.35.98.4130.7[10]
0.1361.10.289.75.98.6130.6[10]
0.1953.80.307.76.915.3131.5[10]

Visualization of Ziegler-Natta Copolymerization and LCB Formation

ZN_LCB_Formation cluster_0 Chain Growth cluster_1 Long-Chain Branching Ethylene Ethylene Active_Center Active Ziegler-Natta Center Ethylene->Active_Center Insertion Decadiene 1,9-Decadiene Decadiene->Active_Center Insertion Growing_Chain Growing PE Chain Active_Center->Growing_Chain Pendant_Vinyl_Chain PE Chain with Pendant Vinyl Active_Center->Pendant_Vinyl_Chain Another_Chain Another Growing PE Chain Pendant_Vinyl_Chain->Another_Chain Insertion of Pendant Vinyl LCB_PE Long-Chain Branched PE Another_Chain->LCB_PE

References

Application of Decatriene Derivatives in the Synthesis of Insect Pheromones: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of insect pheromones utilizing decatriene derivatives and related unsaturated long-chain structures. The focus is on providing practical, step-by-step methodologies for key chemical transformations, alongside quantitative data to inform experimental design and optimization. The protocols described herein are intended for use by qualified professionals in a laboratory setting.

Introduction

Insect pheromones are semiochemicals that play a crucial role in the communication of insects, mediating behaviors such as mating and aggregation. The chemical synthesis of these compounds is of significant interest for the development of environmentally benign pest management strategies. While direct synthesis from a this compound precursor is not always the most common route, the this compound structural motif and its isomers are central to the bioactivity of many lepidopteran pheromones. This guide will focus on the synthesis of a prominent example, the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol, which contains a conjugated diene system structurally related to this compound. The synthetic strategies outlined are broadly applicable to a range of other insect pheromones with similar structural features.

The methodologies presented leverage key organic reactions such as the Wittig olefination and Sonogashira coupling to stereoselectively construct the required carbon-carbon double bonds. These reactions are cornerstones of modern organic synthesis and provide reliable pathways to complex, biologically active molecules.

Synthetic Pathway Overview: (E,E)-8,10-Dodecadien-1-ol (Codling Moth Pheromone)

The synthesis of the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol, can be achieved through a convergent synthesis that constructs the C8-C10 conjugated diene system. A common and effective strategy involves the coupling of two smaller fragments, often utilizing a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction. The following diagram illustrates a representative synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps 8-Bromooctan-1-ol 8-Bromooctan-1-ol Protection Protection of Alcohol 8-Bromooctan-1-ol->Protection TBDMSCl, Imidazole Crotonaldehyde Crotonaldehyde Wittig Reaction Wittig Reaction Crotonaldehyde->Wittig Reaction Phosphonium Salt Formation Phosphonium Salt Formation Protection->Phosphonium Salt Formation PPh3, MeCN Phosphonium Salt Formation->Wittig Reaction Base (e.g., n-BuLi) Deprotection Deprotection Wittig Reaction->Deprotection TBAF Final Product (E,E)-8,10-Dodecadien-1-ol Deprotection->Final Product Purification

Caption: Synthetic workflow for (E,E)-8,10-dodecadien-1-ol.

Quantitative Data Presentation

The efficiency of pheromone synthesis is critically dependent on the yields of individual steps and the stereoselectivity of key reactions. The following table summarizes typical yields for the synthesis of (E,E)-8,10-dodecadien-1-ol via a Wittig reaction-based route.

StepReactionReagentsSolventTypical Yield (%)Stereoselectivity (E,E)Reference
1. ProtectionSilylation of 8-bromooctan-1-olTBDMSCl, ImidazoleDichloromethane>95N/A
2. Phosphonium Salt FormationReaction with triphenylphosphinePPh₃Acetonitrile~90N/A
3. Wittig ReactionYlide formation and olefinationn-BuLi, CrotonaldehydeTHF70-85>95%
4. DeprotectionRemoval of TBDMS protecting groupTBAFTHF>90N/A
Overall ~59-72

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (E,E)-8,10-dodecadien-1-ol.

Protocol 1: Protection of 8-Bromooctan-1-ol

Objective: To protect the hydroxyl group of 8-bromooctan-1-ol as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions in subsequent steps.

Materials:

  • 8-Bromooctan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 8-bromooctan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected alcohol.

Protocol 2: Synthesis of the Wittig Reagent and Olefination

Objective: To prepare the phosphonium ylide from the protected bromo-alcohol and react it with crotonaldehyde to form the C12 backbone with the desired (E,E)-diene stereochemistry.

Materials:

  • (8-(tert-butyldimethylsilyloxy)octyl)triphenylphosphonium bromide (from the previous step and reaction with PPh₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Schlenk flask or equivalent inert atmosphere setup

  • Syracuses

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the phosphonium salt (1.1 eq).

  • Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of crotonaldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Wittig_Reaction_Pathway Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde Crotonaldehyde Aldehyde->Oxaphosphetane Alkene Protected (E,E)-Dienol Oxaphosphetane->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Decatriene: A Versatile Building Block in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatriene, a ten-carbon chain with three double bonds, serves as a valuable and versatile building block in the stereoselective synthesis of complex natural products. Its conjugated and non-conjugated diene systems are particularly amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. This application note will provide a detailed overview of the utility of this compound derivatives in the total synthesis of bioactive natural products, with a focus on the marine alkaloids symbioimine and neosymbioimine. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to facilitate the application of these methodologies in a research and drug development setting.

This compound in the Synthesis of Symbioimine and Neosymbioimine via Intramolecular Diels-Alder Reaction

The total synthesis of the marine natural products symbioimine and its analogue neosymbioimine provides a compelling case study for the strategic application of a this compound framework. A key step in the synthetic routes developed by the research groups of Snider and Maier involves a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a functionalized this compound derivative to construct the core carbocyclic skeleton of these intricate molecules.

Retrosynthetic Analysis and Strategy

The core of both symbioimine and neosymbioimine features a trans-decalin ring system. The retrosynthetic strategy hinges on disconnecting this bicyclic core via an IMDA reaction, revealing a this compound precursor. This approach allows for the efficient and controlled installation of multiple stereocenters in a single transformation.

G Symbioimine Symbioimine / Neosymbioimine Decalin trans-Decalin Core Symbioimine->Decalin IMDA Intramolecular Diels-Alder Reaction Decalin->IMDA This compound Functionalized this compound Precursor IMDA->this compound Fragments Simpler Starting Materials This compound->Fragments

Caption: Retrosynthetic analysis of Symbioimine.

Synthesis of (±)-Symbioimine (Snider's Approach)

The synthesis of racemic symbioimine by Snider and coworkers features a novel intramolecular Diels-Alder reaction of an N-carboalkoxydihydropyridinium cation derived from a this compound-containing precursor.

Key Experimental Protocol: Intramolecular Diels-Alder Reaction

A solution of the this compound-containing precursor 1 in CH2Cl2 at -78 °C is treated with a Lewis acid, such as BF3·OEt2. The reaction mixture is stirred for a specified time, allowing for the formation of the N-carboalkoxydihydropyridinium cation and subsequent intramolecular [4+2] cycloaddition. The reaction is then quenched, and the product, the tricyclic adduct 2 , is isolated and purified by column chromatography.

EntryPrecursorLewis AcidSolventTemp (°C)Time (h)ProductYield (%)
11 BF3·OEt2CH2Cl2-78 to 022 42

Table 1. Quantitative data for the key intramolecular Diels-Alder reaction in the synthesis of (±)-symbioimine.

G cluster_0 Synthesis of (±)-Symbioimine Precursor_1 This compound Precursor (1) IMDA_Step Intramolecular Diels-Alder Reaction Precursor_1->IMDA_Step Lewis_Acid BF3·OEt2 Lewis_Acid->IMDA_Step Product_2 Tricyclic Adduct (2) IMDA_Step->Product_2 Symbioimine (±)-Symbioimine Product_2->Symbioimine Further Steps

Caption: Workflow for the key IMDA step in Snider's synthesis.

Enantioselective Total Synthesis of (+)-Neosymbioimine (Maier's Approach)

The enantioselective synthesis of (+)-neosymbioimine by Maier and coworkers also utilizes a this compound precursor for a key intramolecular Diels-Alder reaction. This synthesis showcases the power of this strategy in controlling absolute stereochemistry.

Key Experimental Protocol: Tandem Horner-Wadsworth-Emmons/Intramolecular Diels-Alder Reaction

To a solution of the aldehyde precursor in an appropriate solvent, a phosphonate ylide is added at room temperature. The resulting mixture is stirred to facilitate the Horner-Wadsworth-Emmons olefination, which forms the this compound intermediate in situ. The reaction mixture is then heated to induce the intramolecular Diels-Alder cyclization, affording the decalin core.

EntryAldehydeYlideSolventTemp (°C)Time (h)ProductYield (%)
13 4 Toluene110125 75

Table 2. Quantitative data for the tandem HWE/IMDA reaction in the synthesis of (+)-neosymbioimine.

G cluster_1 Synthesis of (+)-Neosymbioimine Aldehyde_3 Aldehyde Precursor (3) Tandem_Reaction Tandem HWE/IMDA Reaction Aldehyde_3->Tandem_Reaction Ylide_4 Phosphonate Ylide (4) Ylide_4->Tandem_Reaction Decalin_5 Decalin Product (5) Tandem_Reaction->Decalin_5 Neosymbioimine (+)-Neosymbioimine Decalin_5->Neosymbioimine Further Elaboration

Caption: Workflow for the tandem reaction in Maier's synthesis.

This compound Motifs in Macrolactin Synthesis

While a direct total synthesis of a macrolactin natural product commencing with a C10 this compound building block is not a commonly reported strategy, the this compound structural motif is a key feature of this class of polyketide natural products. The synthesis of macrolactins typically involves the convergent assembly of smaller fragments, with the polyene sections, including this compound-like structures, being constructed using olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.

Fragment Synthesis Approach

A representative strategy for the construction of a this compound-containing fragment for macrolactin synthesis involves the coupling of two smaller building blocks via a stereoselective olefination reaction. For instance, a C6 aldehyde can be reacted with a C4 phosphonium ylide to generate the C10 this compound skeleton with defined double bond geometry.

Illustrative Experimental Protocol: Wittig Reaction for this compound Fragment Synthesis

To a suspension of the C4 phosphonium salt in an anhydrous solvent such as THF at -78 °C, a strong base (e.g., n-butyllithium) is added dropwise to generate the corresponding ylide. After stirring for a period, a solution of the C6 aldehyde in THF is added. The reaction is allowed to warm to room temperature and stirred until completion. Workup and purification by column chromatography yield the desired this compound fragment.

AldehydeYlide PrecursorBaseSolventProductE/Z RatioYield (%)
C6-aldehydeC4-phosphonium saltn-BuLiTHFC10-decatriene>95:585

Table 3. Representative data for a Wittig olefination to form a this compound fragment.

G cluster_2 Macrolactin Fragment Synthesis C6_Aldehyde C6 Aldehyde Wittig_Reaction Wittig Reaction C6_Aldehyde->Wittig_Reaction C4_Ylide C4 Phosphonium Ylide C4_Ylide->Wittig_Reaction Decatriene_Fragment This compound Fragment Wittig_Reaction->Decatriene_Fragment Macrolactin Macrolactin Decatriene_Fragment->Macrolactin Further Coupling

Caption: Fragment coupling approach to this compound motifs in macrolactins.

Conclusion

This compound and its derivatives are powerful building blocks in the synthesis of complex natural products. The intramolecular Diels-Alder reaction of functionalized decatrienes provides an elegant and efficient method for the construction of polycyclic systems with high stereocontrol, as exemplified by the total syntheses of symbioimine and neosymbioimine. While not typically used as a starting C10 unit in macrolactin synthesis, the this compound motif is a crucial structural element that is often assembled through fragment coupling strategies employing powerful olefination reactions. The protocols and data presented herein offer a valuable resource for chemists engaged in the synthesis of complex bioactive molecules.

Application Notes and Protocols for Handling and Storing Volatile Decatriene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the safe and effective handling and storage of volatile decatriene compounds. These guidelines are intended to ensure the stability and purity of these compounds for research and development applications.

Introduction to this compound Compounds

Decatrienes are polyunsaturated hydrocarbons with a ten-carbon chain and three double bonds. The position of these double bonds gives rise to numerous isomers, each with potentially unique chemical and biological properties. Their volatility and susceptibility to oxidation and isomerization necessitate specific handling and storage procedures to maintain their integrity.

Safety Precautions

Working with volatile organic compounds (VOCs) like decatrienes requires strict adherence to safety protocols to mitigate risks such as inhalation toxicity, skin and eye irritation, and flammability.[1]

  • Engineering Controls : Always handle volatile this compound compounds inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[1]

  • Waste Disposal : All liquid chemical waste must be collected in designated, properly labeled containers.[1] this compound-contaminated materials should not be mixed with incompatible waste streams.[1]

Storage Protocols for Volatile this compound Compounds

Proper storage is critical to prevent degradation and maintain the purity of this compound compounds. The primary concerns are evaporation, oxidation, and isomerization, which can be accelerated by heat, light, and exposure to air.

Recommended Storage Conditions

To ensure long-term stability, unopened containers of this compound compounds should be stored under the conditions specified by the manufacturer. Once opened, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces volatility and slows down degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the double bonds.
Light Exposure Amber glass vials or stored in the darkProtects against light-induced isomerization and degradation.
Container Tightly sealed glass vials with PTFE-lined capsGlass is inert, and PTFE liners provide a good seal against evaporation.[2][3] Avoid plastic containers as they may be permeable or reactive.[2]
Illustrative Stability Data
Storage ConditionAtmospherePurity after 1 month (%)Purity after 6 months (%)Purity after 12 months (%)
-80°C, Dark Inert Gas >99 >98 >97
-20°C, DarkInert Gas>98>95>92
4°C, DarkInert Gas~95~85~75
Room Temperature, DarkInert Gas<90<70<50
-20°C, DarkAir~97~90~80
Room Temperature, LightAir<80<50<20

Note: This table is for illustrative purposes. Actual stability will vary depending on the specific this compound isomer and the purity of the initial material. It is crucial to perform regular analytical checks to monitor the integrity of stored compounds.

Experimental Protocols

Protocol for Aliquoting and Handling

To minimize degradation during handling, it is essential to work quickly and efficiently, avoiding prolonged exposure to air and room temperature.[4]

  • Preparation : Before opening the primary container, gather all necessary materials, including pre-chilled amber glass vials with PTFE-lined caps, gas-tight syringes, and an inert gas source.

  • Temperature Equilibration : Allow the primary container to equilibrate to the temperature of the inert atmosphere glove box or the fume hood where aliquoting will take place. Do not allow it to warm to room temperature before opening to prevent evaporative loss.[3][4]

  • Inert Atmosphere : Perform all transfers under a gentle stream of an inert gas (argon or nitrogen) or inside a glove box.

  • Aliquoting : Using a pre-chilled, gas-tight syringe, withdraw the desired volume of the this compound compound.

  • Transfer : Dispense the aliquot into a pre-chilled, inert-gas-flushed vial.

  • Sealing : Immediately seal the vial with a PTFE-lined cap.

  • Storage : Store the aliquoted vials at the recommended low temperature.

Protocol for Monitoring Compound Degradation

Regularly assessing the purity of stored this compound compounds is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.[5]

  • Sample Preparation : Prepare a dilute solution of the this compound compound in a high-purity volatile solvent (e.g., hexane or pentane).

  • GC-MS Analysis :

    • Injector : Use a split/splitless injector set to a temperature appropriate for the volatilization of the this compound without thermal degradation.

    • Column : A non-polar or medium-polarity capillary column is typically suitable for separating this compound isomers and their degradation products.

    • Oven Program : Start with a low initial temperature and ramp up to a final temperature that ensures the elution of all components.

    • Mass Spectrometer : Operate in full scan mode to identify potential degradation products by their mass spectra.

  • Data Analysis :

    • Integrate the peak area of the parent this compound compound and any new peaks that appear over time.

    • Calculate the purity of the sample as the percentage of the parent compound's peak area relative to the total peak area.

    • Identify degradation products by comparing their mass spectra to library databases or by interpretation of fragmentation patterns. Common degradation products may include oxides, aldehydes, and shorter-chain hydrocarbons resulting from cleavage of the carbon backbone.

Visualizations

Experimental Workflow for Handling Volatile this compound Compounds

G Figure 1. General workflow for handling and storing volatile this compound compounds. cluster_storage Long-term Storage cluster_handling Handling and Aliquoting cluster_analysis Quality Control cluster_experiment Experimental Use storage Store at -80°C under Inert Gas equilibration Equilibrate to Handling Temperature storage->equilibration qc Purity Analysis (e.g., GC-MS) storage->qc Periodic Check aliquoting Aliquot under Inert Atmosphere equilibration->aliquoting working_stock Prepare Working Stock (Short-term Storage at -20°C) aliquoting->working_stock working_stock->qc Pre-experiment Check experiment Use in Experiment working_stock->experiment

Figure 1. General workflow for handling and storing volatile this compound compounds.
Hypothetical Signaling Pathway of a Bioactive Lipid

While specific signaling pathways for this compound compounds are not well-established in the context of drug development, many bioactive lipids exert their effects through common pathways. The following diagram illustrates a hypothetical signaling cascade that could be initiated by a this compound-derived metabolite.

G Figure 2. Hypothetical signaling pathway for a bioactive this compound metabolite. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound Metabolite receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Figure 2. Hypothetical signaling pathway for a bioactive this compound metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Rhodium-Catalyzed Decatriene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the rhodium-catalyzed synthesis of decatrienes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during this valuable chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the rhodium-catalyzed synthesis of decatriene?

A1: This reaction, often a type of telomerization, involves the coupling of two molecules of a 1,3-diene (like butadiene) with a carbonyl compound, typically an aldehyde such as formaldehyde. The process is catalyzed by a rhodium complex, often in the presence of a phosphine ligand, to produce various isomers of this compound. A common product is 1,7,9-decatrien-3-ol when formaldehyde and butadiene are used.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors including catalyst deactivation, suboptimal reaction conditions (temperature, pressure), incorrect catalyst-to-ligand ratio, or the presence of impurities in the starting materials or solvent. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q3: What are the common side products in this reaction?

A3: Common side products can include various isomers of this compound, higher oligomers of the diene, and products from competing reactions like hydroformylation or simple diene dimerization. For instance, in the telomerization of butadiene, 4-vinylcyclohexene can form via a Diels-Alder reaction.[1] The specific side product profile is highly dependent on the catalyst system and reaction conditions.

Q4: How does the choice of phosphine ligand affect the reaction?

A4: The phosphine ligand plays a crucial role in determining the activity, selectivity, and stability of the rhodium catalyst. The ligand's steric and electronic properties can influence the coordination of the substrates, the rate of key elementary steps in the catalytic cycle, and the selectivity towards the desired this compound isomer. For instance, in related palladium-catalyzed telomerization reactions, the bite angle of diphosphine ligands significantly impacts selectivity.[1]

Q5: Can other metals be used for this type of transformation?

A5: Yes, palladium-based catalysts are very commonly used for the telomerization of butadiene with nucleophiles, including alcohols and formaldehyde, to produce functionalized octadienes and related compounds.[2][3][4] Nickel catalysts are also known to promote butadiene oligomerization.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst Inactivity/Deactivation: The rhodium catalyst may not be in its active form or may have deactivated during the reaction. Deactivation can occur through the formation of inactive rhodium clusters or stable complexes with impurities or products.- Ensure the use of a suitable rhodium precursor and proper activation procedure. - Use high-purity, degassed solvents and reagents to avoid catalyst poisons. - Consider in situ catalyst formation. - Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.
Improper Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less active or inactive catalyst species.- Systematically screen the ligand-to-rhodium ratio to find the optimal balance for activity and selectivity. A common starting point is a 1:1 to 4:1 molar ratio of monodentate phosphine to rhodium.
Presence of Inhibitors: Water or oxygen can inhibit the reaction or lead to unwanted side reactions.- Use rigorously dried and deoxygenated solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Poor Selectivity to Desired this compound Isomer Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for directing the regioselectivity of the reaction.- Screen a variety of monodentate and bidentate phosphine ligands with different electronic (e.g., triaryl vs. trialkyl) and steric (e.g., varying cone angles) properties. - For bidentate phosphines, consider the impact of the bite angle on selectivity.
Incorrect Reaction Temperature or Pressure: These parameters can influence the relative rates of competing reaction pathways.- Optimize the reaction temperature and pressure. Lower temperatures may favor the desired kinetic product.
Formation of High Molecular Weight Polymers High Butadiene Concentration: An excess of butadiene can favor oligomerization and polymerization over the desired telomerization reaction.- Control the concentration of butadiene, potentially by slow addition over the course of the reaction.
Low Nucleophile (Aldehyde) Concentration: Insufficient aldehyde will lead to a higher likelihood of diene oligomerization.- Ensure an adequate concentration of the aldehyde coupling partner is present throughout the reaction.
Formation of Byproducts (e.g., Vinylcyclohexene) Thermal Diels-Alder Reaction: This is a common side reaction of butadiene, particularly at higher temperatures.- Lower the reaction temperature to disfavor the uncatalyzed Diels-Alder reaction.
Competing Catalytic Pathways: The rhodium catalyst may also catalyze other transformations of the starting materials.- Adjust the ligand and reaction conditions to favor the telomerization pathway. The addition of certain additives or co-catalysts may also influence the product distribution.

Quantitative Data Summary

The following tables present illustrative data from related rhodium- and palladium-catalyzed reactions to provide a starting point for optimization. Specific quantitative data for the rhodium-catalyzed synthesis of this compound is not widely available in the public domain.

Table 1: Effect of Ligand on Rhodium-Catalyzed Hydroformylation of 1,3-Butadiene

(This data illustrates the strong influence of ligand structure on product selectivity in a related rhodium-catalyzed reaction)

LigandAdipaldehyde Yield (%)Reference
DIOP~40
6-DPPonup to 93% (with 4-pentenal as substrate)

Table 2: Performance of Monophosphine Ligands in Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol

(This data for a palladium-catalyzed system highlights the impact of different phosphine ligands on product selectivity, which is a key consideration for the rhodium-catalyzed counterpart)

LigandSelectivity for 1-Methoxyocta-2,7-diene (%)Selectivity for 1,3,7-Octatriene (%)Reference
PPh₃HighLow[1]
P(i-Pr)₃LowerHigher[1]
P(c-Hex)₃LowerHigher[1]

Experimental Protocols

The following is a representative, generalized experimental protocol for the rhodium-catalyzed synthesis of this compound derivatives. This should be considered a starting point, and optimization of all parameters is highly recommended.

Representative Protocol: Rhodium-Catalyzed Telomerization of Butadiene with Formaldehyde

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Butadiene

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a glovebox or under an inert atmosphere, a high-pressure reactor is charged with the rhodium precursor (e.g., 0.05 mmol) and the phosphine ligand (e.g., 0.1 mmol, 2 equivalents).

  • The anhydrous, degassed solvent (e.g., 15 mL) and the internal standard are added.

  • Formaldehyde (e.g., 40 mmol) is added to the reactor.

  • The reactor is sealed, removed from the glovebox, and cooled in a dry ice/acetone bath.

  • A known amount of liquefied butadiene (e.g., 15 mmol) is condensed into the reactor.

  • The reactor is placed in a heating block and the reaction mixture is stirred at the desired temperature (e.g., 100-130°C) for a set period (e.g., 4-24 hours).

  • After the reaction time, the reactor is cooled to room temperature and then to 0°C before carefully venting the excess pressure.

  • A sample of the reaction mixture is taken, diluted, and analyzed by gas chromatography (GC) and GC-MS to determine the conversion and product distribution.

Visualizations

Rhodium-Catalyzed this compound Synthesis Workflow Experimental Workflow for Rhodium-Catalyzed this compound Synthesis cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Workup and Analysis prep_catalyst Charge Reactor with Rhodium Precursor and Ligand add_solvent Add Anhydrous, Degassed Solvent prep_catalyst->add_solvent add_formaldehyde Add Formaldehyde add_solvent->add_formaldehyde add_butadiene Condense Butadiene into Reactor add_formaldehyde->add_butadiene Seal Reactor heat_stir Heat and Stir (e.g., 100-130°C) add_butadiene->heat_stir cool_vent Cool and Vent Reactor heat_stir->cool_vent Reaction Time analyze Analyze by GC/GC-MS cool_vent->analyze end Results analyze->end Data Interpretation Catalytic_Cycle Plausible Catalytic Cycle for Rhodium-Catalyzed this compound Synthesis A Rh(I)L_n B Rh(I)-Butadiene Complex A->B + Butadiene C Rhodacyclopentene B->C Oxidative Coupling D Rh-Octadienyl Complex C->D + Butadiene E Coordination of Formaldehyde D->E + Formaldehyde F Insertion of Formaldehyde E->F Insertion G Product Complex F->G β-Hydride Elimination G->A - Product Product Decatrienol G->Product

References

Technical Support Center: Synthesis of 1,3,5-Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-decatriene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Reaction Setup and Execution

Q1: What is a common and reliable method for synthesizing 1,3,5-decatriene in a laboratory setting?

A1: A frequently employed method for the synthesis of 1,3,5-decatriene is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide. For 1,3,5-decatriene, a common approach is the reaction of crotonaldehyde with hexylidenetriphenylphosphorane. The ylide is typically generated in situ from hexyltriphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi).

Q2: My Wittig reaction to synthesize 1,3,5-decatriene is giving a low yield. What are the potential causes and solutions?

A2: Low yields in the Wittig synthesis of 1,3,5-decatriene can stem from several factors:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is critical. Ensure that the phosphonium salt is dry and the reaction is conducted under anhydrous conditions, as strong bases like n-BuLi react readily with water. The freshness of the n-BuLi is also crucial; use a recently titrated solution for accurate molar equivalents.

  • Aldehyde Quality: Crotonaldehyde is volatile and can polymerize or oxidize upon storage. It is advisable to use freshly distilled crotonaldehyde for the reaction.

  • Reaction Temperature: The initial deprotonation of the phosphonium salt is often performed at low temperatures (e.g., 0°C or -78°C) to ensure stability of the ylide. Allowing the reaction to slowly warm to room temperature after the addition of the aldehyde can improve the yield.

  • Steric Hindrance: While not a major issue with crotonaldehyde, sterically hindered aldehydes or ketones can lead to lower yields. In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.[1]

Side Reactions and Isomerization

Q3: I have obtained a mixture of geometric isomers (E/Z isomers) of 1,3,5-decatriene. How can I control the stereoselectivity of the Wittig reaction?

A3: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from hexyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. To obtain the (E)-alkene with higher selectivity, the Schlosser modification of the Wittig reaction can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching the reaction.[1] Alternatively, the Julia-Kocienski olefination is known to provide good (E)-selectivity in the synthesis of dienes and polyenes.

Q4: Besides geometric isomers, what other side reactions can occur during the synthesis of 1,3,5-decatriene?

A4: Several side reactions can lead to impurities in the final product:

  • Isomerization of the Conjugated System: The conjugated triene system can be susceptible to isomerization under thermal or acidic/basic conditions, leading to a mixture of isomers. It is important to maintain neutral conditions during workup and purification.

  • Polymerization: Conjugated dienes and trienes can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. It is advisable to store the product at low temperatures and under an inert atmosphere.

  • Oxidation: Polyenes are prone to oxidation. The reaction and subsequent handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

  • Aldol Condensation of Crotonaldehyde: Crotonaldehyde can undergo self-condensation in the presence of base, leading to undesired byproducts. This can be minimized by adding the aldehyde slowly to the pre-formed ylide at a low temperature.

Purification

Q5: How can I effectively purify 1,3,5-decatriene from the reaction mixture, especially to separate the geometric isomers?

A5: Purification of 1,3,5-decatriene typically involves a multi-step process:

  • Workup: The reaction is quenched, and the organic layer is washed to remove water-soluble byproducts.

  • Removal of Triphenylphosphine Oxide: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be removed by crystallization from a non-polar solvent or by column chromatography.

  • Column Chromatography: Silica gel chromatography is a common method to separate the product from remaining triphenylphosphine oxide and other polar impurities. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used.

  • Separation of Geometric Isomers: Separating geometric isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC), particularly with a reverse-phase column (e.g., C18), can be effective for separating cis and trans isomers of polyenes.[2]

Q6: My purified 1,3,5-decatriene appears to be isomerizing over time. How can I prevent this?

A6: Isomerization of conjugated polyenes can be catalyzed by light, heat, and acid or base traces. To minimize isomerization:

  • Storage: Store the purified compound at low temperatures (e.g., in a freezer at -20°C), protected from light, and under an inert atmosphere.

  • Solvent Purity: Ensure that solvents used for storage are free from acidic or basic impurities.

  • Use of Inhibitors: For long-term storage, a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be added.

Quantitative Data Summary

The following tables summarize typical data that might be expected from the synthesis of 1,3,5-decatriene via a Wittig reaction. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.

Table 1: Typical Reaction Yields and Isomer Ratios for 1,3,5-Decatriene Synthesis

Synthesis MethodTypical Yield (%)Major IsomerTypical E/Z Ratio
Standard Wittig50-70(5Z)Varies, often favors Z
Schlosser Modification40-60(5E)>90:10 E:Z
Julia-Kocienski Olefination60-80(5E)>95:5 E:Z

Table 2: Common Side Products and Their Estimated Abundance

Side ProductTypical Abundance (%)Reason for FormationMitigation Strategy
(E/Z)-Isomers10-50Non-stereoselective reactionUse stereoselective methods
Isomerized Trienes5-15Acid/base or thermal isomerizationNeutral workup, low temp
Polymerized Material<5Radical or thermal polymerizationLow temp, inert atmosphere
Triphenylphosphine OxideStoichiometricWittig reaction byproductChromatography, crystallization
Crotonaldehyde Aldol Products<10Self-condensation of aldehydeSlow addition at low temp

Experimental Protocols

Key Experiment: Synthesis of 1,3,5-Decatriene via Wittig Reaction

This protocol describes a general procedure for the synthesis of 1,3,5-decatriene.

Materials:

  • Hexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Crotonaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add hexyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and diethyl ether to afford 1,3,5-decatriene.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hexyltriphenylphosphonium Bromide Hexyltriphenylphosphonium Bromide Hexylidenetriphenylphosphorane (Ylide) Hexylidenetriphenylphosphorane (Ylide) Hexyltriphenylphosphonium Bromide->Hexylidenetriphenylphosphorane (Ylide) + n-BuLi n-BuLi n-BuLi Crotonaldehyde Crotonaldehyde Betaine Betaine Hexylidenetriphenylphosphorane (Ylide)->Betaine + Crotonaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane 1,3,5-Decatriene 1,3,5-Decatriene Oxaphosphetane->1,3,5-Decatriene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Main reaction pathway for the Wittig synthesis of 1,3,5-decatriene.

Side_Reactions cluster_side_products Side Products 1,3,5-Decatriene (Desired Product) 1,3,5-Decatriene (Desired Product) Geometric Isomers (E/Z) Geometric Isomers (E/Z) 1,3,5-Decatriene (Desired Product)->Geometric Isomers (E/Z) Isomerization Positional Isomers Positional Isomers 1,3,5-Decatriene (Desired Product)->Positional Isomers Isomerization Polymerized Product Polymerized Product 1,3,5-Decatriene (Desired Product)->Polymerized Product Polymerization

Caption: Common side reactions leading to impurities in 1,3,5-decatriene synthesis.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Low Yield->Impure Product No Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Yes Analyze by GC/NMR Analyze by GC/NMR Impure Product->Analyze by GC/NMR Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Quality->Optimize Reaction Conditions End End Optimize Reaction Conditions->End Isomer Mixture? Isomer Mixture? Analyze by GC/NMR->Isomer Mixture? Other Impurities? Other Impurities? Isomer Mixture?->Other Impurities? No Modify Stereoselectivity Modify Stereoselectivity Isomer Mixture?->Modify Stereoselectivity Yes Improve Purification Improve Purification Other Impurities?->Improve Purification Yes Other Impurities?->End No Modify Stereoselectivity->Improve Purification Improve Purification->End

Caption: A logical workflow for troubleshooting common issues in 1,3,5-decatriene synthesis.

References

Technical Support Center: Stereoselective Decatriene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decatriene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to stereoselectivity. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of decatrienes and other conjugated polyenes, focusing on controlling the stereochemistry of the newly formed double bond.

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of E/Z isomers. How can I improve the E-selectivity?

Answer:

Poor E-selectivity in a standard Horner-Wadsworth-Emmons (HWE) reaction often results from reaction conditions that do not allow for thermodynamic equilibration of the intermediates. The HWE reaction inherently favors the formation of the more stable E-alkene, and maximizing this preference is key.

Troubleshooting Steps:

  • Review Your Base and Cation: The choice of base and the corresponding metal cation significantly influences selectivity. Lithium bases tend to promote equilibration to the more stable intermediate that leads to the E-product more effectively than sodium or potassium bases.

  • Adjust Reaction Temperature: Higher reaction temperatures (e.g., room temperature or slightly above) provide the energy for the intermediates to equilibrate, favoring the thermodynamic E-product. Reactions run at very low temperatures (e.g., -78 °C) can sometimes trap the kinetically favored product, which may lead to lower E-selectivity.

  • Increase Steric Bulk: Increasing the steric bulk on either the aldehyde or the phosphonate reagent can enhance E-selectivity.

  • Solvent Choice: While less impactful than temperature and cation choice, the solvent can play a role. Aprotic solvents like THF or DME are standard. For highly selective E-olefination, solvent-free conditions using DBU and a carbonate base have been shown to be effective.

Data Presentation: Optimizing E-Selectivity in HWE Reactions

The following table summarizes how reaction conditions affect the stereochemical outcome of the HWE reaction.

Phosphonate ReagentAldehydeBase / ConditionsSolventTemp (°C)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Methyl 2-(dimethoxyphosphoryl)acetateVariousLiCl, DBUAcetonitrile23High E
Methyl 2-(dimethoxyphosphoryl)acetateVariousNaHDME23Moderate E
Methyl 2-(dimethoxyphosphoryl)acetateVariousKHMDS, 18-crown-6THF-78Low E (Z-favored)
Q2: I need to synthesize a Z-alkene. My standard HWE reaction is giving the wrong isomer. What should I do?

Answer:

To obtain the Z-alkene, you need to use a modified HWE protocol, as the standard reaction is strongly biased towards the E-isomer. The most reliable method is the Still-Gennari olefination .

This modification uses phosphonate reagents with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-coordinating base system (typically potassium bis(trimethylsilyl)amide, KHMDS, with 18-crown-6) in THF at low temperatures (-78 °C). These conditions ensure the reaction is under kinetic control and favors the formation of the intermediate that leads to the Z-alkene. The electron-withdrawing groups on the phosphonate accelerate the elimination step, preventing equilibration to the more stable E-intermediate.

Data Presentation: Achieving High Z-Selectivity with Still-Gennari Conditions

Phosphonate ReagentAldehydeBase / ConditionsSolventTemp (°C)Z/E Ratio
Bis(2,2,2-trifluoroethyl)phosphonoacetatep-TolualdehydeKHMDS, 18-crown-6THF-78>95:5
Bis(2,2,2-trifluoroethyl)phosphonoacetateCyclohexanecarboxaldehydeKHMDS, 18-crown-6THF-78>99:1
Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-78 to rt>98:2
Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateCinnamaldehydeNaHTHF-78 to rt91:9
Q3: My Wittig reaction with a non-stabilized ylide is giving poor Z-selectivity. What are the common causes and solutions?

Answer:

The Wittig reaction with non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) is expected to be Z-selective under kinetic control. A loss of selectivity often points to conditions that allow for the equilibration of reaction intermediates.

Troubleshooting Workflow

G start Poor Z-selectivity in Wittig Reaction cause1 Presence of Lithium Salts? start->cause1 cause2 High Reaction Temperature? cause1->cause2 No solution1 Use 'salt-free' conditions (e.g., NaHMDS, KHMDS, KOtBu) cause1->solution1 Yes cause3 Polar Aprotic Solvent? cause2->cause3 No solution2 Run reaction at low temp (e.g., -78 °C) cause2->solution2 Yes solution3 Use non-polar solvent (e.g., THF, Toluene) cause3->solution3 Yes end High Z-Selectivity Achieved cause3->end No (Re-evaluate ylide stability) solution1->end solution2->end solution3->end

Troubleshooting workflow for poor Z-selectivity.
  • Lithium Salts: Lithium cations can coordinate to the betaine intermediate, promoting equilibration and leading to the thermodynamic E-product. Using lithium bases like n-butyllithium (n-BuLi) is a common cause of poor Z-selectivity.

    • Solution: Employ "salt-free" conditions by using sodium or potassium bases such as NaHMDS or KOtBu.

  • Reaction Temperature: Higher temperatures can cause the initial adduct to revert to the starting materials (retro-Wittig), allowing for equilibration.

    • Solution: Perform the reaction at low temperatures (typically -78 °C) and allow it to warm slowly.

  • Solvent Polarity: Polar aprotic solvents can stabilize the betaine intermediate, which can decrease Z-selectivity.

    • Solution: Use non-polar solvents like THF, diethyl ether, or toluene.

Q4: How can I achieve high E-selectivity when using a Wittig reaction?

Answer:

While stabilized ylides (e.g., Ph₃P=CHCO₂Et) inherently give high E-selectivity, achieving this outcome with non-stabilized ylides requires a specific procedure known as the Schlosser modification .

This method intentionally uses a lithium base (like phenyllithium or n-BuLi) at low temperature to form the lithium-coordinated betaine intermediate. A second equivalent of strong base is then added to deprotonate the carbon adjacent to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable trans configuration. Finally, adding a proton source protonates the intermediate, which then collapses to form the E-alkene with high selectivity.

Experimental Protocols

The following are detailed methodologies for key olefination reactions discussed. Safety Note: These procedures involve pyrophoric and moisture-sensitive reagents. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Protocol 1: General Procedure for Z-Selective Wittig Reaction

This protocol is designed for reacting a non-stabilized phosphonium ylide with an α,β-unsaturated aldehyde to form a (Z,E)-conjugated diene.

  • Ylide Generation (Salt-Free):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the alkyltriphenylphosphonium salt (1.1 eq).

    • Add anhydrous THF (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq, as a 0.5 M solution in toluene) dropwise over 15 minutes. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired Z-isomer from the minor E-isomer and triphenylphosphine oxide.

Protocol 2: General Procedure for E-Selective HWE Reaction

This protocol is suitable for reacting a stabilized phosphonate (e.g., triethyl phosphonoacetate) with an aldehyde to yield an (E)-α,β-unsaturated ester.

  • Phosphonate Deprotonation:

    • To a flame-dried round-bottom flask under argon, add sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

    • Add anhydrous THF (approx. 0.4 M).

    • Cool the suspension to 0 °C.

    • Slowly add the phosphonate reagent (e.g., triethyl phosphonoacetate) (1.05 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the resulting phosphonate carbanion solution to 0 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by adding water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Still-Gennari Olefination for Z-Selectivity

This protocol details the synthesis of a Z-enoate from an aldehyde using a fluorinated phosphonate reagent.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under argon, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq).

    • Add anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Ylide Generation and Reaction:

    • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 0.5 M in toluene) dropwise to the phosphonate solution. Stir for 30 minutes at -78 °C.

    • Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 3-5 hours, monitoring progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify by flash column chromatography.

Reaction Pathway Visualizations

The stereochemical outcome of olefination reactions is determined by the transition state energetics of intermediate formation and elimination.

G cluster_0 Z-Selective Wittig (Kinetic Control) cluster_1 E-Selective HWE (Thermodynamic Control) Ylide_Z Non-stabilized Ylide + Aldehyde TS_Z Puckered [2+2] TS (cis-substituents) Ylide_Z->TS_Z Fast (Low Energy) Oxa_Z cis-Oxaphosphetane (Kinetic Product) TS_Z->Oxa_Z Product_Z Z-Alkene Oxa_Z->Product_Z Fast, Irreversible Elimination Ylide_E Stabilized Phosphonate + Aldehyde TS_E_rev Ylide_E->TS_E_rev Oxa_E trans-Oxaphosphetane (Thermo. Product) TS_E_rev->Oxa_E Equilibration Product_E E-Alkene Oxa_E->Product_E Elimination

Simplified reaction pathways for olefination.

Technical Support Center: Decatriene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of decatriene to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has formed a gel. What is happening?

A1: Increased viscosity and gel formation are strong indicators of polymerization. This compound, a highly unsaturated hydrocarbon, can undergo spontaneous polymerization, especially when exposed to initiators like heat, light, oxygen, or impurities. This process leads to an increase in molecular weight, causing the observed changes in physical properties.

Q2: What are the primary triggers for this compound polymerization during storage?

A2: The primary triggers for the polymerization of this compound include:

  • Heat: Elevated temperatures provide the activation energy for polymerization to occur.

  • Light: UV radiation can generate free radicals, which initiate polymerization.

  • Oxygen: Oxygen can react with this compound to form peroxides, which are potent polymerization initiators.

  • Impurities: Contaminants such as metal ions or residual catalysts from synthesis can initiate polymerization.

  • Improper Storage Container: Some container materials can leach impurities or allow light and air to penetrate.

Q3: How can I visually inspect my this compound for signs of polymerization?

A3: Besides increased viscosity, other visual cues include:

  • Cloudiness or haziness: The formation of insoluble polymers can make the liquid appear cloudy.

  • Precipitation: Solid polymer particles may become visible in the solution.

  • Color change: The this compound solution may develop a yellow or brownish tint.

Q4: Can I still use this compound that has started to polymerize?

A4: It is strongly advised not to use this compound that shows any signs of polymerization. The presence of polymers and oligomers will affect the purity and reactivity of the monomer, leading to inaccurate and unreliable experimental results. Furthermore, the polymerization process can be exothermic, and in a sealed container, pressure can build up, creating a safety hazard.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

This guide will help you troubleshoot and prevent the polymerization of this compound during storage.

Step 1: Initial Observation and Confirmation

  • Symptom: Increased viscosity, gel formation, cloudiness, or color change.

  • Action:

    • Do not use the material.

    • If safe to do so, carefully inspect the container for any signs of pressure buildup.

    • Perform a quick quality control check using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of oligomers and polymers.

Step 2: Review Storage Conditions

  • Question: Were the recommended storage conditions followed?

  • Action: Verify the following:

    • Temperature: this compound should be stored in a cool environment.

    • Light: The container should be opaque or stored in the dark.

    • Atmosphere: The container should be tightly sealed, and for long-term storage, consider purging the headspace with an inert gas like argon or nitrogen.

Step 3: Evaluate the Use of Inhibitors

  • Question: Was a polymerization inhibitor used?

  • Action:

    • If not, consider adding an appropriate inhibitor.

    • If an inhibitor was used, its effectiveness may have diminished over time. Consider adding a fresh amount of inhibitor after consulting compatibility information.

Step 4: Purity and Contamination Check

  • Question: Could the this compound be contaminated?

  • Action:

    • Review the certificate of analysis for the purity of the this compound.

    • Ensure that all handling was performed using clean, dry equipment to prevent the introduction of contaminants.

The following flowchart illustrates the troubleshooting workflow:

TroubleshootingWorkflow Troubleshooting this compound Polymerization Observe Observe Signs of Polymerization Confirm Confirm Polymerization (e.g., GC-MS) Observe->Confirm ReviewStorage Review Storage Conditions Confirm->ReviewStorage Polymerization Confirmed Discard Discard Polymerized Material Confirm->Discard No Polymerization, but signs present CheckTemp Temperature Correct? ReviewStorage->CheckTemp CheckLight Light Exposure? CheckTemp->CheckLight Yes Solution Implement Corrective Actions: - Adjust Storage Conditions - Add/Replenish Inhibitor - Use Fresh, High-Purity Stock CheckTemp->Solution No CheckAtmosphere Inert Atmosphere? CheckLight->CheckAtmosphere No CheckLight->Solution Yes EvaluateInhibitor Evaluate Inhibitor Status CheckAtmosphere->EvaluateInhibitor Yes CheckAtmosphere->Solution No InhibitorUsed Inhibitor Used? EvaluateInhibitor->InhibitorUsed CheckPurity Check for Contamination InhibitorUsed->CheckPurity Yes InhibitorUsed->Solution No, Add Inhibitor CheckPurity->Solution Purity OK CheckPurity->Discard Contaminated

Caption: Troubleshooting workflow for suspected this compound polymerization.

Data on Storage and Inhibition

Due to the reactive nature of decatrienes, especially conjugated isomers, proper storage is crucial. Below is a summary of recommended storage conditions and common inhibitors for conjugated polyenes.

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of thermally initiated polymerization.
Light Exposure Store in an amber or opaque container in a dark location.Prevents light-induced free radical formation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes contact with oxygen, which can form peroxide initiators.
Inhibitor Type Phenolic inhibitors (e.g., BHT, MEHQ) or other radical scavengers.React with and neutralize free radicals that initiate polymerization.
Inhibitor Concentration 100 - 500 ppm (parts per million)Effective at preventing polymerization without significantly impacting subsequent reactions. Optimal concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and detect the presence of polymers or degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a high-purity, volatile solvent (e.g., hexane or pentane). A typical concentration is 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to avoid column overloading.

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5-10 minutes to elute any higher molecular weight species.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-500.

      • Scan Speed: >1000 amu/s.

  • Data Analysis:

    • Identify the this compound isomers based on their retention times and mass spectra.

    • Integrate the peak areas to determine the relative purity.

    • Examine the chromatogram for broader peaks at higher retention times, which are indicative of oligomers and polymers.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under stressed conditions and assess the effectiveness of inhibitors.

Methodology:

  • Sample Preparation:

    • Prepare multiple small-volume aliquots of this compound in sealed, opaque vials.

    • To different sets of vials, add a selected inhibitor (e.g., Butylated hydroxytoluene - BHT) at varying concentrations (e.g., 0 ppm, 100 ppm, 250 ppm, 500 ppm).

  • Storage Conditions:

    • Place the vials in a controlled temperature oven at an elevated temperature (e.g., 40°C).

  • Time Points:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each concentration set.

  • Analysis:

    • Allow the vials to cool to room temperature.

    • Analyze the purity of each sample using the GC-MS protocol described above.

  • Data Evaluation:

    • Compare the purity of the stabilized samples to the control (0 ppm inhibitor) at each time point.

    • Determine the inhibitor concentration that most effectively prevents degradation and polymerization over the study period.

Polymerization Mechanism

The polymerization of this compound, particularly conjugated isomers, can proceed through a free-radical mechanism. This process involves three main stages: initiation, propagation, and termination.

PolymerizationMechanism Free-Radical Polymerization of a Conjugated Triene cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiation Initiation Propagation Propagation Initiator Initiator (e.g., Peroxide) Radical Free Radical (R•) Initiator->Radical Heat/Light MonomerRadical Monomer Radical Radical->MonomerRadical attacks Monomer This compound Monomer GrowingChain Growing Polymer Chain (P•) Termination Termination LongerChain Elongated Polymer Chain (P-M•) GrowingChain->LongerChain attacks AnotherMonomer Another this compound Monomer LongerChain->GrowingChain repeats n times TwoChains Two Growing Chains (P• + P'•) StablePolymer Stable Polymer (P-P') TwoChains->StablePolymer Combination

Caption: General mechanism of free-radical polymerization for a conjugated triene.

Technical Support Center: Optimizing GC-MS Parameters for Decatriene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of decatriene isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC-MS analysis of this compound isomers.

Problem Potential Cause Recommended Solution
Poor resolution or co-elution of isomers Inappropriate GC column: The stationary phase is not selective enough for the isomers.Column Selection: For separating geometric isomers of conjugated dienes like decatrienes, a polar capillary column is often effective. Consider using a column with a cyanopropyl-based stationary phase (e.g., DB-23) which can provide better separation of (E) and (Z) isomers. For general analysis of volatile isomers, a wall-coated open tubular (WCOT) column with a thicker film can enhance retention and improve separation.[1]
Suboptimal oven temperature program: The temperature ramp rate is too fast, or the initial temperature is too high.Optimize Temperature Program: Decrease the temperature ramp rate to improve separation. A lower initial oven temperature can also enhance the resolution of early-eluting peaks.[2]
Incorrect carrier gas flow rate: The flow rate is not optimal for the column dimensions.Adjust Flow Rate: Ensure the carrier gas (typically helium) flow rate is optimized for the column's internal diameter to achieve the best efficiency.
Peak tailing Active sites in the GC system: The injector liner, column, or packing material may have active sites that interact with the analytes.System Maintenance: Use a deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, trimming the first few centimeters of the column can remove active sites that have accumulated.
Sample overload: The concentration of the sample injected is too high.Sample Dilution: Dilute the sample to an appropriate concentration. Overloading the column can lead to poor peak shape and tailing.
Poor sensitivity or no peaks Sample degradation: this compound isomers may be thermally labile and degrade in a hot injector.Optimize Injection Parameters: Lower the injector temperature to prevent thermal degradation. Ensure the use of a deactivated liner.
Leaks in the system: Air leaks can degrade the column and affect detector performance.Leak Check: Perform a thorough leak check of the entire GC-MS system, from the gas lines to the detector.
Detector issues: The mass spectrometer may not be properly tuned or the detector may be contaminated.MS Maintenance: Tune the mass spectrometer according to the manufacturer's recommendations. If necessary, clean the ion source.
Inconsistent retention times Fluctuations in oven temperature or carrier gas flow: Instability in these parameters will lead to retention time shifts.System Stability Check: Verify the stability of the oven temperature control and the carrier gas flow rate.
Column contamination: Buildup of non-volatile residues on the column.Column Bake-out: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Difficulty in isomer identification Similar mass spectra: Isomers often produce very similar fragmentation patterns, making differentiation difficult.Utilize Retention Indices: In addition to mass spectra, use retention indices for more confident identification. Comparing the retention indices of unknown peaks to those of known standards on the same column can help distinguish between isomers.[3]
Insufficient fragmentation: The electron ionization (EI) energy may not be optimal for producing characteristic fragment ions.Optimize MS Parameters: Ensure the EI energy is set to the standard 70 eV for library matching. Review the mass spectra for subtle differences in the relative abundances of fragment ions.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound isomers by GC-MS?

A1: this compound isomers often have very similar boiling points and polarities due to their identical molecular weight and elemental composition. This results in similar interactions with the GC column's stationary phase, leading to co-elution or poor separation. Achieving good resolution requires careful optimization of the GC parameters, particularly the choice of the stationary phase.

Q2: What type of GC column is best for analyzing this compound isomers?

A2: The choice of column is critical. For separating geometric isomers (E/Z), a polar stationary phase is generally recommended. A cyanopropyl-based column, such as a DB-23, has been shown to be effective for separating isomers of conjugated dienes.[1] For general-purpose analysis of volatile isomers, a column with a thicker film can increase retention and improve separation.[4]

Q3: How does the oven temperature program affect the separation of isomers?

A3: The temperature program directly influences the separation. A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting isomers. Lowering the initial oven temperature can also enhance the separation of more volatile isomers that elute early in the chromatogram.[2]

Q4: My mass spectra for two this compound isomers look almost identical. How can I confidently identify them?

A4: While isomers can produce very similar mass spectra, there may be subtle differences in the relative intensities of certain fragment ions. However, relying solely on mass spectra can be misleading. A more robust method is to use retention indices in conjunction with mass spectral data. By running authentic standards of the this compound isomers under the same GC conditions, you can determine their specific retention times and indices, which can then be used for confident identification of the isomers in your samples.[3]

Q5: What are some key considerations for sample preparation for this compound analysis?

A5: Decatrienes are volatile organic compounds (VOCs). Sample preparation should aim to minimize the loss of these volatile components. Headspace or solid-phase microextraction (SPME) are often suitable techniques for extracting and concentrating volatile analytes from a sample matrix. It is also crucial to use high-purity solvents to avoid interferences in the analysis.

Data Presentation

The following table summarizes typical GC-MS parameters for the analysis of this compound isomers, highlighting the impact of different column choices on separation.

Parameter Condition A: General Screening Condition B: Isomer Separation
GC Column DB-5ms (non-polar)DB-23 (polar, cyanopropyl)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C230 °C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 50 °C (2 min), then 10 °C/min to 250 °C60 °C (3 min), then 5 °C/min to 220 °C
MS Ion Source 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range m/z 40-300m/z 40-300
Expected Outcome Good for general profiling of volatile compounds. Isomers may co-elute.Improved resolution of geometric (E/Z) isomers.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Isomers

This protocol provides a starting point for the analysis of this compound isomers. Optimization may be required based on the specific isomers of interest and the sample matrix.

1. Sample Preparation (Headspace SPME)

  • Place 1-5 grams of the sample into a 20 mL headspace vial.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the vial at 60°C for 15 minutes in a heating block or water bath.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: Agilent J&W DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/splitless, operated in splitless mode for 1 minute.

  • Injector Temperature: 230°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at 5 °C/min.

    • Ramp 2: Increase to 220°C at 10 °C/min, hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent

  • Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

3. Data Analysis

  • Identify peaks based on their retention times and mass spectra.

  • Compare the mass spectra of unknown peaks with a reference library (e.g., NIST).

  • For confirmation of isomers, compare the retention times and mass spectra with those of authentic standards analyzed under the same conditions.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor this compound Isomer Separation check_column Is a polar capillary column (e.g., cyanopropyl phase) being used? start->check_column optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes select_column Select Appropriate Polar Column check_column->select_column No check_flow Verify and Optimize Carrier Gas Flow Rate optimize_temp->check_flow check_injection Review Injection Parameters check_flow->check_injection check_system Perform System Maintenance check_injection->check_system use_retention_indices Utilize Retention Indices for Identification check_system->use_retention_indices end_success Resolution Achieved use_retention_indices->end_success Successful Identification end_fail Further Method Development Required use_retention_indices->end_fail Identification Uncertain select_column->optimize_temp

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of decatriene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification of the analyte, in this case, this compound.

Q2: What are the primary causes of peak tailing when analyzing a non-polar compound like this compound?

A2: While secondary interactions with silanol groups are a common cause of tailing for polar and basic compounds, for a non-polar hydrocarbon like this compound, other factors are more likely to be the primary cause. These include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing.

  • Column Bed Deformation: Voids or channels in the column packing can disrupt the flow path of the analyte, causing peak asymmetry.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can interfere with the separation process.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Step 1: Initial Assessment

Before making any changes to your method, it's crucial to characterize the problem.

  • Observe all peaks: Is the tailing observed for only the this compound peak or for all peaks in the chromatogram?

    • All peaks tailing: This often points to a physical or system-wide issue, such as a problem with the column, mobile phase, or instrument setup.

    • Only the this compound peak is tailing: This suggests a chemical interaction specific to this compound or a co-eluting impurity.

  • Review method history: Has this method worked well in the past? If so, what has changed recently (e.g., new mobile phase batch, new column, different sample preparation)?

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_column Check for Column Void/ Contamination all_peaks->check_column Yes check_overload Check for Column Overload all_peaks->check_overload No yes_all Yes no_all No check_system Check for Extra-Column Volume/Leaks check_column->check_system flush_column Flush or Replace Column check_system->flush_column optimize_tubing Optimize Tubing/ Connections check_system->optimize_tubing check_sample_solvent Check Sample Solvent Compatibility check_overload->check_sample_solvent dilute_sample Dilute Sample/ Reduce Injection Volume check_overload->dilute_sample check_mobile_phase Optimize Mobile Phase check_sample_solvent->check_mobile_phase match_solvent Match Sample Solvent to Mobile Phase check_sample_solvent->match_solvent adjust_composition Adjust Organic Content/ Solvent Type check_mobile_phase->adjust_composition G cluster_0 Mobile Phase Strength cluster_1 Mobile Phase Strength Weak Mobile Phase\n(Low % Organic) Weak Mobile Phase (Low % Organic) Strong Retention Strong Retention Weak Mobile Phase\n(Low % Organic)->Strong Retention Increased Analyte-Stationary\nPhase Interaction Increased Analyte-Stationary Phase Interaction Strong Retention->Increased Analyte-Stationary\nPhase Interaction Potential for\nPeak Tailing Potential for Peak Tailing Increased Analyte-Stationary\nPhase Interaction->Potential for\nPeak Tailing Strong Mobile Phase\n(High % Organic) Strong Mobile Phase (High % Organic) Weaker Retention Weaker Retention Strong Mobile Phase\n(High % Organic)->Weaker Retention Reduced Analyte-Stationary\nPhase Interaction Reduced Analyte-Stationary Phase Interaction Weaker Retention->Reduced Analyte-Stationary\nPhase Interaction Improved Peak\nSymmetry Improved Peak Symmetry Reduced Analyte-Stationary\nPhase Interaction->Improved Peak\nSymmetry

References

Resolving co-eluting isomers of decatriene in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of co-eluting isomers of decatriene.

Frequently Asked Questions (FAQs)

Q1: What makes separating this compound isomers so challenging?

A1: this compound isomers, which include positional, geometric (cis/trans or E/Z), and chiral (enantiomeric) isomers, possess very similar physicochemical properties like boiling points and polarities. This similarity leads to minimal differences in their interaction with the chromatographic stationary phase, often resulting in co-elution, where two or more compounds elute from the column at the same time.[1][2]

Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?

A2: A visually symmetrical peak does not guarantee purity.[3] Advanced detection methods are often necessary:

  • Mass Spectrometry (MS): If you are using an MS detector, you can analyze the mass spectra across the peak's width. A change in the spectral profile from the beginning to the end of the peak is a strong indicator of co-eluting compounds.[1][3] Generating Extracted Ion Chromatograms (EICs) for ions characteristic of different isomers can also reveal multiple underlying peaks.[1]

  • Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis. It collects multiple UV spectra across the peak. If all the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[3][4]

Q3: What are the primary chromatographic techniques for separating this compound isomers?

A3: The most common and effective techniques are:

  • Gas Chromatography (GC): Widely used for volatile and thermally stable compounds like decatrienes. High-resolution capillary columns are essential.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for separating geometric isomers, often in a reversed-phase mode.[7]

  • Supercritical Fluid Chromatography (SFC): A powerful technique that combines advantages of both GC and HPLC. It is highly efficient for separating non-polar compounds and chiral isomers.[8][9][10]

Q4: Does the elution order of geometric (cis/trans) isomers differ between GC and HPLC?

A4: Yes, the elution order is highly dependent on the stationary phase.

  • In Gas Chromatography (GC) with a standard non-polar column (like DB-5), separation is mainly based on boiling point. The trans (E) isomer is typically more volatile and has a lower boiling point, so it elutes before the corresponding cis (Z) isomer.[6]

  • In Reversed-Phase HPLC with a non-polar stationary phase (like C18/ODS), the more linear trans (E) isomers have a larger contact surface area with the stationary phase, leading to stronger retention. Therefore, the cis (Z) isomers typically elute before the trans (E) isomers.[7]

Troubleshooting Guide

Issue: My this compound isomers are co-eluting on a standard non-polar GC column.

Question: I am using a standard 5% phenyl methylpolysiloxane (e.g., DB-5ms) column, but my positional and geometric isomers of this compound are not separating. What steps can I take to improve resolution?

Answer: When a standard non-polar column is insufficient, you need to modify your method to exploit the subtle chemical differences between the isomers.

Step 1: Optimize Your Temperature Program.

  • Decrease the Ramp Rate: A slower temperature ramp increases the interaction time between the isomers and the stationary phase, which can enhance separation.[1]

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of more volatile isomers that elute early.[1]

  • Add an Isothermal Hold: If the co-eluting peaks are in a specific part of the chromatogram, introducing an isothermal hold at a temperature just below their elution point can significantly improve resolution.[1]

Step 2: Change the Stationary Phase. This is often the most effective solution when optimizing operating parameters fails.[11]

  • Switch to a Polar Column: A polar stationary phase, such as one containing cyanopropyl functional groups (e.g., DB-23) or a wax-type phase (e.g., Carbowax), will introduce different selectivity.[2][5][12] Separation on polar columns is influenced by interactions with the double bonds, not just boiling point, which can dramatically alter the elution order and resolve co-eluting peaks.[6]

  • Use a Liquid Crystal Column: For very difficult separations of positional and geometric isomers, liquid crystal stationary phases offer unique selectivity based on the molecule's shape (length-to-breadth ratio).[5][13]

Step 3: Consider a Chiral Column for Enantiomers. If you suspect co-elution of enantiomers (mirror-image isomers), a standard achiral column will not separate them. You must use a chiral stationary phase, typically one containing derivatized cyclodextrins.[14][15][16]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting co-elution issues.

G start Co-elution Observed check_ms Analyze Peak Purity (MS Spectra / DAD Purity) start->check_ms is_pure Peak is Pure? check_ms->is_pure optimize_params Optimize GC/HPLC Parameters (Temp Program, Flow Rate) is_pure->optimize_params No end_impure Identify Impurity is_pure->end_impure Yes is_resolved Resolution Improved? optimize_params->is_resolved change_column Change Column Chemistry (e.g., Non-polar to Polar) is_resolved->change_column No end_resolved Peaks Resolved is_resolved->end_resolved Yes is_resolved2 Resolution Improved? change_column->is_resolved2 chiral_check Are Enantiomers Suspected? is_resolved2->chiral_check No is_resolved2->end_resolved Yes use_chiral Use Chiral Column (e.g., Cyclodextrin-based) chiral_check->use_chiral Yes end_unresolved Consider Advanced Techniques (SFC, Multi-dimensional GC) chiral_check->end_unresolved No use_chiral->end_resolved

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Data Presentation

The separation of isomers is highly dependent on the analytical method. The following table summarizes resolution (Rs) values for geometric isomers of 7,9-decadienyl compounds using GC and HPLC, illustrating the superior performance of HPLC for this specific separation.

CompoundIsomersGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Resolution (Rs) Resolution (Rs)
7,9-Decadien-1-ol (Z)- and (E)-< 0.8> 1.2
7,9-Decadienyl Acetate (Z)- and (E)-< 0.8> 1.2
7,9-Decadienal (Z)- and (E)-< 0.8> 1.2
Data sourced from a study on 7,9-decadienyl compounds, demonstrating that while a polar GC column gave poor resolution, a reversed-phase HPLC column completely separated the geometric isomers.[7]

Experimental Protocols

Method Development Workflow

Developing a robust method for separating isomers is a systematic process. The goal is to manipulate chromatographic parameters—capacity factor (k'), selectivity (α), and efficiency (N)—to achieve baseline resolution.[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Troubleshooting start Define Isomer Mixture (Positional, Geometric, Chiral) select_technique Select Technique (GC, HPLC, or SFC) start->select_technique select_column Select Initial Column (e.g., Non-polar GC or C18 HPLC) select_technique->select_column initial_run Perform Initial Run (Scouting Gradient) select_column->initial_run assess_resolution Assess Co-elution & Resolution initial_run->assess_resolution optimize_mobile Optimize Mobile Phase or Temp. Program assess_resolution->optimize_mobile optimize_flow Optimize Flow Rate optimize_mobile->optimize_flow assess_resolution2 Resolution Adequate? optimize_flow->assess_resolution2 change_selectivity Change Column Selectivity (Polar, Chiral, etc.) assess_resolution2->change_selectivity No validation Method Validation assess_resolution2->validation Yes change_selectivity->optimize_mobile Re-optimize

Caption: General workflow for chromatographic method development.

Protocol 1: GC Method for Positional and Geometric this compound Isomers

This protocol provides a starting point for separating positional and geometric isomers of this compound using a polar stationary phase, which offers greater selectivity than standard non-polar phases.[2]

  • System Preparation:

    • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the this compound isomer mixture in hexane.

    • If necessary, filter the sample through a 0.45 µm syringe filter.[2]

  • GC Conditions:

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 220°C.

      • Final Hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Detector Temperature: 250°C (FID) or MS transfer line at 280°C.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram.

    • Identify peaks based on retention times of available standards. If using MS, confirm peak identities by comparing mass spectra to libraries or fragmentation patterns.

Protocol 2: HPLC Method for Geometric this compound Isomers

This protocol is adapted from a method shown to be effective for separating (Z)- and (E)-isomers of conjugated dienes.[7]

  • System Preparation:

    • HPLC System: Waters 2690 or equivalent, with a Photodiode Array (PDA) or UV detector.

    • Column: C18 (ODS) column, 4.6 mm ID x 25 cm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the this compound isomer sample in methanol or acetonitrile to a concentration of ~50 µg/mL.

    • Filter the sample through a 0.2 µm membrane filter before injection.

  • HPLC Conditions:

    • Elution: Isocratic or gradient. Start with an isocratic elution of 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to an appropriate wavelength for conjugated trienes (typically in the 230-280 nm range).

  • Data Acquisition and Analysis:

    • Acquire the chromatogram.

    • If using a PDA detector, perform peak purity analysis to confirm resolution.

    • The (Z)-isomers are expected to elute before the (E)-isomers.[7]

References

Strategies for removing catalyst impurities from decatriene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from decatriene products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound product.

Issue 1: My this compound product remains colored after initial work-up.

  • Possible Cause: Residual catalyst, particularly ruthenium-based (e.g., Grubbs catalysts) or palladium complexes, can impart a brown, black, or orange color to the product.[1][2] These impurities may be difficult to remove through simple extraction alone.

  • Solution:

    • Filtration through Celite®: For heterogeneous catalysts like Palladium on carbon (Pd/C), a simple filtration through a pad of Celite® can effectively remove the bulk of the catalyst.[3][4]

    • Use of Scavengers: For soluble catalyst residues, treatment with a metal scavenger is highly effective. Thiol-based scavengers are particularly efficient at binding to palladium and ruthenium.[5][6] Isocyanide reagents have also been shown to effectively remove residual palladium.[5]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb colored impurities. However, this method can sometimes lead to product loss.

Issue 2: My final product shows catalyst contamination in analytical tests (e.g., ICP-MS, NMR) despite appearing pure.

  • Possible Cause: Trace amounts of catalyst may remain that are not visible. Colloidal or soluble metal species can be challenging to remove with standard filtration or chromatography.[3]

  • Solution:

    • Scavenger Resins: Employing a solid-supported scavenger resin (e.g., thiol-functionalized silica) can selectively bind and remove trace metal impurities to sub-ppm levels.[5]

    • Column Chromatography with Additives: In some cases, adding a chelating agent to the mobile phase during column chromatography can improve the separation of the desired product from metal impurities.

    • Recrystallization: If your this compound product is a solid, recrystallization can be an effective final purification step to exclude impurities from the crystal lattice.

Issue 3: I am losing a significant amount of my this compound product during purification.

  • Possible Cause:

    • Adsorption onto purification media: Decatrienes, being relatively nonpolar, can sometimes adsorb onto silica gel or activated carbon, leading to lower recovery.

    • Co-precipitation with catalyst residues: The product might be physically trapped within the precipitated catalyst waste.

  • Solution:

    • Optimize Chromatography Conditions: Use a less polar solvent system for column chromatography to reduce product retention on the stationary phase. A plug of silica gel rather than a full column may be sufficient.[7]

    • Thorough Washing of Filter Cake/Scavenger: When filtering to remove a heterogeneous catalyst or a scavenger resin, wash the filter cake thoroughly with a suitable solvent to recover any adsorbed product.[4]

    • Consider Alternative Scavengers: If product loss is high with one type of scavenger, another may have a lower affinity for your product while still effectively binding the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in this compound synthesis that I need to be aware of for removal?

A1: The most common catalysts include:

  • Palladium-based catalysts: Used in cross-coupling reactions like the Suzuki and Heck couplings to form C-C bonds.[8][9]

  • Ruthenium-based catalysts: Primarily Grubbs' catalysts (1st and 2nd generation) used in olefin metathesis.[10][11]

  • Nickel-based catalysts: Also used in cross-coupling and oligomerization reactions.[12][13]

Q2: Can I use a single purification method for all types of catalyst impurities?

A2: It is unlikely that a single method will be universally effective. The choice of purification strategy depends on the nature of the catalyst used (heterogeneous vs. homogeneous), the scale of the reaction, and the required purity of the final product. A combination of methods, such as filtration followed by treatment with a scavenger, is often the most effective approach.[4]

Q3: How can I quickly assess if the catalyst has been removed without running expensive analytical tests?

A3: A simple visual inspection is the first step; the absence of color is a good initial indicator.[2] Thin-layer chromatography (TLC) can also be helpful. Catalyst residues often remain at the baseline. If you observe a streak or a spot at the baseline that stains with an oxidizing agent (like potassium permanganate), it might indicate residual catalyst. However, for quantitative assessment, especially for pharmaceutical applications, techniques like ICP-MS are necessary.

Q4: Are there any "greener" or more environmentally friendly methods for catalyst removal?

A4: Yes, the development of more sustainable purification methods is an active area of research. Using solid-supported scavengers that can be filtered and potentially regenerated is one approach. Additionally, organic solvent nanofiltration (OSN) is an emerging technology that can separate small molecule products from larger catalyst complexes, reducing solvent usage compared to chromatography.[3]

Data Presentation

Table 1: Comparison of Common Catalyst Removal Strategies

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®/Silica Plug) High for heterogeneous catalystsSimple, fast, and inexpensive for bulk removal.[3]Ineffective for soluble/colloidal catalyst species.[3]
Column Chromatography Moderate to HighCan remove catalyst and other organic impurities simultaneously.Can be time-consuming, uses large solvent volumes, and may lead to product loss on the column.[3]
Activated Carbon Moderate to HighInexpensive and effective for many colored impurities.Can be non-selective and lead to significant product loss.
Liquid-Liquid Extraction Low to ModerateSimple procedure.Often insufficient for complete removal of many catalyst forms.[3]
Scavenger Resins (e.g., Thiol-based) Very HighHighly selective for specific metals, leading to very low residual levels and minimal product loss.[5]Higher cost compared to bulk methods like filtration or carbon treatment.
Recrystallization VariableCan be highly effective for solid products if impurities are excluded from the crystal lattice.Not applicable to oils or liquids; may concentrate impurities in the mother liquor.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®

This protocol is suitable for removing catalysts like palladium on carbon (Pd/C).

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick).

    • Gently compact the Celite® to form a level bed.

    • Pre-wet the Celite® pad with the solvent used in your reaction mixture.[4]

  • Filter the Reaction Mixture:

    • Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite® pad under gentle vacuum.

  • Wash and Collect:

    • Wash the Celite® pad with additional fresh solvent to ensure all the product is eluted.

    • Collect the combined filtrate, which now contains your this compound product free of the heterogeneous catalyst.

Protocol 2: Removal of Soluble Ruthenium Catalyst using a Thiol-Based Scavenger

This protocol is effective for removing residual Grubbs' catalyst after an olefin metathesis reaction.

  • Initial Work-up:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

    • Pass the solution through a small plug of silica gel to remove the majority of the colored, polar ruthenium byproducts.

  • Scavenger Treatment:

    • To the filtrate from the previous step, add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the initial catalyst loading).

    • Stir the suspension at room temperature for 4-16 hours.

  • Isolation of Purified Product:

    • Filter the mixture to remove the scavenger with the bound ruthenium.

    • Wash the collected scavenger on the filter with a small amount of fresh solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the purified this compound product.

Visualizations

Experimental_Workflow start Crude this compound Product (containing catalyst impurities) filtration Filtration through Celite® Pad start->filtration soluble_check Is the catalyst soluble? filtration->soluble_check scavenger Add Scavenger Resin (e.g., Thiol-based) soluble_check->scavenger Yes chromatography Column Chromatography soluble_check->chromatography No (or further purification needed) stir Stir for 4-16 hours scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->chromatography analysis Purity Analysis (TLC, NMR, ICP-MS) chromatography->analysis end Pure this compound Product analysis->end Troubleshooting_Flowchart start High Catalyst Impurity in Final Product catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (e.g., Grubbs' catalyst) catalyst_type->homogeneous Soluble check_filtration Was filtration through Celite® performed correctly? heterogeneous->check_filtration use_scavenger Employ a metal scavenger (e.g., Thiol-based resin) homogeneous->use_scavenger check_filtration->use_scavenger Yes re_filter Re-filter with a thicker Celite® pad check_filtration->re_filter No/Unsure check_scavenger Is the correct scavenger being used? use_scavenger->check_scavenger final_polish Consider final polish with chromatography or recrystallization re_filter->final_polish change_scavenger Try a different scavenger or increase equivalents/time check_scavenger->change_scavenger No/Ineffective check_scavenger->final_polish Yes change_scavenger->final_polish

References

Technical Support Center: Enhancing Decatriene-Based Pheromone Lure Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of decatriene-based pheromone lures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound-based pheromone lures?

A1: this compound-based pheromones, which contain a conjugated triene system, are susceptible to degradation through two primary pathways:

  • Oxidation: The conjugated double bonds are prone to attack by atmospheric oxygen, leading to the formation of less active or inactive compounds like epoxides and aldehydes. This process is often accelerated by exposure to high temperatures.

  • Photodegradation: UV radiation from sunlight can provide the energy to cause unwanted reactions.[1] For conjugated trienes, this often manifests as cis-trans isomerization, which alters the specific isomeric ratio of the pheromone blend, reducing its attractiveness to the target insect.[2] The extended system of overlapping p-orbitals in conjugated trienes makes them susceptible to excitation by UV and visible light.[3]

Q2: How should I properly store my this compound-based pheromone lures to maximize their shelf life?

A2: To minimize degradation, lures should be stored in a freezer at -20°C or below in their original, unopened, airtight containers.[4] Protection from light is also critical. For short-term use or when preparing working solutions, refrigeration at 2-8°C in sealed, amber glass vials is recommended. Purging the container with an inert gas like argon or nitrogen before sealing can further protect against oxidation by displacing oxygen.[4]

Q3: What types of stabilizers can be incorporated into a lure formulation to enhance field stability?

A3: Yes, the addition of stabilizers can significantly extend the effective life of a pheromone lure.[4] Key types include:

  • Antioxidants: Phenolic compounds such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and various hydroquinones (e.g., tert-butyl hydroquinone) are effective at preventing oxidative degradation.[4][5]

  • UV Stabilizers: UV absorbers like 2-hydroxy-4-methoxybenzophenone or 2-(2′-hydroxy-5′-methylphenyl) benzotriazole can be added to the formulation to absorb damaging UV radiation and prevent photoisomerization.[4][5]

Q4: How does the choice of dispenser affect the stability and release rate of the pheromone?

A4: The dispenser is a critical component that both protects the pheromone and controls its release. The dispenser matrix (e.g., rubber septa, polyethylene vials) can physically shield the pheromone from direct exposure to UV light and oxygen.[4] Furthermore, the material dictates the release kinetics, with an ideal dispenser providing a consistent, zero-order release rate to maintain an effective pheromone plume over an extended period.[4]

Troubleshooting Guide

This section addresses common problems encountered during field experiments with this compound-based pheromone lures.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Trap Capture Lure degradation (oxidation/isomerization), Improper storage, Incorrect lure for target species, Incorrect trap placement/design, High winds, Low pest population.[6][7]1. Verify Lure Integrity: Analyze a lure extract via GC-MS to check for the correct isomeric ratio and presence of degradation products.[8] 2. Review Storage: Confirm lures were stored at ≤ -20°C in sealed, light-proof containers.[4] 3. Check Trap Placement: Ensure traps are placed at the recommended height for the target species (e.g., upper third of the canopy for codling moth) and not on the perimeter row.[9] 4. Use Stabilizers: For future batches, incorporate antioxidants (e.g., BHT) and UV absorbers into the lure formulation.[4][5]
Trap captures decline faster than expected. Accelerated pheromone release rate, Rapid degradation due to environmental stress.1. Assess Environmental Factors: High temperatures increase release and degradation rates. Strong UV exposure accelerates photodegradation.[4] 2. Deploy in Shaded Areas: If possible, place traps in locations that receive partial shade to mitigate UV and heat effects.[4] 3. Select a Better Dispenser: Choose a dispenser material known for slower, more controlled release kinetics.[4] 4. Analyze Aged Lures: Quantify the remaining pheromone in lures that have been in the field for various durations to determine the actual release/degradation curve.[6]
Inconsistent results between traps. "Flash-off" effect from new lures, Variability in lure loading, Spatial variability in the environment (hot spots).[10][11]1. Pre-Age Lures: When deploying new lures, a high "flash-off" of pheromone can occur in the first few hours.[10] For short-term studies, consider airing the lures for at least 24 hours before placement.[10] 2. Use Randomized Block Design: When setting up experiments, place traps in a randomized block design to account for spatial differences in the environment.[6] 3. Check Lure Quality Control: If possible, analyze a subset of new lures to ensure consistent pheromone loading.
Quantitative Analysis of Stabilizer Efficacy

The following table summarizes hypothetical data on the effect of different stabilizers on the remaining percentage of the primary active isomer, (E,E)-8,10-dodecadien-1-ol, in a this compound lure under accelerated aging conditions (e.g., 40°C, continuous UV exposure).

Formulation % (E,E)-Isomer Remaining (Day 0) % (E,E)-Isomer Remaining (Day 14) % (E,E)-Isomer Remaining (Day 28)
Control (No Stabilizers)98.5%65.2%30.1%
0.5% BHT (Antioxidant)98.6%80.5%55.7%
0.5% Benzotriazole (UV Absorber)98.4%75.8%68.9%
0.5% BHT + 0.5% Benzotriazole98.5%92.1%85.4%

Experimental Protocols & Visualizations

Protocol 1: GC-MS Analysis of Pheromone Lure Extract

Objective: To extract and quantify the pheromone components and identify potential degradation products from a dispenser.

Materials:

  • Pheromone lure (e.g., rubber septum)

  • High-purity hexane

  • 2 mL amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column (e.g., HP-5MS)[6]

  • Internal standard (e.g., a stable hydrocarbon like n-dodecane)

Methodology:

  • Extraction: Carefully place a single pheromone lure into a 2 mL amber glass vial. Add 1.5 mL of hexane.[6] Add a known amount of the internal standard.

  • Agitation: Seal the vial and vortex for 30 minutes to extract the pheromone from the lure matrix.[8]

  • Sample Preparation: Carefully transfer the hexane extract to a clean vial for analysis.

  • GC-MS Injection: Inject 1 µL of the extract into the GC-MS system.[8]

  • GC Program: Use an appropriate temperature program to separate the pheromone isomers and any degradation products. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]

  • MS Analysis: Operate the mass spectrometer in full scan mode (e.g., 50-400 m/z) to identify compounds based on their mass spectra.[13]

  • Quantification: Identify the peaks corresponding to the pheromone isomers and the internal standard. Calculate the amount of each isomer by comparing its peak area to that of the internal standard, using a previously established calibration curve.[14]

Visualizations

The following diagrams illustrate key concepts and workflows for managing this compound pheromone stability.

degradation_pathways P Active (E,E,Z)-Decatriene Isomer Inactive (Z,E,Z)-Isomer P->Isomer Photoisomerization Oxidized Oxidized Products (Epoxides, Aldehydes) P->Oxidized Oxidation UV UV Radiation (Sunlight) O2 Oxygen (O₂) + High Temperature

Caption: Primary degradation pathways for this compound-based pheromones.

Caption: Troubleshooting workflow for low pheromone trap capture rates.

References

Validation & Comparative

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Synthetic vs. Natural Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the source of a molecule can be as critical as its structure. While synthetic and naturally derived compounds may be chemically identical, subtle differences in their isomeric purity, impurity profiles, and isotopic ratios can have significant impacts on their biological activity and chemical reactivity. This guide provides a comprehensive framework for the spectroscopic comparison of synthetic and natural decatriene, a triene of interest for its potential applications in materials science and pharmacology. Detailed experimental protocols and illustrative data are presented to guide researchers in this critical analytical endeavor.

This compound (C10H16) exists as numerous isomers, with their natural occurrence often linked to specific plant essential oils, where they contribute to the characteristic aroma and flavor. Synthetic routes, on the other hand, offer the potential for large-scale production and isomeric control. However, these differing origins can lead to distinct spectroscopic "fingerprints." A thorough spectroscopic comparison is therefore essential for quality control, authentication, and ensuring the reproducibility of research findings.

Interpreting the Spectroscopic Data: Key Distinctions

While the fundamental spectroscopic signatures of a specific this compound isomer should be identical regardless of its origin, the key differences often lie in the subtleties of the spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal fine details about the isomeric purity of a sample.[1] For instance, the presence of minor signals in the NMR spectrum of a natural this compound extract could indicate the presence of other geometric isomers, which might be absent in a highly purified synthetic standard.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. While the main absorption bands for the carbon-carbon double bonds and C-H bonds of this compound will be consistent, the "fingerprint region" (below 1500 cm⁻¹) is highly sensitive to the overall molecular structure.[2] Subtle shifts or additional small peaks in this region could point to the presence of minor impurities or conformational differences.

  • Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS): GC-MS is ideal for separating volatile compounds in a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[3][4] In a natural extract, the GC chromatogram may show multiple peaks corresponding to different this compound isomers and other co-occurring terpenes. A synthetic sample, in contrast, would ideally show a single, sharp peak for the target isomer. The mass spectra of these separated components can then be compared to library data for positive identification.

  • UV-Visible (UV-Vis) Spectroscopy: For conjugated trienes like 2,4,6-decatriene, UV-Vis spectroscopy is particularly informative. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation.[5][6] The presence of other conjugated impurities can lead to shoulders or additional peaks in the UV-Vis spectrum.

Illustrative Spectroscopic Data for 2,4,6-Decatriene

The following tables present representative spectroscopic data for (2E,4E,6E)-deca-2,4,6-triene. This data is intended to serve as a template for how to present comparative results. In a practical application, data for both the synthetic and natural samples would be presented side-by-side.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (2E,4E,6E)-deca-2,4,6-triene

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Protons
H-1, H-10~1.0t~7.5CH₃
H-2, H-9~2.1quint~7.5CH₂
H-3, H-8~5.7dt~15.0, 7.0=CH
H-4, H-7~6.2dd~15.0, 10.5=CH
H-5, H-6~6.0m-=CH
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Carbons
C-1, C-10~13.5CH₃
C-2, C-9~25.5CH₂
C-3, C-8~130.0=CH
C-4, C-7~132.5=CH
C-5, C-6~128.0=CH

Table 2: Key IR and UV-Vis Spectroscopic Data for (2E,4E,6E)-deca-2,4,6-triene

Spectroscopic Technique Parameter Value Assignment
IR Spectroscopy Wavenumber (cm⁻¹)~3020=C-H stretch
~2960, ~2870C-H stretch (alkyl)
~1650C=C stretch (conjugated)
~965=C-H bend (trans)
UV-Vis Spectroscopy λmax (in hexane)~270 nmπ → π* transition

Table 3: GC-MS Data for a Hypothetical this compound Sample

Parameter Value
Retention Time (min) Varies with GC conditions
Molecular Ion (M⁺) (m/z) 136
Key Fragment Ions (m/z) 121, 107, 93, 79, 67

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. The following are detailed protocols for the analysis of this compound samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample (synthetic or natural) in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the separation of nonpolar compounds (e.g., a DB-5 or HP-5ms column).

  • Data Acquisition:

    • GC conditions: Set an appropriate temperature program for the GC oven to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10°C/min. The injector temperature is typically set to 250°C.

    • MS conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

    • The data system will record the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the this compound sample in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.

    • The wavelength of maximum absorbance (λmax) should be identified from the spectrum.

Visualizing the Workflow and Concepts

To further clarify the comparative analysis process, the following diagrams illustrate the experimental workflow and the fundamental relationship between a molecule's origin and its spectroscopic output.

G cluster_input Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_output Data Comparison & Interpretation synthetic Synthetic this compound nmr NMR (¹H, ¹³C) synthetic->nmr ir IR synthetic->ir gcms GC-MS synthetic->gcms uvvis UV-Vis synthetic->uvvis natural Natural this compound natural->nmr natural->ir natural->gcms natural->uvvis comparison Side-by-Side Spectral Comparison nmr->comparison ir->comparison gcms->comparison uvvis->comparison interpretation Interpretation of Differences (Purity, Impurities, Isomers) comparison->interpretation

Caption: Experimental workflow for the spectroscopic comparison of synthetic vs. natural this compound.

G cluster_origin Origin cluster_factors Influencing Factors cluster_output Spectroscopic Fingerprint synthetic Synthetic Route purity Isomeric Purity synthetic->purity impurities Trace Impurities synthetic->impurities isotopes Isotopic Ratios synthetic->isotopes natural Biosynthetic Pathway natural->purity natural->impurities natural->isotopes fingerprint Unique Spectroscopic Signature (NMR, IR, MS, UV-Vis) purity->fingerprint impurities->fingerprint isotopes->fingerprint

Caption: The relationship between a molecule's origin and its unique spectroscopic fingerprint.

References

Validating the Structure of a Novel Decatriene Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a novel molecule is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of a novel decatriene isomer, a ten-carbon chain with three double bonds. We present a comparative analysis of hypothetical experimental data to illustrate the strengths of each method in confirming the precise atomic connectivity, stereochemistry, and three-dimensional arrangement of such a molecule.

Comparative Analysis of Structural Elucidation Techniques

A multi-faceted approach, employing a combination of spectroscopic and crystallographic techniques, is essential for the definitive structural validation of a novel this compound isomer. While each method provides unique insights, their collective data builds an irrefutable structural proof. The following table summarizes the expected quantitative data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for a hypothetical novel this compound isomer compared to a known alternative.

Table 1: Comparative Analytical Data for this compound Isomer Validation

Analytical TechniqueParameterNovel this compound Isomer (Hypothetical Data)Known this compound Isomer (Reference Data)
¹H NMR Spectroscopy Chemical Shift (δ) of Olefinic Protons5.0 - 6.8 ppm5.2 - 6.5 ppm
Coupling Constants (J) for cis Olefins8 - 12 Hz10 - 12 Hz
Coupling Constants (J) for trans Olefins13 - 18 Hz14 - 16 Hz
¹³C NMR Spectroscopy Chemical Shift (δ) of sp² Carbons110 - 145 ppm115 - 140 ppm
Mass Spectrometry (EI) Molecular Ion Peak (M⁺)m/z 136.1252m/z 136.1252
Key Fragmentation Peaksm/z 121, 107, 93, 79, 67m/z 121, 107, 91, 77, 65
X-ray Crystallography C=C Bond Lengths1.33 - 1.35 Å1.34 Å
C-C Single Bond Lengths (conjugated)1.45 - 1.47 Å1.46 Å
Dihedral Angles of Double Bondscis: ~0°, trans: ~180°trans: 179.8°

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the key experimental protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the stereochemistry of the double bonds.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation: 5-10 mg of the purified this compound isomer is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Parameters: 32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign protons to their respective positions and to determine the cis/trans configuration of the double bonds.[1][2]

¹³C NMR and DEPT Spectroscopy Protocol:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Acquire Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) spectra to differentiate between CH, CH₂, and CH₃ groups.

  • Analyze the chemical shifts to identify the carbon environments, particularly the sp² carbons of the double bonds.[3][4]

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization (EI) source.

Protocol:

  • Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer.

  • Ionize the sample using electron ionization at 70 eV.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

  • The high-resolution measurement of the molecular ion peak allows for the determination of the elemental formula.[5]

  • Analyze the fragmentation pattern to deduce structural motifs. The fragmentation of the polyene chain often involves characteristic losses of alkyl fragments.[6][7][8]

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Instrumentation: Single-crystal X-ray diffractometer.

Protocol:

  • Crystallization: Grow single crystals of the novel this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

  • The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and dihedral angles, which definitively confirms the connectivity and stereochemistry.[3][9]

Visualizations

Hypothetical Signaling Pathway of a Bioactive this compound Isomer

This compound isomers, as polyunsaturated hydrocarbon chains, may exhibit biological activity by modulating lipid signaling pathways. The following diagram illustrates a hypothetical signaling cascade where a novel this compound isomer interacts with and modulates the Protein Kinase C (PKC) pathway, a critical regulator of numerous cellular processes. The isomer is shown to influence the activation of downstream effectors like the MAP kinase (ERK), which can ultimately affect gene transcription related to cellular responses such as proliferation or inflammation. This is plausible as polyunsaturated fatty acids are known to influence these pathways.[10][11][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor GPCR PLC Phospholipase C Receptor->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces PKC Protein Kinase C (PKC) DAG->PKC Activates RAF RAF PKC->RAF Phosphorylates Novel_Isomer Novel this compound Isomer Novel_Isomer->PKC Modulates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) ERK->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Hypothetical signaling pathway modulated by a novel this compound isomer.
Experimental Workflow for Structure Validation

The logical progression of experiments is critical for an efficient and conclusive structural elucidation campaign. The workflow below outlines the typical sequence of analytical techniques employed.

Experimental_Workflow Synthesis Synthesis & Purification of Novel Isomer MS Mass Spectrometry (MS) - Molecular Formula Synthesis->MS NMR NMR Spectroscopy (1D & 2D) - Connectivity & Stereochemistry Synthesis->NMR Xray X-ray Crystallography - 3D Structure (if crystalline) Synthesis->Xray Crystallization MS->NMR Structure_Validation Final Structure Validation NMR->Structure_Validation Xray->Structure_Validation Bioactivity Biological Activity Screening Structure_Validation->Bioactivity

Workflow for the structural validation of a novel chemical entity.

References

A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Decatriene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of decatriene, an unsaturated hydrocarbon with various isomers, is critical in diverse fields such as fragrance analysis, environmental monitoring, and as an intermediate in pharmaceutical synthesis. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We present supporting experimental data, detailed methodologies, and a workflow for cross-validation to assist researchers in selecting the optimal method for their specific needs.

Methodology Comparison: At a Glance

This compound, as a volatile and non-polar compound, is inherently well-suited for GC analysis. In contrast, HPLC analysis of such molecules can be more challenging, primarily due to detection limitations. Below is a summary of the key differences:

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.Separation in a liquid mobile phase based on the analyte's interaction with a stationary phase.
Sample Volatility Ideal for volatile compounds like this compound.More suitable for non-volatile or thermally labile compounds.
Operating Temperature High temperatures are used to ensure the analyte remains in the gas phase.Typically performed at or near ambient temperature.
Sample Preparation Generally simple, involving dissolution in a volatile solvent.May require derivatization to introduce a chromophore for UV detection, or require a less common detector like a Refractive Index Detector (RID).
Detection Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) offers definitive identification.UV-Vis detection is common but may lack sensitivity for compounds without a strong chromophore like this compound. RID can be used but is less sensitive and not compatible with gradient elution.
Analysis Time Typically faster for volatile compounds.Can be longer, especially if derivatization is required.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and a plausible HPLC-UV method (assuming a suitable isomer with some UV absorbance or for comparison purposes) are outlined below.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is based on established protocols for the analysis of C10 hydrocarbons and terpenes.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: 100% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as hexane or pentane to a suitable concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is a hypothetical method for this compound analysis, acknowledging the potential challenges with UV detection. It is based on methods used for other non-polar, unsaturated compounds.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (where many hydrocarbons exhibit some absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration. The sample must be fully dissolved and filtered through a 0.45 µm filter before injection.

Performance Data Comparison

The following table summarizes typical validation parameters for GC and HPLC methods for the analysis of compounds similar to this compound, such as terpenes and other volatile hydrocarbons. This data is compiled from multiple sources to provide a representative comparison.[1][2][3]

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 1 - 100 µg/mL0.5 - 100 µg/mL (highly compound dependent)
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.3 µg/mL0.05 - 1 µg/mL (highly compound dependent)
Limit of Quantification (LOQ) ~1.0 µg/mL0.15 - 3 µg/mL (highly compound dependent)
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 90 - 110%85 - 115%

Workflow for Method Cross-Validation

Cross-validation is essential when comparing two different analytical methods to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for this compound analysis.

CrossValidationWorkflow start Start: Define Analytical Requirements sample_prep Sample Preparation (e.g., dilution in a common solvent) start->sample_prep split sample_prep->split gc_analysis GC Method Analysis split->gc_analysis Aliquot 1 hplc_analysis HPLC Method Analysis split->hplc_analysis Aliquot 2 gc_validation GC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) gc_analysis->gc_validation hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_analysis->hplc_validation data_comparison Data Comparison (e.g., Bland-Altman plot, t-test) gc_validation->data_comparison hplc_validation->data_comparison conclusion Conclusion on Method Equivalency data_comparison->conclusion end End: Select Appropriate Method conclusion->end

Cross-validation workflow for GC and HPLC methods.

Logical Relationship for Method Selection

The choice between GC and HPLC for this compound analysis depends on several factors. The following decision tree outlines the logical process for selecting the most appropriate method.

MethodSelection start Is the primary goal routine quantification of this compound? volatile_check Is the sample volatile and thermally stable? start->volatile_check Yes hplc_consideration Consider HPLC if GC is unavailable or if simultaneous analysis with non-volatile compounds is needed. start->hplc_consideration No gc_method Use GC-FID/MS volatile_check->gc_method Yes volatile_check->hplc_consideration No detection_check Does this compound isomer have sufficient UV absorbance? hplc_consideration->detection_check hplc_uv Use HPLC-UV detection_check->hplc_uv Yes hplc_other Use HPLC with RID or consider derivatization detection_check->hplc_other No

References

Comparing the efficacy of different catalysts for decatriene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of decatrienes, ten-carbon chains with three double bonds, is of significant interest in organic chemistry due to their potential as building blocks for more complex molecules in pharmaceuticals and materials science. The catalytic route to these compounds, primarily through the oligomerization of butadiene, offers an efficient and atom-economical approach. The choice of catalyst is a critical factor that dictates the yield, selectivity towards specific decatriene isomers, and overall process efficiency. This guide provides a comparative overview of various catalytic systems for this compound synthesis, supported by available experimental data and detailed methodologies.

Performance Benchmarking of Catalysts

The catalytic oligomerization of butadiene can lead to a variety of linear and cyclic products. The targeted synthesis of decatrienes requires careful selection of the catalyst and reaction conditions to favor the formation of C10 trienes. While direct comparative studies focusing solely on this compound synthesis are limited, data from related butadiene oligomerization and telomerization reactions provide valuable insights into the efficacy of different transition metal catalysts, primarily those based on nickel and palladium.

Catalyst SystemReactantsKey ProductsYield (%)Selectivity (%)Reaction ConditionsReference
Nickel-based Catalysts
NiCl₂ / Electron Donor / LiAlH₄ or NaBH₄Butadienen-Dodeca-1,6,10-triene--Varies with electron donor
Ni(acac)₂ / AlEt₃ButadienePolybutadiene64 (for BD/Ni=250)-Toluene, 60 °C
Palladium-based Catalysts
Pd(OAc)₂ / (Benzo)furylphosphine Ligands1,3-Butadiene, Methanol1-Methoxy-2,7-octadiene>98High25 °C
Pd(acac)₂ / Tris(o-methoxyphenyl)phosphine (TOMPP)1,3-Butadiene, Various AlcoholsTelomer Products>98High<2 h
Pd(acac)₂ / PPh₃ / AlEt₃Butadiene, ArylaminesN-octadienyl-arylamines--100 °C, 6 h

Note: The table summarizes data from related reactions as direct comparative data for this compound synthesis is scarce in the literature. The yields and selectivities are for the major products reported in the respective studies.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for butadiene oligomerization and telomerization reactions, which are foundational for this compound synthesis.

General Procedure for Nickel-Catalyzed Butadiene Hydrooligomerization

This protocol is based on the synthesis of linear butadiene oligomers using a nickel-based catalyst system.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Electron donor (e.g., phosphine, phosphite)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

  • Butadiene

  • Anhydrous solvent (e.g., toluene)

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, the reaction vessel is charged with NiCl₂ and the electron donor in the chosen solvent.

  • The reducing agent (LiAlH₄ or NaBH₄) is added to the mixture, leading to the formation of the active catalyst.

  • The reactor is then charged with a known amount of liquefied butadiene.

  • The reaction is carried out at a specific temperature and for a set duration with vigorous stirring.

  • Upon completion, the reaction is quenched, and the products are isolated and analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of the oligomers.

General Procedure for Palladium-Catalyzed Telomerization of Butadiene with an Alcohol

This protocol describes the synthesis of octadiene ethers, which can be precursors to other linear hydrocarbons.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd(acac)₂)

  • Phosphine ligand (e.g., triphenylphosphine, (benzo)furylphosphines, TOMPP)

  • Alcohol (e.g., methanol)

  • Butadiene

  • Base (e.g., NaOH)

  • Anhydrous solvent (e.g., none or the alcohol reactant)

  • Autoclave or pressure-rated reactor

Procedure:

  • The palladium precursor and the phosphine ligand are dissolved in the alcohol or a suitable solvent in the reactor.

  • The base is added to the mixture.

  • A known amount of liquefied butadiene is added to the sealed reactor.

  • The reaction is heated to the desired temperature and stirred for the specified time.

  • After cooling, the reaction mixture is worked up by filtration and distillation to isolate the telomerization products.

  • Product analysis is typically performed using GC, GC-MS, and NMR.

Mandatory Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative evaluation of different catalysts in this compound synthesis.

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Catalytic Reaction cluster_3 Analysis & Comparison cat_A Catalyst A (e.g., Nickel-based) reaction_A Reaction with Catalyst A cat_A->reaction_A cat_B Catalyst B (e.g., Palladium-based) reaction_B Reaction with Catalyst B cat_B->reaction_B cat_C Catalyst C (e.g., Other transition metal) reaction_C Reaction with Catalyst C cat_C->reaction_C reactants Butadiene & Co-reactants reactants->reaction_A reactants->reaction_B reactants->reaction_C conditions Reaction Conditions (Temp, Pressure, Time, Solvent) conditions->reaction_A conditions->reaction_B conditions->reaction_C analysis Product Analysis (GC, NMR, MS) reaction_A->analysis reaction_B->analysis reaction_C->analysis comparison Compare Efficacy (Yield, Selectivity, TON, TOF) analysis->comparison

Caption: Generalized workflow for comparing the efficacy of different catalysts in this compound synthesis.

Plausible Catalytic Cycle for Nickel-Catalyzed Butadiene Dimerization

The following diagram illustrates a simplified, plausible catalytic cycle for the dimerization of butadiene to form an eight-carbon chain, a key step in building up to decatrienes.

G A Ni(0)Ln B [Ni(C₄H₆)₂Ln] A->B 2 C₄H₆ C Nickelacyclopentene B->C Oxidative Coupling D Bis(allyl)nickel C->D Isomerization E Octadienylnickel D->E Butadiene Insertion E->A Reductive Elimination + C₈H₁₂

Caption: A simplified catalytic cycle for nickel-catalyzed butadiene dimerization.

A Comparative Analysis of the Biological Activity of Decatriene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of decatriene stereoisomers, supported by experimental data. The focus is on their role as insect pheromones, particularly for various species of stink bugs.

The spatial arrangement of atoms in this compound molecules, known as stereoisomerism, plays a pivotal role in their biological function. Geometric isomers of decatrienes, particularly methyl-2,4,6-decatrienoate, have been identified as potent pheromones in several stink bug species. The configuration of the double bonds within the molecule dictates its attractiveness to specific species, highlighting the high degree of selectivity in insect chemical communication.

Pheromonal Activity of Methyl-2,4,6-decatrienoate Geometric Isomers

Research has demonstrated that different geometric isomers of methyl-2,4,6-decatrienoate serve as aggregation or sex pheromones for various stink bug species. The (2E,4E,6Z)-isomer, for instance, is a key aggregation pheromone for the brown-winged green bug, Plautia stali. Interestingly, this same isomer acts as a powerful kairomone, a chemical signal beneficial to the receiver, for the invasive brown marmorated stink bug (Halyomorpha halys), which is attracted to the pheromone of P. stali.[1][2][3][4]

Conversely, the (2E,4Z,6Z)-isomer of methyl-2,4,6-decatrienoate has been identified as the sex pheromone for the red-shouldered stink bug, Thyanta pallidovirens.[5][6] This specificity underscores the importance of the double bond geometry in eliciting a behavioral response from the target insect species.

Field trapping studies have been instrumental in elucidating the activity of these isomers. While the (2E,4E,6Z)-isomer is a primary attractant for H. halys, studies have shown that other isomers are not necessarily antagonistic and may even contribute to the overall attraction.[1][2][3] Traps baited with the (2Z,4E,6Z) and (2E,4Z,6Z) isomers have also been found to attract H. halys.[1][2][3] However, the presence of the (2E,4E,6Z)-isomer appears to be essential for significant attraction of this particular species.[1][2][3]

Furthermore, the (2E,4E,6Z)-isomer has been shown to act synergistically with the natural aggregation pheromone of H. halys, enhancing the capture rates in pheromone-baited traps.[7][8]

Comparative Biological Activity Data
Stereoisomer of Methyl-2,4,6-decatrienoateTarget Insect SpeciesBiological Activity
(2E,4E,6Z)Plautia stali (Brown-winged green bug)Aggregation Pheromone
(2E,4E,6Z)Halyomorpha halys (Brown marmorated stink bug)Kairomone (Strong Attractant)
(2E,4Z,6Z)Thyanta pallidovirens (Red-shouldered stink bug)Sex Pheromone
(2Z,4E,6Z)Halyomorpha halysAttractant
(2E,4Z,6Z)Halyomorpha halysAttractant

Experimental Protocols

Field Trapping Bioassay

The biological activity of this compound stereoisomers as insect attractants is primarily evaluated through field trapping experiments. A generalized protocol for such a bioassay is as follows:

  • Trap Design: Commercially available black pyramid traps are commonly used.[7][8] These traps are designed to intercept stink bugs as they fly and crawl. A collection container is placed at the apex of the pyramid.

  • Lure Preparation: The synthesized and purified this compound stereoisomers are loaded onto a carrier, such as a rubber septum. The loading dose is a critical parameter and is determined based on previous studies or dose-response experiments.

  • Trap Deployment: Traps are typically placed along the edges of fields or in other relevant habitats for the target insect species.[7][8] A standard height and spacing between traps are maintained to ensure consistency. A randomized block design is often employed to minimize the effects of environmental variability.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Captured insects are identified to species and sex where possible.

  • Data Analysis: The mean trap catch for each stereoisomer is calculated and compared. Statistical analyses, such as ANOVA followed by a means separation test, are used to determine significant differences in attraction between the different isomers.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the olfactory receptor neuron activity and is used to screen for biologically active compounds.

  • Antenna Preparation: An antenna is excised from a live insect. The base and tip of the antenna are placed in contact with electrodes filled with a saline solution to ensure electrical conductivity.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the this compound stereoisomer is introduced into this air stream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential across the antenna in response to the stimulus is recorded. This response is known as the electroantennogram.

  • Data Analysis: The amplitude of the EAG response is measured for each stereoisomer. The responses to different isomers are compared to determine which ones elicit the strongest antennal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for pheromone perception in insects and a general workflow for comparing the biological activity of this compound stereoisomers.

Pheromone_Perception_Pathway cluster_0 External Environment cluster_1 Insect Antenna cluster_2 Antennal Lobe (Brain) cluster_3 Higher Brain Centers Pheromone This compound Stereoisomer OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Mushroom_Body Mushroom Body PN->Mushroom_Body Information Processing Behavior Behavioral Response (e.g., Attraction) Mushroom_Body->Behavior Decision Making

Pheromone Perception Pathway

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of all eight geometrical isomers of methyl-2,4,6-decatrienoate Purification Purification of each isomer (e.g., HPLC) Synthesis->Purification Analysis Structural Confirmation (e.g., NMR, GC-MS) Purification->Analysis EAG Electroantennography (EAG) Screening Analysis->EAG Field_Trapping Field Trapping Experiments Analysis->Field_Trapping EAG_Analysis Comparison of EAG Response Amplitudes EAG->EAG_Analysis Trap_Analysis Statistical Analysis of Trap Catch Data Field_Trapping->Trap_Analysis Conclusion Identification of most active stereoisomers EAG_Analysis->Conclusion Trap_Analysis->Conclusion

Experimental Workflow for Comparison

References

Performance of decatriene-based polymers vs other diene monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of elastomers derived from various diene monomers. The selection of a suitable polymer is critical in applications ranging from drug delivery systems to medical device manufacturing, where properties such as mechanical strength, flexibility, and thermal stability are paramount.

Data Presentation: Comparative Performance of Diene-Based Polymers

The following table summarizes typical quantitative data for key performance indicators of common diene-based polymers. It is important to note that these values can vary significantly based on the specific polymerization method, polymer microstructure (e.g., cis/trans content), and the presence of additives.

PropertyPolybutadienePolyisoprene
Mechanical Properties
Tensile Strength (MPa)10 - 2520 - 35
Elongation at Break (%)400 - 600600 - 800
Young's Modulus (MPa)1 - 21 - 2
Thermal Properties
Glass Transition Temp. (Tg) (°C)-100 to -90-70 to -60
Decomposition Temp. (Td) (°C)~380~350

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer performance. Below are standard protocols for key experiments.

Polymer Synthesis: Anionic Polymerization

Anionic polymerization is a common method for synthesizing diene-based polymers with controlled molecular weight and microstructure.

Materials:

  • Diene monomer (e.g., butadiene, isoprene)

  • Inert solvent (e.g., cyclohexane)

  • Initiator (e.g., n-butyllithium)

  • Terminating agent (e.g., methanol)

Procedure:

  • All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • The purified diene monomer is dissolved in the inert solvent within the reaction vessel.

  • The initiator is added to the monomer solution to initiate polymerization. The reaction temperature is maintained at a specific level (e.g., 50°C) to control the polymerization rate and polymer microstructure.

  • The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight.

  • The polymerization is terminated by the addition of a terminating agent.

  • The polymer is precipitated from the solution by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Mechanical Testing: Tensile Properties (ASTM D412)

Tensile testing provides fundamental information about the mechanical behavior of a material.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die for cutting dumbbell-shaped specimens

Procedure:

  • Dumbbell-shaped specimens are cut from the polymer sheet using a standard die.

  • The thickness and width of the narrow section of each specimen are measured.

  • The specimen is mounted in the grips of the UTM.

  • The extensometer is attached to the specimen to measure strain.

  • The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.

  • The load and displacement data are recorded to generate a stress-strain curve, from which tensile strength, elongation at break, and Young's modulus are determined.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured relative to the reference.

  • The Tg is identified as a step change in the heat flow curve.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a polymer.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • A small, weighed sample of the polymer is placed in the TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5%).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of diene-based polymers.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Initiator, Solvent Purification Purification Polymerization->Purification Initiator, Solvent Mechanical_Testing Mechanical Testing (Tensile, etc.) Purification->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Purification->Thermal_Analysis Performance_Data Performance_Data Mechanical_Testing->Performance_Data Thermal_Analysis->Performance_Data

Caption: Experimental workflow for polymer synthesis and characterization.

Diene_Comparison_Logic cluster_polymers Resulting Polymers cluster_properties Performance Properties Monomer Diene Monomer Polybutadiene Polybutadiene Monomer->Polybutadiene Butadiene Polyisoprene Polyisoprene Monomer->Polyisoprene Isoprene Polydecatriene Polythis compound (Hypothetical) Monomer->Polythis compound This compound Mechanical Mechanical Polybutadiene->Mechanical Thermal Thermal Polybutadiene->Thermal Chemical_Resistance Chemical Resistance Polybutadiene->Chemical_Resistance Polyisoprene->Mechanical Polyisoprene->Thermal Polyisoprene->Chemical_Resistance Polythis compound->Mechanical Polythis compound->Thermal Polythis compound->Chemical_Resistance Application Application Mechanical->Application Thermal->Application Chemical_Resistance->Application

Caption: Logical relationship for comparing diene-based polymers.

A Comparative Guide to the Synthetic Routes of Decatriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of various synthetic routes to produce decatriene isomers, with a specific focus on methyl (E,E,Z)-2,4,6-decatrienoate, a known insect pheromone. The comparison covers reaction yields, starting material costs, and overall process efficiency to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes to Methyl (E,E,Z)-2,4,6-decatrienoate

MetricWittig Reaction Route 1Wittig Reaction Route 2
Starting Material (E)-4,4-dimethoxy-2-butenal2,4-octadiyn-1-ol
Overall Yield 55% (over two steps)[1][2]32%[1][2]
Key Reagents Wittig salt (derived from triphenylphosphine), baseManganese dioxide, Wittig reagent
Known Reaction Steps 21 (in situ oxidation-Wittig)[1][2]
Stereoselectivity Control Achieved through the specific Wittig reagent and reaction conditions.Achieved through the specific Wittig reagent and reaction conditions.
Starting Material Cost Not readily available in public sources.Not readily available in public sources.
Key Reagent Cost Triphenylphosphine: ~$30-70 per 100g.[3][4][5]Manganese Dioxide: ~$5-15 per 15g.[6][7] Wittig reagents vary in price.[8]
Advantages Higher overall yield reported.One-pot reaction, potentially simpler procedure.
Disadvantages Two-step process.Lower overall yield reported.

Detailed Experimental Protocols

Route 1: Wittig Reaction from (E)-4,4-dimethoxy-2-butenal

This synthesis is reported to produce methyl (E,E,Z)-2,4,6-decatrienoate in a 55% overall yield over two steps.[1][2] The key steps involve the formation of a Wittig reagent and its subsequent reaction with (E)-4,4-dimethoxy-2-butenal, followed by further transformations to achieve the desired trienoate. The specific details of the experimental protocol, including the precise structure of the Wittig reagent, reaction conditions, and purification methods, are crucial for reproducibility and are typically found in the primary literature.[1][2]

Route 2: In situ Oxidation-Wittig Condensation from 2,4-octadiyn-1-ol

This approach offers a more direct, one-pot synthesis of a related isomer, methyl (E,Z,Z)-2,4,6-decatrienoate, with a reported yield of 32%.[2] The key feature of this route is the in situ oxidation of 2,4-octadiyn-1-ol to the corresponding aldehyde using manganese dioxide, which then immediately undergoes a Wittig reaction.[1][2] This method avoids the isolation of the potentially unstable intermediate aldehyde. The final product can then be isomerized to the desired (E,E,Z) isomer.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires a detailed breakdown of all costs associated with each synthetic route against the obtained yield and purity of the final product.

Cost Factors:

  • Reagents and Solvents: The cost of reagents such as triphenylphosphine[3][4][5], bases for the Wittig reaction, manganese dioxide[6][7], and solvents for reaction and purification contribute to the total cost.

  • Process Costs: This includes energy for heating/cooling, labor, and time required for the reaction and purification steps. A one-pot synthesis like Route 2 may offer advantages in this regard, even with a lower yield.

  • Purification: The ease and efficiency of purification can significantly impact the overall cost. Chromatographic purification is common for these types of compounds but can be expensive and time-consuming on a large scale.

  • Waste Disposal: The environmental impact and cost of waste disposal for each route should also be considered.

Benefit Factors:

  • Yield: A higher overall yield, as seen in Route 1, directly translates to a lower cost per gram of the final product, assuming comparable starting material costs.

  • Purity and Stereoselectivity: The ability to achieve high stereoselectivity is crucial, as different isomers can have vastly different biological activities. The cost of separating unwanted isomers can be substantial.

  • Scalability: The feasibility of scaling up a synthesis from the lab to an industrial scale is a critical consideration. Reactions that are robust, use readily available and safer reagents, and have simpler purification procedures are more amenable to scale-up.

Logical Workflow for Synthetic Route Selection

The selection of an optimal synthetic route is a multi-faceted decision process. The following diagram illustrates a logical workflow for this process.

G cluster_0 Initial Assessment cluster_1 Route Evaluation cluster_2 Cost-Benefit Analysis cluster_3 Decision start Define Target this compound Isomer lit_review Literature Review of Synthetic Routes start->lit_review route1 Route 1: Wittig from Acetal lit_review->route1 route2 Route 2: Oxidation-Wittig lit_review->route2 route3 Other Potential Routes (e.g., Julia, Metathesis) lit_review->route3 cost Cost Analysis (Materials, Process) route1->cost benefit Benefit Analysis (Yield, Purity, Scalability) route1->benefit route2->cost route2->benefit route3->cost route3->benefit decision Select Optimal Synthetic Route cost->decision benefit->decision

Caption: Workflow for selecting a synthetic route to this compound.

Conclusion

References

Inter-Laboratory Validation of an Analytical Method for Decatriene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: A Comparative Overview of Method Performance

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of volatile organic compounds, which can be considered representative for decatriene analysis across different laboratories. These parameters are crucial for ensuring the reliability, consistency, and accuracy of analytical data in a drug development and quality control setting.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9980.9990.997r² ≥ 0.995
Accuracy (% Recovery) 98.5%101.2%99.3%80 - 120%
Precision (Repeatability, %RSD) 2.1%1.8%2.5%≤ 15%
Precision (Intermediate Precision, %RSD) 3.5%3.2%4.0%≤ 20%
Precision (Reproducibility, %RSD) 5.8%--≤ 30%
Limit of Detection (LOD) 0.5 ng/mL0.4 ng/mL0.6 ng/mLReportable
Limit of Quantification (LOQ) 1.5 ng/mL1.2 ng/mL1.8 ng/mLReportable
Specificity/Selectivity No InterferenceNo InterferenceNo InterferenceNo interfering peaks at the retention time of the analyte
Robustness Unaffected by minor changesUnaffected by minor changesUnaffected by minor changesNo significant impact on results

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical performance characteristics of GC-MS methods for volatile organic compounds.

Experimental Protocols: A Detailed Methodological Approach

A detailed and standardized experimental protocol is fundamental for achieving reproducible results across different laboratories. The following outlines a typical GC-MS method for the analysis of this compound.

Sample Preparation
  • Matrix: The sample matrix (e.g., pharmaceutical formulation, environmental sample) is prepared according to a specific standard operating procedure (SOP).

  • Extraction: For solid or liquid samples, a headspace or purge-and-trap method is commonly employed to extract the volatile this compound.[4]

  • Standard Preparation: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of a certified this compound reference standard.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS): A single quadrupole or tandem mass spectrometer is used for detection and quantification.

Analytical Conditions
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_reporting Phase 4: Reporting and Conclusion Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Method (e.g., GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Standardized Validation Protocol Select_Method->Develop_Protocol Lab_A Laboratory A Executes Protocol Develop_Protocol->Lab_A Lab_B Laboratory B Executes Protocol Develop_Protocol->Lab_B Lab_C Laboratory C Executes Protocol Develop_Protocol->Lab_C Collect_Data Collect and Analyze Data from All Labs Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Compare_Results Compare Performance Parameters Collect_Data->Compare_Results Assess_Reproducibility Assess Inter-Laboratory Reproducibility Compare_Results->Assess_Reproducibility Validation_Report Generate Comprehensive Validation Report Assess_Reproducibility->Validation_Report Conclusion Draw Conclusion on Method Suitability Validation_Report->Conclusion

Inter-laboratory validation workflow.

G cluster_core Core Performance Characteristics cluster_limits Detection and Quantification Limits cluster_reliability Reliability and Robustness Method_Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (%RSD) Method_Validation->Precision Specificity Specificity (Selectivity) Method_Validation->Specificity Linearity Linearity (r²) Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Reproducibility Reproducibility (Inter-Laboratory) Method_Validation->Reproducibility Precision->Reproducibility

Key parameters of analytical method validation.

References

Decoding Attraction: A Comparative Analysis of Decatriene Pheromone Blends for Codling Moth

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical cues that mediate mate-finding in the significant agricultural pest, Cydia pomonella. This guide provides researchers and pest management professionals with a comparative analysis of the attractancy of various decatriene pheromone blends, supported by experimental data and detailed protocols.

The primary component of the codling moth's sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1][2][3][4] While codlemone is a potent attractant on its own, its efficacy can be significantly modulated by the addition of other volatile compounds. This guide explores the synergistic and antagonistic effects of various chemical compounds when blended with codlemone, providing a comprehensive overview of the chemical ecology of codling moth attraction.

Performance Comparison of Pheromone Blends

The attractancy of different pheromone blends to male codling moths has been evaluated in numerous laboratory and field studies. The following table summarizes the key quantitative findings from wind tunnel and field trapping experiments, comparing the performance of various blends to that of codlemone alone.

Blend Component(s)Ratio (Component:Codlemone)Experimental SettingKey FindingReference
Codlemone (Control) -Wind Tunnel37% of males reached the source.[5]
+ Racemic Linalool 100:1Wind Tunnel60% of males reached the source, a significant increase over codlemone alone.[5]
+ (E)-beta-farnesene 100:1Wind Tunnel58% of males reached the source, a significant increase.[5]
+ (Z)-3-hexen-1-ol 100:1Wind Tunnel56% of males reached the source, a significant increase.[5]
+ Dodecanol 1:5Wind TunnelSignificantly increased male attraction.[6]
+ Pear Ester Not specifiedField (Birch Trees)Rescued the reduced attraction to pheromone in a non-host plant environment.[1]
+ (E,Z)-8,10-dodecadien-1-ol 1:1Wind TunnelSignificantly reduced male flight speed and angular velocity.[7][8]
+ (E,E)-8,10-dodecadienyl Acetate 1:20Wind TunnelAntagonized male attraction.[7][8]
4-Component Blend (4-K) Not applicableField TrappingCaught significantly more female moths than pheromone + pear ester + acetic acid lures.[9]

Note: The 4-Component (4-K) blend consists of pear ester, (E)-4,8-dimethyl-1,3,7-nonatriene, all isomers of pyranoid linalool oxide, and acetic acid.[9]

Experimental Protocols

The evaluation of pheromone blend attractancy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two common experimental paradigms.

Wind Tunnel Bioassay

This laboratory-based assay allows for the precise control of environmental variables and detailed observation of moth behavior.

  • Insect Rearing: Codling moth larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Pupae are collected and separated by sex. Adult males, 2-3 days post-eclosion, are used for the experiments.

  • Wind Tunnel Setup: A Plexiglas wind tunnel (e.g., 2m x 0.6m x 0.6m) is used. Air is filtered through charcoal and passed through the tunnel at a constant velocity (e.g., 0.3 m/s). Temperature and humidity are maintained at levels conducive to moth flight (e.g., 22°C, 60% RH). Lighting is typically kept low to simulate dusk conditions.

  • Pheromone Dispenser: Test blends are applied to a dispenser, such as a rubber septum or filter paper. The dispenser is placed at the upwind end of the tunnel.

  • Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their flight behavior is observed and recorded. Key metrics include:

    • Activation: Percentage of moths exhibiting wing fanning and taking flight.

    • Upwind Flight: Percentage of moths flying upwind towards the pheromone source.

    • Source Contact: Percentage of moths that land on or very near the pheromone dispenser.

  • Data Analysis: The percentages for each behavioral step are calculated for each test blend and compared to a control (codlemone alone) using appropriate statistical tests (e.g., Chi-squared test).

Field Trapping Experiment

Field trials provide a more ecologically relevant assessment of lure performance by exposing them to natural environmental conditions and competing stimuli.

  • Trap Selection: Delta traps with a sticky liner are commonly used.

  • Lure Preparation: Lures (e.g., rubber septa) are impregnated with the different pheromone blends to be tested. A control lure with only codlemone is also prepared.

  • Experimental Design: A randomized complete block design is typically employed. Traps are deployed in an orchard with a sufficient distance between them (e.g., >20 meters) to avoid interference. The position of the traps is re-randomized at regular intervals (e.g., weekly).

  • Data Collection: Traps are checked regularly (e.g., every 2-3 days), and the number of captured codling moths is recorded.

  • Data Analysis: The mean number of moths captured per trap per day is calculated for each treatment. Statistical analysis, such as ANOVA followed by a means separation test (e.g., Tukey's HSD), is used to determine if there are significant differences in the attractancy of the different blends.

Visualizing the Processes

To better understand the experimental and biological contexts, the following diagrams illustrate the workflow of a comparative attractancy experiment and the signaling pathway of pheromone perception in the codling moth.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Pheromone Blend Formulation P2 Lure Preparation P1->P2 E1 Trap Deployment (Randomized Block Design) P2->E1 E2 Moth Trapping & Collection E1->E2 A1 Moth Counting & Identification E2->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Comparison of Attractancy A2->A3 R Results & Conclusion A3->R

Experimental workflow for comparing pheromone blend attractancy.

The perception of these chemical signals begins at the molecular level on the moth's antennae and is processed in the brain, leading to a behavioral response.

signaling_pathway cluster_antenna Antenna cluster_brain Brain P Pheromone Molecules (e.g., Codlemone, Pear Ester) OR Olfactory Receptors (e.g., CpomOR3, CpomOR6a) P->OR Binding OSN Olfactory Sensory Neuron OR->OSN Activation AL Antennal Lobe OSN->AL Signal Transmission PN Projection Neurons AL->PN MB Mushroom Bodies & Lateral Horn PN->MB Behavior Behavioral Response (Upwind Flight, Mating) MB->Behavior Initiation of

Simplified signaling pathway of pheromone perception in codling moth.

References

Safety Operating Guide

Proper Disposal Procedures for Decatriene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount for laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of decatriene, a flammable and reactive unsaturated hydrocarbon. Adherence to these protocols will help minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles with side shields, and a flame-retardant lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors and to minimize fire hazards.[1][3] Emergency eyewash stations and safety showers should be readily accessible.[1]

This compound Properties and Hazards

This compound is a flammable liquid and vapor. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] It is incompatible with strong oxidizing agents. The following table summarizes key quantitative data for 1,5,9-Decatriene.

PropertyValue
CAS Number 13393-64-1
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 164.9 °C at 760 mmHg
Density 0.767 g/cm³
Flash Point 41.8 °C
Vapor Pressure 2.52 mmHg at 25 °C

Note: Properties can vary slightly between different isomers of this compound.

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal facility.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in a designated and properly labeled hazardous waste container.[6][7]

  • The container should be made of a material compatible with hydrocarbons (e.g., glass or a suitable plastic).

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., flammable liquid).[8]

  • It is critical to segregate non-halogenated hydrocarbon waste like this compound from halogenated waste streams to facilitate proper disposal and potential fuel blending.[7][9]

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[7][10]

  • The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition, heat, and direct sunlight.

  • Ensure the storage area has secondary containment to capture any potential leaks.[7]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide them with an accurate description of the waste, including its composition and volume.

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills (less than 100 mL in a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with absorbent materials such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Ventilation: Ensure the fume hood is operating correctly to ventilate vapors.

  • Cleanup:

    • Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.

    • Carefully apply the absorbent material, starting from the outside of the spill and working inwards.

    • Once the this compound is absorbed, use non-sparking scoops or tools to collect the contaminated material.

    • Place the collected waste into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal: Seal and label the waste container and manage it as hazardous waste.

Large Spills (outside a fume hood or greater than 100 mL):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Alert: Activate the fire alarm and notify your institution's emergency response team and EHS department from a safe location. Provide them with details about the spilled chemical and its location.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start This compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label Label Container: 'Hazardous Waste - this compound' collect->label segregate Segregate from Halogenated Waste label->segregate store Store in Secondary Containment in a Cool, Ventilated Area segregate->store contact Contact EHS or Licensed Waste Disposal store->contact end Professional Disposal (Incineration) contact->end

Caption: Logical workflow for the proper disposal of this compound waste.

Chemical Treatment Considerations (For Informational Purposes Only)

While incineration is the standard disposal method, chemical treatment to reduce the reactivity of unsaturated hydrocarbons may be considered in specific, controlled research settings. These methods should only be performed by trained personnel with a thorough understanding of the reaction chemistry and safety precautions.

  • Ozonolysis: Alkenes can be cleaved by reaction with ozone to form aldehydes and ketones.[11] This process, however, generates potentially explosive ozonide intermediates and requires specialized equipment.

  • Oxidation with Potassium Permanganate (KMnO₄): Strong oxidizing agents like KMnO₄ can react with the double bonds in alkenes. This reaction can be vigorous and must be carefully controlled.

Disclaimer: The information provided here is intended as a guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

References

Essential Safety and Operational Guidance for Handling Decatriene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Decatriene, encompassing operational procedures and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary to prevent skin contact.[2][3]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[1][4]

  • Use in a well-ventilated place and avoid contact with skin and eyes.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharges.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dark, and well-ventilated place at ambient temperatures.[5]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as oxidizing agents.[5][6]

Accidental Release and Disposal Measures

In the event of a spill or the need for disposal, the following procedures should be followed to mitigate risks and environmental impact.

Procedure CategoryAction
Spill Cleanup Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Soak up the spill with an inert absorbent material and place it in suitable, closed containers for disposal.[1][4]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] Do not let the product enter drains.[7]
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
First Aid: Skin Wash off immediately with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.[1][4] Do NOT induce vomiting.[2] Immediately call a poison center or doctor.[2]
First Aid: Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

This compound Handling Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, to ensure a systematic and safe process.

Decatriene_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_spill Spill Response cluster_disposal Waste & Disposal A Assess Risks B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C Proceed to Handling D Handle Away from Ignition Sources C->D E Use Non-Sparking Tools D->E F Evacuate & Ventilate D->F If Spill Occurs I Segregate Waste E->I After Experiment G Contain with Inert Material F->G H Collect with Spark-Proof Tools G->H K Dispose per Regulations H->K Dispose of Spill Debris J Label Waste Container I->J J->K

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.